molecular formula C20H27N5O16 B12434239 Asp-Asp-Asp-Asp-Asp

Asp-Asp-Asp-Asp-Asp

Cat. No.: B12434239
M. Wt: 593.5 g/mol
InChI Key: MBYGOGPIQTZBHQ-WYCDGMCDSA-N
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Description

Asp-Asp-Asp-Asp-Asp is a useful research compound. Its molecular formula is C20H27N5O16 and its molecular weight is 593.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H27N5O16

Molecular Weight

593.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid

InChI

InChI=1S/C20H27N5O16/c21-6(1-11(26)27)16(36)22-7(2-12(28)29)17(37)23-8(3-13(30)31)18(38)24-9(4-14(32)33)19(39)25-10(20(40)41)5-15(34)35/h6-10H,1-5,21H2,(H,22,36)(H,23,37)(H,24,38)(H,25,39)(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)(H,40,41)/t6-,7-,8-,9-,10-/m0/s1

InChI Key

MBYGOGPIQTZBHQ-WYCDGMCDSA-N

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O

Canonical SMILES

C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (Asp)₅ Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the penta-aspartic acid peptide, (Asp)₅. This document outlines the core methodologies, including solid-phase peptide synthesis (SPPS) and purification by reverse-phase high-performance liquid chromatography (RP-HPLC), tailored for researchers and professionals in drug development and life sciences.

Introduction to (Asp)₅ Peptide

The (Asp)₅ peptide, with the sequence H-Asp-Asp-Asp-Asp-Asp-OH, is an oligo-aspartic acid of interest in various biomedical and biotechnological applications. Poly-aspartate peptides have been noted for their surfactant properties and potential bactericidal activity, akin to defensins.[1] Furthermore, their ability to bind to bone proteins like hydroxyapatite makes them relevant in biomaterial and tissue engineering research.[1] The successful synthesis and purification of this highly acidic peptide require careful consideration of protecting group strategies and purification protocols to achieve high purity.

Data Presentation

ParameterValueReference
Sequence H-Asp-Asp-Asp-Asp-Asp-OH[1]
Molecular Weight 593.46 g/mol [1]
Chemical Formula C₂₀H₂₇N₅O₁₆
Purity (Post-Purification) > 95% (by HPLC)

Experimental Protocols

The following sections detail the experimental protocols for the synthesis and purification of the (Asp)₅ peptide. These protocols are based on established Fmoc-based solid-phase peptide synthesis (SPPS) and reverse-phase HPLC methodologies.

(Asp)₅ Peptide Synthesis via Fmoc-SPPS

Fmoc solid-phase peptide synthesis is the preferred method for the chemical synthesis of peptides. It involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support. A key challenge in synthesizing peptides containing aspartic acid is the potential for aspartimide formation, which can lead to side products that are difficult to remove. The use of sterically hindered protecting groups for the aspartic acid side chain, such as 5-butyl-5-nonyl (OBno), can significantly reduce this side reaction.

Materials:

  • Fmoc-Asp(OtBu)-OH or Fmoc-Asp(OBno)-OH

  • Rink Amide resin (or a suitable resin for a C-terminal carboxylic acid like 2-chlorotrityl chloride resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Activate Fmoc-Asp(OtBu)-OH (or Fmoc-Asp(OBno)-OH) by dissolving it with an equivalent of DIC and HOBt in DMF.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation (Repeat for 4 additional cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Coupling:

      • Pre-activate the next Fmoc-Asp(OtBu)-OH (or Fmoc-Asp(OBno)-OH) with DIC and HOBt in DMF for 15-20 minutes.

      • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: After the final coupling cycle, remove the N-terminal Fmoc group with 20% piperidine in DMF for 20 minutes.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Peptide Precipitation and Washing:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Purification of (Asp)₅ Peptide by RP-HPLC

Reverse-phase high-performance liquid chromatography is the standard method for purifying synthetic peptides. The separation is based on the hydrophobicity of the peptide. For a short, highly acidic peptide like (Asp)₅, a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like TFA is typically used.

Materials:

  • Crude (Asp)₅ peptide

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile

  • Preparative C18 HPLC column

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude (Asp)₅ peptide in a minimal amount of Solvent A.

  • Method Development (Analytical HPLC):

    • Inject a small amount of the dissolved crude peptide onto an analytical C18 column.

    • Run a linear gradient of 5-50% Solvent B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 210-220 nm to determine the retention time of the main peak corresponding to the (Asp)₅ peptide.

  • Preparative HPLC:

    • Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

    • Load the dissolved crude peptide onto the column.

    • Run a gradient based on the analytical run to separate the target peptide from impurities. A shallow gradient around the elution point of the peptide will improve resolution.

    • Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final purified (Asp)₅ peptide as a white, fluffy powder.

Visualization of Workflows

The following diagrams illustrate the key experimental workflows for the synthesis and purification of the (Asp)₅ peptide.

Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF/DCM) Deprotect1->Wash1 Couple Couple Fmoc-Asp-OH (DIC/HOBt) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat 4x Wash2->Repeat FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect After 5th Cycle Repeat->Deprotect1 Cleave Cleavage & Deprotection (TFA Cocktail) FinalDeprotect->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate CrudePeptide Crude (Asp)₅ Peptide Precipitate->CrudePeptide

Caption: Fmoc-SPPS workflow for (Asp)₅ peptide synthesis.

Purification_Workflow CrudePeptide Crude (Asp)₅ Peptide Dissolve Dissolve in Solvent A CrudePeptide->Dissolve AnalyticalHPLC Analytical RP-HPLC (Method Development) Dissolve->AnalyticalHPLC PrepHPLC Preparative RP-HPLC Dissolve->PrepHPLC AnalyticalHPLC->PrepHPLC Optimized Gradient CollectFractions Collect Pure Fractions PrepHPLC->CollectFractions AnalyzeFractions Analyze Fraction Purity CollectFractions->AnalyzeFractions Pool Pool Pure Fractions AnalyzeFractions->Pool If >95% Pure Lyophilize Lyophilization Pool->Lyophilize PurePeptide Purified (Asp)₅ Peptide Lyophilize->PurePeptide

Caption: RP-HPLC workflow for (Asp)₅ peptide purification.

Biological Signaling

Currently, there is a lack of specific literature detailing a defined signaling pathway directly modulated by the (Asp)₅ peptide. However, peptides rich in aspartic and glutamic acid are known to be involved in biomineralization processes. The potential for (Asp)₅ to interact with cell surface receptors or extracellular matrix components due to its high negative charge warrants further investigation.

Conclusion

The synthesis and purification of the (Asp)₅ peptide can be successfully achieved using standard solid-phase peptide synthesis and RP-HPLC techniques. Careful selection of protecting groups for the aspartic acid side chain is crucial to minimize the formation of aspartimide-related impurities. The protocols and workflows provided in this guide offer a solid foundation for researchers and professionals to produce high-purity (Asp)₅ peptide for a variety of research and development applications. Further studies are needed to elucidate the specific biological functions and potential signaling pathways of this oligo-aspartic acid peptide.

References

Core Properties of the Anionic Peptide Asp-Asp-Asp-Asp-Asp (D5): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Asp-Asp-Asp-Asp-Asp, abbreviated as D5, is a synthetic, highly anionic peptide composed of five consecutive L-aspartic acid residues. Its structure is characterized by a high density of negative charges at physiological pH due to the carboxylate side chains of each aspartic acid residue. This unique polyanionic nature confers a range of physicochemical and biological properties that make it a subject of significant interest in various research and development areas, including biomaterials, drug delivery, and as a model for studying intrinsically disordered proteins. This technical guide provides an in-depth overview of the core properties of the D5 peptide, including its physicochemical characteristics, biological activities, and relevant experimental methodologies.

Physicochemical Properties

The fundamental properties of the D5 peptide are dictated by its primary structure, which consists of five aspartic acid residues linked by peptide bonds. The presence of five free carboxyl groups in the side chains, in addition to the C-terminal carboxyl group, results in a strong overall negative charge under neutral and alkaline conditions.

Table 1: Physicochemical Properties of this compound (D5)

PropertyValueSource
Molecular Formula C20H27N5O16[1]
Molecular Weight 593.45 g/mol [1]
CAS Number 124219-00-7[1]
Isoelectric Point (pI) Estimated to be very low (acidic)[2][3]
Solubility Soluble in water. For peptides with a net negative charge, if solubility in water is an issue, adding a small amount of a basic solution like ammonium hydroxide can improve it.

Note: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a peptide rich in acidic residues like aspartic acid, the pI is expected to be in the acidic range. The pKa of the side chain carboxyl group of aspartic acid is approximately 3.9. The overall pI of the D5 peptide will be significantly influenced by its five side-chain carboxyl groups and the C-terminal carboxyl group.

Structural Characteristics

The D5 peptide is a linear polyamide. Due to the electrostatic repulsion between the negatively charged side chains, the peptide is unlikely to adopt a stable, compact globular structure in solution. Instead, it is expected to exist as a flexible, extended, or random coil conformation, characteristic of many intrinsically disordered proteins and peptides. The structure of polyaspartic acid can consist of both α and β peptide linkages, with the ratio depending on the synthesis method. Thermal synthesis of polyaspartate often leads to a mixture of α and β links, with β-linkages being more prevalent.

Biological and Chemical Activities

The high density of carboxylate groups in the D5 peptide is central to its biological and chemical functions.

Metal Ion Chelation

The tetra-aspartate motif is a potent chelating agent for various divalent metal ions, including Ca²⁺, Mg²⁺, Zn²⁺, and Cu²⁺. This chelation is mediated by the cooperative coordination of the metal ion by multiple carboxylate oxygen atoms from the aspartic acid side chains, forming a stable multi-dentate complex. This property is crucial in biological processes like biomineralization, where aspartate-rich proteins regulate crystal nucleation and growth by interacting with inorganic surfaces such as hydroxyapatite. The ability to chelate metal ions also suggests potential applications in areas like corrosion inhibition and as an antiscaling agent.

Interaction with Biological Membranes

Peptides with a high content of aspartic acid have been studied for their potential to interact with bacterial membranes. Research on a related peptide, Asp-Asp-Asp-Tyr (DDDY), suggests that it may exert antimicrobial effects by binding to phospholipid membranes, potentially disrupting their structure and function.

Modulation of Cellular Signaling

While direct research on the signaling properties of D5 is limited, studies on similar aspartate-containing peptides offer insights. For instance, the peptide Asp-Asp-Asp-Tyr (DDDY) has been shown to protect against cellular oxidative stress by scavenging free radicals and maintaining the function of cellular antioxidant enzymes. This suggests that poly-aspartate sequences could have roles in modulating cellular responses to oxidative stress.

The diagram below illustrates a potential mechanism by which an aspartate-rich peptide could mitigate cellular oxidative stress.

Cellular_Oxidative_Stress_Modulation ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage induces Peptide Anionic Peptide (e.g., D5) Peptide->ROS scavenges AntioxidantEnzymes Cellular Antioxidant Enzymes (e.g., SOD, CAT) Peptide->AntioxidantEnzymes maintains function AntioxidantEnzymes->ROS neutralizes

Caption: Potential mechanism of cellular oxidative stress mitigation by an anionic peptide.

Role in Biomineralization

Aspartate-rich proteins and peptides are known to play a crucial role in biomineralization, the process by which organisms produce minerals. The high density of carboxylate groups in D5 allows it to interact strongly with the surfaces of inorganic crystals like calcium phosphate and calcium carbonate, thereby modulating crystal nucleation and growth. This property is being explored for bone-targeting drug delivery applications.

Experimental Protocols

The synthesis and characterization of the D5 peptide can be achieved through standard peptide chemistry techniques.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a common method for producing peptides like D5. The Fmoc/tBu strategy is frequently employed.

Workflow for Solid-Phase Peptide Synthesis (SPPS) of D5:

SPPS_Workflow cluster_synthesis_cycle Iterative Synthesis Cycle (4 times) Deprotection Fmoc Deprotection (20% piperidine in DMF) Washing_Post_Deprotection Wash with DMF and DCM Deprotection->Washing_Post_Deprotection Coupling Couple next Fmoc-Asp(OtBu)-OH Washing_Post_Deprotection->Coupling Washing_Post_Coupling Wash with DMF and DCM Coupling->Washing_Post_Coupling Start Start with Rink Amide Resin FirstCoupling Couple Fmoc-Asp(OtBu)-OH Start->FirstCoupling cluster_synthesis_cycle cluster_synthesis_cycle FirstCoupling->cluster_synthesis_cycle FinalDeprotection Final Fmoc Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection FinalDeprotection->Cleavage Purification Purification by RP-HPLC Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization End Lyophilized D5 Peptide Characterization->End cluster_synthesis_cycle->FinalDeprotection

Caption: General workflow for the solid-phase synthesis of the D5 peptide.

Materials:

  • Rink Amide resin

  • Fmoc-Asp(OtBu)-OH

  • Coupling reagents (e.g., DIC, Oxyma)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer and NMR spectrometer for characterization

General Procedure:

  • Resin Swelling: The resin is swollen in a suitable solvent like DMF.

  • First Amino Acid Coupling: The Fmoc group on the resin is removed, and the first Fmoc-Asp(OtBu)-OH is coupled to the resin using activating agents.

  • Iterative Cycles: The process of Fmoc deprotection, washing, and coupling of the next Fmoc-Asp(OtBu)-OH is repeated until the pentapeptide sequence is assembled.

  • Final Deprotection: The N-terminal Fmoc group is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the tert-butyl (tBu) protecting groups on the aspartic acid side chains are removed simultaneously using a cleavage cocktail.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

Characterization Methods

Table 2: Key Characterization Techniques for D5 Peptide

TechniquePurposeExpected Outcome
Mass Spectrometry (MS) To confirm the molecular weight and sequence of the peptide.A mass spectrum showing a major peak corresponding to the calculated molecular weight of D5 (593.45 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the primary structure and assess purity.¹H and ¹³C NMR spectra with chemical shifts characteristic of the aspartic acid residues in a peptide backbone.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To assess the purity of the synthesized peptide.A chromatogram showing a single major peak, indicating high purity.

Applications and Future Directions

The unique properties of the D5 peptide and related polyaspartic acid structures have led to their investigation in a variety of biomedical and industrial applications.

  • Drug Delivery: The ability of polyaspartic acid to form nanoparticles and its affinity for bone tissue make it a promising candidate for targeted drug delivery systems, particularly for bone-related diseases.

  • Biomaterials: Polyaspartic acid is biodegradable and biocompatible, making it suitable for use in hydrogels, artificial skin, and orthopedic implants.

  • Industrial Applications: Due to its water solubility and metal-chelating properties, polyaspartic acid is used as a biodegradable alternative to polyacrylic acid in applications such as water treatment, as an antiscaling agent, and in detergents.

The logical relationship for the application of D5 in bone-targeted drug delivery is depicted below.

Bone_Targeting_Logic D5_Properties D5 Peptide: - High negative charge - Metal chelation Binding High Affinity Binding D5_Properties->Binding Bone_Component Bone Component: Hydroxyapatite (Ca10(PO4)6(OH)2) Bone_Component->Binding Targeted_Delivery Targeted Drug Delivery to Bone Tissue Binding->Targeted_Delivery Drug_Conjugate D5-Drug Conjugate or Nanoparticle Drug_Conjugate->Targeted_Delivery enables

Caption: Logical flow for D5-mediated bone-targeted drug delivery.

Future research will likely focus on further elucidating the specific interactions of D5 with biological systems, optimizing its properties for various applications through chemical modification, and exploring its potential in combination with other biomaterials and therapeutic agents. The development of D-amino acid substituted versions could also be explored to enhance enzymatic stability.

References

The Role of Polyaspartic Acid in Biomineralization: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Polyaspartic acid (PASP), a synthetic polyamino acid, has emerged as a critical tool in the study and application of biomineralization. Its structural similarity to acidic non-collagenous proteins (NCPs) found in mineralized tissues allows it to exquisitely modulate the nucleation, growth, and polymorphic selection of inorganic crystals such as calcium carbonate and calcium phosphate. This technical guide provides an in-depth analysis of the multifaceted role of PASP in biomineralization, with a focus on its mechanisms of action, quantitative effects, and applications in dentin remineralization and bone tissue engineering. Detailed experimental protocols for the synthesis of PASP and its use in in-vitro mineralization assays are provided, alongside visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction to Biomineralization and Polyaspartic Acid

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. This intricate process is tightly controlled by a suite of organic molecules, primarily proteins, that dictate the mineral phase, crystal size, morphology, and orientation. Among these, acidic proteins rich in aspartic and glutamic acid residues are known to play a pivotal role.[1]

Polyaspartic acid (PASP) is a biodegradable and water-soluble polymer that serves as a functional analogue of these biomineralization-controlling proteins.[2][3] Its repeating carboxylate groups provide a high density of negative charges, enabling strong interactions with cations like calcium (Ca²⁺).[3][4] This property allows PASP to influence mineralization in a variety of ways, including stabilizing amorphous mineral precursors, inhibiting crystallization in bulk solution, and promoting mineralization within specific confined environments like collagen fibrils.

The Role of Polyaspartic Acid in Calcium Carbonate Biomineralization

The crystallization of calcium carbonate (CaCO₃) is a widely studied model system for biomineralization, with PASP demonstrating significant control over the process.

Mechanism of Action

PASP's primary mechanism involves the stabilization of amorphous calcium carbonate (ACC), a transient precursor phase. It is believed that PASP molecules in solution, rather than those incorporated into the ACC, are responsible for this stabilization. The carboxylate groups on PASP can chelate Ca²⁺ ions, inhibiting the nucleation and growth of crystalline CaCO₃. This inhibition allows for the controlled deposition of mineral, a key feature of biomineralization.

Influence on Polymorph Selection (Calcite vs. Vaterite)

Calcium carbonate exists in several crystalline polymorphs, with calcite being the most thermodynamically stable and vaterite being a metastable form. PASP can dictate which polymorph is formed in a concentration-dependent manner.

  • At low concentrations , PASP is more effective at inhibiting the nucleation and growth of vaterite than calcite, thus favoring the formation of calcite.

  • At high concentrations , the formation of calcite is prevented, and the crystallization of vaterite proceeds through a pseudomorphic transformation of ACC nanospheres. In this process, vaterite nucleates on the surface of the ACC spheres and grows inwards.

This ability to select for a metastable polymorph highlights the significant influence of organic macromolecules in mineralization pathways.

Quantitative Effects of PASP on CaCO₃ Crystallization

The concentration and molecular weight of PASP have been shown to quantitatively affect CaCO₃ crystallization.

ParameterPASP ConcentrationObservationSource
Crystal Size IncreasingIncreases
Polymorph Selection LowFavors Calcite
Polymorph Selection HighFavors Vaterite
Scale Inhibition 4 mg/L (modified PASP)Stabilizes pH, indicating inhibition
Scale Inhibition 30 mg/L (modified PASP)Distorts crystal morphology

The Role of Polyaspartic Acid in Calcium Phosphate Biomineralization

PASP's role in calcium phosphate (CaP) mineralization is of particular interest due to its relevance to the formation of bone and teeth, which are primarily composed of hydroxyapatite (HAP), a form of calcium phosphate.

Mechanism of Action in Apatite Formation

Similar to its effect on CaCO₃, PASP can stabilize amorphous calcium phosphate (ACP), the precursor to crystalline HAP. It has been shown to be a potent inhibitor of HAP precipitation in solution. However, this inhibitory effect can be reversed. When PASP is bound to a substrate, such as within the confined spaces of collagen fibrils, it can actually promote the crystallization of ACP into HAP. This dual functionality is crucial for its role in tissue engineering and remineralization, where mineralization is desired in a specific location but inhibited elsewhere. PASP has been shown to be 350 times more effective as an inhibitor of hydroxyapatite precipitation in solution than the chemically similar polyglutamic acid.

Role in Dentin and Enamel Remineralization

Dentin, the primary tissue component of teeth, is a composite of collagen and HAP. In the event of demineralization due to caries, remineralization is a key therapeutic goal. PASP is a central component of the Polymer-Induced Liquid Precursor (PILP) process, a biomimetic strategy for dentin remineralization. In this process, PASP stabilizes nanosized ACP droplets, allowing them to infiltrate the collagen matrix of demineralized dentin. Once inside, these precursors crystallize into HAP, leading to intrafibrillar mineralization and the restoration of the tissue's mechanical properties. Studies have shown significant remineralization of demineralized dentin after immersion in a PASP-containing PILP solution.

Application in Bone Tissue Engineering

In bone tissue engineering, the goal is to create scaffolds that can support and promote the growth of new bone tissue. PASP is utilized for its ability to mimic the function of NCPs in guiding HAP formation within scaffolds. Its strong affinity for calcium ions and HAP makes it a useful molecule for targeting drug delivery systems to bone. Nanoparticles functionalized with PASP have demonstrated specific binding to bone tissue. Furthermore, electrospun nanofibers modified with PASP have been shown to promote the osteogenic differentiation of bone marrow stromal cells and accelerate bone formation in vivo.

Quantitative Effects of PASP on CaP Crystallization

The influence of PASP on calcium phosphate mineralization is concentration-dependent and influenced by the surrounding environment.

ParameterPASP ConcentrationObservationSource
DCPD Crystallization Increasing (up to 0.8 mM)Inhibits crystallization, decreases precipitate amount
DCPD Crystallization 1.5 - 2.0 mMResults in amorphous material
CaP Phase 1 µg/ml - 100 µg/mlStabilizes amorphous calcium phosphate (ACP)
Mineralization Location In solutionInhibits crystallization
Mineralization Location Bound to a substratePromotes crystallization
HAP Inhibition N/A350x more effective than polyglutamate

Key Experimental Protocols

Synthesis of Polyaspartic Acid

Polyaspartic acid is typically synthesized via the thermal polycondensation of L-aspartic acid, which proceeds through a polysuccinimide (PSI) intermediate.

Materials:

  • L-aspartic acid

  • o-phosphoric acid (catalyst)

  • N,N-dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dialysis tubing (MWCO 1 kDa)

Protocol:

  • A mixture of L-aspartic acid and o-phosphoric acid is heated under vacuum to produce polysuccinimide (PSI).

  • The resulting PSI is dissolved in DMF.

  • The PSI solution is added dropwise to a stirred aqueous solution of NaOH at room temperature to hydrolyze the succinimide rings.

  • The reaction is allowed to proceed for 24 hours.

  • The resulting sodium polyaspartate solution is purified by precipitation in ethanol.

  • The precipitate is redissolved in deionized water and dialyzed against deionized water for 48 hours to remove unreacted monomers and salts.

  • The purified PASP solution is lyophilized to obtain a dry powder.

In Vitro Calcium Carbonate Mineralization Assay

This protocol is based on a double-diffusion system in an agar hydrogel to observe the effect of PASP on CaCO₃ crystallization.

Materials:

  • Agar

  • Calcium chloride (CaCl₂)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Polyaspartic acid (PASP)

  • Tris-HCl buffer

  • Glass U-tube or petri dish setup for double diffusion

Protocol:

  • Prepare a 0.3% (w/v) agar solution in deionized water and heat to dissolve.

  • Cool the agar solution and add Tris-HCl buffer to maintain a pH of 8.0.

  • Dissolve a specific concentration of PASP into the agar solution.

  • Pour the PASP-containing agar into the U-tube or the central chamber of the petri dish and allow it to gel.

  • In the outer chambers or ends of the U-tube, place solutions of CaCl₂ and (NH₄)₂CO₃.

  • Allow the reactants to diffuse into the gel at a constant temperature (e.g., 28°C) for several days.

  • Observe the formation of precipitate over time, noting the location, morphology, and timing of crystal appearance.

  • At the end of the experiment, carefully excise the portion of the gel containing the precipitate for analysis.

In Vitro Calcium Phosphate Mineralization Assay (PILP Process)

This protocol describes the remineralization of demineralized dentin using the PILP process.

Materials:

  • Dentin slices (e.g., from bovine or human teeth)

  • EDTA or phosphoric acid for demineralization

  • Calcium chloride (CaCl₂)

  • Potassium phosphate (K₂HPO₄)

  • Polyaspartic acid (pAsp)

  • HEPES or Tris buffer

Protocol:

  • Prepare demineralized dentin samples by etching with acid or chelating with EDTA to remove the mineral phase, exposing the collagen matrix.

  • Prepare the remineralization solution (PILP solution) by mixing CaCl₂, K₂HPO₄, and pAsp in a buffered solution (pH ~7.4). The solution should be freshly prepared to prevent premature precipitation.

  • Immerse the demineralized dentin samples in the PILP solution.

  • Incubate the samples at 37°C for a specified period (e.g., 3, 7, or 14 days), replacing the PILP solution daily.

  • After the incubation period, rinse the samples thoroughly with deionized water.

  • Prepare the samples for analysis to assess the extent and nature of remineralization.

Characterization Techniques
  • Scanning Electron Microscopy (SEM): To visualize the morphology and surface topography of the mineral crystals and the remineralized tissue.

  • X-ray Diffraction (XRD): To identify the crystalline phases (polymorphs) of the mineral formed (e.g., calcite, vaterite, HAP, OCP).

  • Transmission Electron Microscopy (TEM): To observe the ultrastructure of the mineralized collagen fibrils and determine if mineralization is intrafibrillar or extrafibrillar.

  • Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the mineral deposits, such as the calcium-to-phosphate ratio.

Signaling Pathways and Molecular Interactions

While PASP is not involved in classical cell signaling pathways, its interaction with mineral ions and matrices can be represented as a process flow. The following diagrams illustrate key mechanisms and experimental workflows.

PASP_CaCO3_Polymorph_Selection cluster_conditions PASP Concentration cluster_inhibition Inhibition Effect cluster_outcome Crystallization Outcome low_conc Low Concentration inhibit_vaterite Inhibits Vaterite > Calcite low_conc->inhibit_vaterite high_conc High Concentration inhibit_calcite Inhibits Calcite Formation high_conc->inhibit_calcite calcite Calcite Formation inhibit_vaterite->calcite vaterite Vaterite Formation inhibit_calcite->vaterite acc Amorphous Calcium Carbonate (ACC) acc->inhibit_vaterite transforms via dissolution/ recrystallization acc->inhibit_calcite transforms via pseudomorphic transformation

Caption: PASP concentration dictates CaCO₃ polymorph selection.

PILP_Workflow start Start: Demineralized Dentin Slice prepare_pilp Prepare PILP Solution (Ca²⁺, PO₄³⁻, PASP) start->prepare_pilp immerse Immerse Dentin in PILP Solution prepare_pilp->immerse incubate Incubate at 37°C (e.g., 7-14 days) immerse->incubate rinse Rinse with DI Water incubate->rinse analyze Characterize Sample (SEM, TEM, XRD) rinse->analyze end End: Remineralized Dentin analyze->end PASP_Properties_vs_Mineralization cluster_inputs PASP Properties cluster_mechanisms Mechanisms cluster_outputs Mineralization Outcomes concentration Concentration inhibition Inhibition of Bulk Crystallization concentration->inhibition polymorph Polymorph Selection concentration->polymorph chain_length Chain Length chain_length->inhibition isomerization Isomerization/ Disorder isomerization->inhibition increased flexibility intrafibrillar Intrafibrillar Mineralization inhibition->intrafibrillar extrafibrillar Extrafibrillar Mineralization inhibition->extrafibrillar prevents stabilization Stabilization of Amorphous Precursors stabilization->intrafibrillar crystal_size Crystal Size/ Morphology polymorph->crystal_size

References

An In-depth Technical Guide on the Interaction of Oligoaspartic Acid with Calcium Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate interactions between oligoaspartic acid and calcium phosphate. Aspartic acid-rich polymers, both natural and synthetic, play a crucial role in regulating biomineralization processes, and understanding their interaction with calcium phosphate is paramount for advancements in bone regeneration, drug delivery systems, and the development of novel biomaterials. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Interaction Mechanisms

Oligoaspartic acid, a negatively charged polypeptide, significantly influences the nucleation and crystal growth of calcium phosphate phases. Its role is multifaceted and highly dependent on environmental conditions such as pH and concentration. The primary mechanisms of interaction involve:

  • Inhibition of Nucleation and Crystal Growth: In solution, oligoaspartic acid can chelate calcium ions, thereby increasing the energy barrier for the formation of stable calcium phosphate nuclei. It can also adsorb to the surface of nascent crystals, blocking active growth sites and preventing further crystal maturation. This inhibitory effect is crucial for preventing ectopic calcification in biological systems.

  • Stabilization of Amorphous Calcium Phosphate (ACP): Oligoaspartic acid can stabilize the transient, amorphous precursor phase of calcium phosphate. This stabilization is critical in biomineralization, as it allows for the transport and controlled deposition of mineral precursors. The interaction with ACP is thought to involve the binding of the carboxylate groups of oligoaspartic acid to calcium ions within the ACP structure, preventing its rapid conversion to more stable crystalline phases like hydroxyapatite (HA).

  • Promotion of Nucleation on Surfaces: When immobilized on a substrate, oligoaspartic acid can act as a nucleating agent for calcium phosphate.[1] By creating a localized region of high calcium ion concentration, it can facilitate heterogeneous nucleation, a process vital for the controlled formation of mineralized tissues like bone.

The interaction is also highly pH-dependent. At lower pH, the carboxylic acid groups of oligoaspartic acid are protonated, reducing its negative charge and its ability to bind calcium ions. Conversely, at higher pH, the increased negative charge enhances its interaction with calcium ions and calcium phosphate surfaces.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature regarding the interaction of oligoaspartic acid and its polymer analog, polyaspartic acid, with calcium phosphate.

ParameterValueConditionsReference
Ca/P Molar Ratio in Precipitate 1.56 ± 0.49Mineralization beneath an oligo(aspartic acid)-rich monolayer at pH 10.[3]
Incorporation of Polyaspartic Acid (PASP) into Dicalcium Phosphate Dihydrate (DCPD) Up to ~2.3 wt%Synthesis of DCPD in aqueous solution with increasing PASP concentrations.[4]

Note: Specific binding affinity (e.g., Langmuir constants) and inhibition constants (e.g., IC50) for oligoaspartic acid with calcium phosphate are not extensively reported in the public literature. The data for polyaspartic acid is presented as a close analog.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction between oligoaspartic acid and calcium phosphate.

Dynamic Light Scattering (DLS) for Particle Size Analysis

Objective: To monitor the effect of oligoaspartic acid on the size and aggregation of calcium phosphate nanoparticles in solution over time.

Methodology:

  • Solution Preparation: Prepare stock solutions of calcium chloride, potassium phosphate, and oligoaspartic acid in a buffered solution (e.g., Tris-HCl) at a physiological pH (e.g., 7.4). Ensure all solutions are filtered through a 0.22 µm syringe filter to remove dust and other particulates.

  • Reaction Initiation: In a clean cuvette, rapidly mix the calcium chloride and potassium phosphate solutions to initiate the precipitation of calcium phosphate. In the experimental group, add the oligoaspartic acid solution to the reaction mixture at the desired concentration.

  • DLS Measurement: Immediately place the cuvette in the DLS instrument. The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle (e.g., 173°).

  • Data Acquisition: Record the fluctuations in the intensity of the scattered light over time. These fluctuations are caused by the Brownian motion of the particles in the solution.

  • Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the hydrodynamic diameter (size) of the particles. The size distribution and any changes in particle size over time are recorded to determine the effect of oligoaspartic acid on particle growth and aggregation.

Transmission Electron Microscopy (TEM) for Morphological Analysis

Objective: To visualize the morphology and structure of calcium phosphate precipitates formed in the presence and absence of oligoaspartic acid.

Methodology:

  • Sample Preparation: Prepare calcium phosphate precipitates as described in the DLS protocol. At specific time points, take an aliquot of the reaction mixture.

  • Grid Preparation: Place a drop of the sample suspension onto a TEM grid (e.g., a carbon-coated copper grid).

  • Staining (Optional): For enhanced contrast, especially for observing the organic component, a negative staining step with a solution like uranyl acetate can be performed.

  • Drying: Wick away the excess liquid with filter paper and allow the grid to air-dry completely.

  • Imaging: Insert the dried grid into the TEM. The electron beam passes through the sample, and the transmitted electrons are used to form an image.

  • Analysis: Acquire images at different magnifications to observe the overall morphology, size, and shape of the calcium phosphate particles. High-resolution TEM (HRTEM) can be used to examine the crystal lattice and determine the crystalline phase of the mineral.

Visualization of Interaction Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways of oligoaspartic acid's interaction with calcium phosphate.

inhibition_pathway cluster_solution In Solution Ca_ions Ca²⁺ Ions Nuclei CaP Nuclei Ca_ions->Nuclei Nucleation PO4_ions PO₄³⁻ Ions PO4_ions->Nuclei OligoAsp Oligoaspartic Acid OligoAsp->Ca_ions Chelation OligoAsp->Nuclei Adsorption & Blocking Crystal CaP Crystal OligoAsp->Crystal Adsorption & Blocking Nuclei->Crystal Growth stabilization_pathway cluster_precipitation Precipitation Pathway cluster_inhibitor Precursors Ca²⁺ & PO₄³⁻ Ions ACP Amorphous Calcium Phosphate (ACP) Precursors->ACP Precipitation HA Hydroxyapatite (HA) ACP->HA Crystallization OligoAsp Oligoaspartic Acid OligoAsp->ACP Stabilization nucleation_pathway cluster_surface On a Substrate cluster_ions Substrate Substrate Immobilized_OligoAsp Immobilized Oligoaspartic Acid Substrate->Immobilized_OligoAsp Immobilization Ca_Concentration Localized High [Ca²⁺] Immobilized_OligoAsp->Ca_Concentration Ca²⁺ Attraction CaP_Nucleus CaP Nucleus Ca_Concentration->CaP_Nucleus Heterogeneous Nucleation Ca_ions Ca²⁺ Ions Ca_ions->Ca_Concentration

References

An In-depth Technical Guide on the Water Solubility of the Asp-Asp-Asp-Asp-Asp (DDDDD) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility of the pentapeptide Asp-Asp-Asp-Asp-Asp (DDDDD). This peptide, composed of five consecutive aspartic acid residues, exhibits high hydrophilicity and is of significant interest in various research and development applications, including biomineralization, drug delivery, and as a model for studying acidic protein domains.

Core Concepts: Understanding the Solubility of an Acidic Peptide

The this compound peptide is characterized by its high density of carboxylic acid side chains, rendering it an acidic peptide. Its solubility in aqueous solutions is governed by several key factors:

  • pH: The ionization state of the carboxylic acid groups in the aspartic acid residues is highly dependent on the pH of the solution. At pH values above the isoelectric point (pI) of the peptide, the carboxyl groups are deprotonated and carry a negative charge, leading to strong electrostatic repulsion between peptide molecules and favorable interactions with polar water molecules, thus significantly increasing solubility.[1][2][3]

  • Amino Acid Composition: Composed entirely of aspartic acid, a hydrophilic amino acid, the peptide has an inherently high propensity to dissolve in water.[1][4] Peptides with a high percentage of charged residues are generally more soluble in aqueous solutions.

  • Peptide Length: Short peptides, typically those with fewer than five or six amino acids, are often readily soluble in water, provided their sequence is not dominated by hydrophobic residues.

The DDDDD peptide is confirmed to be soluble in water. For practical applications, it is recommended to first attempt dissolution in sterile, distilled water. If solubility challenges arise, adjusting the pH to a basic level with a dilute solution of ammonium hydroxide can enhance dissolution.

Quantitative Data on Poly-Aspartate Solubility

Tag SequenceHost ProteinpHFold Increase in SolubilityReference
(Asp)nSimplified Bovine Pancreatic Trypsin Inhibitor (BPTI)4.7No significant effect
(Asp)nSimplified Bovine Pancreatic Trypsin Inhibitor (BPTI)7.78- to 10-fold

Table 1: Influence of Poly-Aspartate Tags on Protein Solubility. This data demonstrates the dramatic pH-dependent effect of poly-aspartic acid sequences on the solubility of a host protein, highlighting the role of side-chain ionization.

Experimental Protocols for Determining Peptide Solubility

Accurate determination of peptide solubility is crucial for experimental design and reproducibility. The following are detailed methodologies for quantifying the solubility of the this compound peptide.

UV-Visible Spectrophotometry Method

This method relies on the absorbance of the peptide bond in the far-UV region to determine the concentration of the dissolved peptide.

Principle: The peptide backbone absorbs light in the range of 190-230 nm. By creating a saturated solution, removing any undissolved peptide, and measuring the absorbance of the supernatant, the concentration of the soluble peptide can be determined using a standard curve or the Beer-Lambert law if the molar extinction coefficient is known.

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the lyophilized this compound peptide to a known volume of the desired aqueous solvent (e.g., deionized water, phosphate-buffered saline at a specific pH) in a microcentrifuge tube.

    • Vortex the mixture thoroughly for 2-3 minutes.

    • Equilibrate the solution by rotating or shaking it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Peptide:

    • Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 30 minutes to pellet the insoluble peptide.

  • Absorbance Measurement:

    • Carefully collect the supernatant, avoiding disturbance of the pellet.

    • Prepare a series of dilutions of the supernatant with the same solvent.

    • Measure the UV absorbance of the dilutions at a specific wavelength, typically 214 nm for the peptide bond. A wavelength scan from 190 nm to 400 nm can be performed to identify the absorbance maximum.

    • Use the solvent as a blank.

  • Concentration Determination:

    • Prepare a standard curve by dissolving a known mass of the peptide in the solvent to create a stock solution of known concentration and then preparing a series of dilutions.

    • Measure the absorbance of the standards.

    • Plot the absorbance versus concentration to generate a standard curve.

    • Use the linear regression equation from the standard curve to calculate the concentration of the dissolved peptide in the saturated supernatant.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC is a highly sensitive and accurate method for quantifying peptides and can be used to determine solubility.

Principle: A saturated solution of the peptide is prepared and, after centrifugation, the supernatant is injected into an RP-HPLC system. The peptide is separated from any potential impurities and quantified by integrating the peak area. The concentration is determined by comparing the peak area to a standard curve.

Protocol:

  • Preparation of a Saturated Solution:

    • Follow the same procedure as described in the UV-Visible Spectrophotometry method (steps 1.1 and 1.2).

  • Standard Curve Preparation:

    • Prepare a stock solution of the this compound peptide with a known concentration in the mobile phase or a compatible solvent.

    • Prepare a series of dilutions from the stock solution to be used as standards.

  • HPLC Analysis:

    • Inject the standards and the supernatant from the saturated solution into the RP-HPLC system.

    • Typical HPLC Conditions:

      • Column: C18 stationary phase (e.g., 4.6 x 250 mm).

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

      • Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV absorbance at 214 nm or 220 nm.

  • Quantification:

    • Integrate the peak area corresponding to the this compound peptide in the chromatograms of the standards and the sample.

    • Create a standard curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the peptide in the supernatant using the standard curve.

Signaling Pathways and Logical Relationships

While the this compound pentapeptide itself is not a classical signaling molecule, poly-aspartic acid plays a significant role in biological and biomimetic processes, most notably in biomineralization. The following diagram illustrates the logical workflow of how poly-aspartic acid influences the crystallization of calcium carbonate, a fundamental process in the formation of shells and skeletons.

Biomineralization_Pathway cluster_solution Aqueous Environment cluster_process Crystallization Process cluster_outcomes Crystalline Forms Ca_ions Ca²⁺ Ions ACC Amorphous Calcium Carbonate (ACC) Precursor Ca_ions->ACC CO3_ions CO₃²⁻ Ions CO3_ions->ACC pAsp Poly-Aspartic Acid (e.g., DDDDD) ACC_pAsp ACC-pAsp Complex pAsp->ACC_pAsp Stabilizes ACC->ACC_pAsp Transformation Polymorph Transformation ACC_pAsp->Transformation Influences pathway Vaterite Vaterite (Metastable) Transformation->Vaterite Low pAsp Conc. Calcite Calcite (Stable) Transformation->Calcite High pAsp Conc. Inhibits Vaterite

Caption: Influence of Poly-Aspartic Acid on Calcium Carbonate Crystallization.

This diagram illustrates that poly-aspartic acid can stabilize the amorphous calcium carbonate (ACC) precursor. The concentration of poly-aspartic acid then plays a crucial role in directing the crystallization pathway, influencing whether the final crystalline form is the metastable vaterite or the more stable calcite. At low concentrations, poly-aspartic acid can favor the formation of vaterite, while at higher concentrations, it can inhibit the growth of vaterite and promote the formation of calcite.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of the this compound peptide is outlined in the following diagram.

Solubility_Workflow cluster_quant Quantification Method start Start: Lyophilized DDDDD Peptide prep_saturate Prepare Saturated Solution (Excess peptide in solvent) start->prep_saturate equilibrate Equilibrate (e.g., 24h at 25°C) prep_saturate->equilibrate centrifuge Centrifuge to Pellet Insoluble Peptide equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant uv_vis UV-Vis Spectrophotometry (Absorbance at 214 nm) supernatant->uv_vis hplc RP-HPLC (Peak Area Integration) supernatant->hplc calculate Calculate Solubility (e.g., mg/mL or Molarity) uv_vis->calculate hplc->calculate standard_curve Prepare Standard Curve (Known Concentrations) standard_curve->uv_vis standard_curve->hplc end End: Quantitative Solubility Value calculate->end

Caption: General Workflow for Quantitative Peptide Solubility Determination.

This workflow provides a systematic approach for researchers to accurately measure the aqueous solubility of the this compound peptide, ensuring reliable and reproducible results for downstream applications.

References

physical and chemical properties of poly-L-aspartic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Poly-L-Aspartic Acid

Abstract

Poly-L-aspartic acid (PASA) is a synthetic, water-soluble, and biodegradable polymer with a structure analogous to protein fragments.[1] Due to its excellent biocompatibility, non-toxicity, and pH-responsive nature, it has garnered significant interest for a range of applications, particularly in the biomedical and pharmaceutical fields.[2][3][4] It serves as a versatile platform for drug delivery systems, a component in hydrogels, and an environmentally friendly alternative to non-degradable polyanionic polymers like polyacrylic acid.[1] This guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis and characterization, and a review of its biological properties and applications.

Chemical Structure and Synthesis

Poly-L-aspartic acid is a polyamide derived from the polymerization of the amino acid L-aspartic acid. The repeating aspartic acid unit can be linked in two isomeric forms: α-linkages and β-linkages, depending on which carboxyl group forms the amide bond in the polymer backbone. The thermal synthesis method typically results in a copolymer containing approximately 30% α-linkages and 70% β-linkages.

The most common industrial synthesis is a two-step thermal polycondensation process. First, L-aspartic acid is heated at high temperatures (above 180°C) to undergo dehydration and form a polysuccinimide (PSI) intermediate. In the second step, the polysuccinimide is treated with an alkaline solution (e.g., sodium hydroxide) to hydrolyze the imide rings, yielding the final poly-L-aspartic acid salt (e.g., sodium polyaspartate).

G Figure 1: Synthesis of Poly-L-Aspartic Acid (PASA) cluster_synthesis Synthesis Workflow Aspartic_Acid L-Aspartic Acid Heating Thermal Polycondensation (>180°C, Acid Catalyst) Aspartic_Acid->Heating PSI Polysuccinimide (PSI) (Intermediate) Heating->PSI Water_Removal H₂O Removal Heating->Water_Removal Hydrolysis Alkaline Hydrolysis (e.g., NaOH) PSI->Hydrolysis PASA Poly-L-Aspartic Acid (PASA) Hydrolysis->PASA

Figure 1: Synthesis of Poly-L-Aspartic Acid (PASA)

Physical and Chemical Properties

The properties of poly-L-aspartic acid can be tailored by controlling the synthesis conditions, which influence its molecular weight and the ratio of α to β linkages.

Physical Properties

The key physical properties of poly-L-aspartic acid are summarized in the table below. It is generally a water-soluble solid, with solubility being highly dependent on pH. Its thermal stability is lower than its polysuccinimide precursor.

PropertyValue / DescriptionSource(s)
Appearance White to yellowish solid/powder.
Solubility Highly soluble in aqueous solutions. Insoluble in alcohol and ether. Solubility increases significantly with increasing pH due to the ionization of carboxyl groups. Specific derivatives can be synthesized to be soluble in volatile organic solvents like dichloromethane and chloroform.
Melting Point Decomposes upon heating. A value of 140 °C (decomposition) has been reported for the polymer. The monomer, L-aspartic acid, decomposes at >300 °C.
Thermal Stability The thermal decomposition of L-aspartic acid to form polyaspartic acid occurs around 230°C. Thermogravimetric analysis (TGA) shows a 10% weight loss for sodium polyaspartate at 199°C, compared to 375°C for its polysuccinimide precursor, indicating lower thermal stability after hydrolysis.
Molecular Weight Varies depending on polymerization conditions. Molecular weight is typically determined by Gel Permeation Chromatography (GPC). Values such as a molecular weight (Mw) of 9,000 have been reported for specific synthesis methods.
Chemical Properties

Spectroscopic techniques are essential for characterizing the chemical structure of poly-L-aspartic acid and its intermediates.

PropertyMethodDescription of Key FeaturesSource(s)
Structure GeneralA polyanionic polymer due to the presence of carboxylic acid groups. Synthetic PASA contains a mix of α and β peptide linkages.
Spectroscopic Analysis ¹H NMRUsed to analyze the polymer's structure. In the polysuccinimide (PSI) precursor (in DMSO-d₆), characteristic peaks appear for methylene protons (-CH₂-) at ~2.72 and 3.20 ppm and the methine proton (-CH-) at ~5.27 ppm.
Spectroscopic Analysis ¹³C NMRUsed to determine the ratio of α- and β-amide units in the main chain by analyzing the methylene carbon signals.
Spectroscopic Analysis FTIRUsed to confirm functional groups. The polysuccinimide precursor shows characteristic symmetric and asymmetric C=O stretching of the imide ring at approximately 1797 cm⁻¹ and 1701 cm⁻¹.

Detailed Experimental Protocols

Synthesis of Poly-L-Aspartic Acid via Thermal Polycondensation

This protocol is based on methods described for synthesizing polysuccinimide (PSI) followed by hydrolysis.

  • Polymerization to Polysuccinimide (PSI):

    • Place L-aspartic acid (e.g., 25 g) in a reaction vessel.

    • Add an acid catalyst, such as phosphoric acid (e.g., 0.54 mL of 85% H₃PO₄), and a high-boiling-point solvent system (e.g., 80 g of a 70/30 mixture of mesitylene and sulfolane).

    • Heat the mixture to 160-200°C under a nitrogen atmosphere with stirring.

    • Continuously remove the water formed during the condensation reaction using a Dean-Stark trap for 4-7 hours.

    • After the reaction, cool the mixture and remove the solvent.

    • Wash the resulting solid precipitate (PSI) with methanol and then several times with water to remove unreacted monomer and catalyst.

    • Dry the purified yellowish PSI powder under vacuum.

  • Hydrolysis of PSI to Poly-L-Aspartic Acid (PASA):

    • Disperse the synthesized PSI in deionized water.

    • Add a 1M solution of sodium hydroxide (NaOH) dropwise at room temperature with stirring until the PSI is completely dissolved and the pH reaches a stable alkaline value (e.g., pH 9-10).

    • Continue stirring for 1-2 hours to ensure complete hydrolysis of the succinimide rings.

    • The resulting aqueous solution contains sodium polyaspartate. The polymer can be isolated by methods such as dialysis to remove excess salt, followed by freeze-drying to obtain a solid product.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving the polymer (PSI or PASA) in a suitable deuterated solvent (e.g., DMSO-d₆ for PSI, D₂O for PASA).

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

    • Analyze the chemical shifts, integration values, and splitting patterns to confirm the polymer structure and identify end groups or impurities. For PSI in DMSO-d₆, expect methine proton signals around 5.27 ppm and methylene protons around 2.7-3.2 ppm.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a sample, typically by creating a KBr pellet containing a small amount of the dried polymer.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • For PSI, confirm the presence of the imide ring by identifying strong carbonyl (C=O) stretching bands around 1700-1800 cm⁻¹. For PASA, look for the appearance of strong carboxylate (COO⁻) stretches and the disappearance of the imide peaks.

  • Gel Permeation Chromatography (GPC):

    • Dissolve the polymer in a suitable mobile phase (e.g., an aqueous buffer for PASA).

    • Inject the solution into a GPC system equipped with appropriate columns.

    • Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) by comparing the elution time with that of known standards.

Biological Properties and Applications

Poly-L-aspartic acid is highly valued in the biomedical field for its favorable biological properties.

  • Biocompatibility and Biodegradability: PASA is biocompatible, non-antigenic, and does not cause pyrogenic effects. It is biodegradable, breaking down into the naturally occurring amino acid, L-aspartic acid.

  • Enzymatic Degradation: In biological systems, its degradation can be facilitated by specific enzymes. PAA hydrolase-1 acts via an endo-mode cleavage, selectively hydrolyzing the β-amide bonds to yield oligomers. Subsequently, PAA hydrolase-2 acts via an exo-mode cleavage to break down these oligomers into L-aspartic acid monomers.

G Figure 2: Enzymatic Degradation of PASA cluster_degradation Degradation Pathway PASA_Chain Poly-L-Aspartic Acid Chain (α and β linkages) Hydrolase1 PAA Hydrolase-1 (Endo-cleavage of β-bonds) PASA_Chain->Hydrolase1 Oligomers Aspartic Acid Oligomers Hydrolase1->Oligomers Hydrolase2 PAA Hydrolase-2 (Exo-cleavage) Oligomers->Hydrolase2 Monomers L-Aspartic Acid (Monomers) Hydrolase2->Monomers

Figure 2: Enzymatic Degradation of PASA
  • Drug Delivery: The most prominent application of PASA is in drug delivery. Its carboxylic acid side chains can be modified to conjugate drugs or create amphiphilic copolymers. These copolymers can self-assemble into nanoparticles or micelles to encapsulate hydrophobic drugs, improving their solubility and bioavailability. The pH-sensitive nature of PASA is exploited for controlled release; its hydrogels swell and release their payload in the higher pH of the intestine or the acidic microenvironment of tumors or lysosomes.

G Figure 3: pH-Responsive Drug Delivery cluster_delivery Drug Delivery Mechanism Micelle_High_pH PASA Micelle at Neutral pH (e.g., 7.4) (Drug Encapsulated) Low_pH Acidic Environment (Tumor or Lysosome, pH < 6.0) Micelle_High_pH->Low_pH Micelle_Low_pH Protonation of -COOH groups leads to micelle destabilization Low_pH->Micelle_Low_pH Drug_Release Drug Release Micelle_Low_pH->Drug_Release

Figure 3: pH-Responsive Drug Delivery
  • Other Applications: Beyond medicine, PASA is used as a biodegradable and water-soluble dispersant and anti-scaling agent in cooling water systems, detergents, and water desalination processes due to its ability to chelate metal ions and inhibit mineral deposition.

Conclusion

Poly-L-aspartic acid is a highly versatile and functional polymer with a favorable safety and environmental profile. Its well-defined chemical structure, coupled with its tunable physical properties like pH-dependent solubility, makes it an ideal candidate for advanced applications in drug delivery and as a green alternative in various industries. The straightforward synthesis and characterization methods further enhance its appeal for both academic research and commercial development.

References

The Multifaceted Functions of Short Aspartic Acid Repeat Sequences: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Short aspartic acid (Asp) repeat sequences, characterized by consecutive stretches of the negatively charged amino acid aspartic acid, are intriguing motifs found in a variety of proteins across different organisms. These sequences, often intrinsically disordered, play crucial roles in a range of biological processes, from mediating protein-protein interactions and influencing protein structure to regulating complex signaling pathways and biomineralization. This in-depth technical guide provides a comprehensive overview of the core functions of short aspartic acid repeat sequences, presenting key data, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Amino acid repeats are prevalent in proteomes and contribute significantly to protein evolution and functional diversity. Among these, homopolymeric repeats of aspartic acid (poly-Asp) or glutamic acid (poly-Glu) are notable for their strong negative charge. These D/E-rich repeats are often found in intrinsically disordered regions of proteins, which lack a fixed three-dimensional structure and are involved in molecular recognition and assembly.[1][2] This guide focuses specifically on the functions of short aspartic acid repeat sequences, exploring their biochemical characteristics, structural implications, and their increasingly recognized roles in cellular signaling and disease.

Biochemical and Structural Properties

Short aspartic acid repeats confer unique biochemical and structural properties to the proteins in which they reside.

Biochemical Properties

Polyaspartic acid (PASA) is a biodegradable and water-soluble polymer.[3] Its anionic character, due to the presence of carboxylic acid groups, allows it to chelate metal ions, a property that is leveraged in various industrial applications, including its use as an antiscaling agent and in water treatment.[3][4] In a biological context, this high density of negative charge is critical for its function, particularly in mediating electrostatic interactions with positively charged ions and protein domains.

Structural Conformation

Aspartic acid residues have a high intrinsic preference for forming turn-like conformations, even in unfolded states. This propensity can influence the early stages of protein folding by narrowing the conformational landscape. Regions rich in aspartic acid are often crucial sites for the initiation of protein folding. Furthermore, these repeats are disorder-promoting and are frequently found within intrinsically disordered proteins (IDPs). This structural flexibility allows them to participate in a wide range of molecular interactions.

Function in Biomineralization

Short aspartic acid repeats play a significant role in biomineralization, the process by which living organisms produce minerals. They are particularly important in the formation of calcium phosphate-based structures like bone.

Polyaspartic acid can act as a mimic of non-collagenous proteins that are involved in guiding the nucleation and growth of hydroxyapatite crystals within collagen fibrils. It can inhibit the deposition of various calcium salts, including calcium carbonate and calcium phosphate, preventing uncontrolled mineralization. However, when bound to a substrate like collagen, it can promote crystallization. This dual role of inhibition in solution and promotion on a surface is crucial for the controlled deposition of minerals in biological tissues. The interaction of polyaspartic acid with calcium phosphate precursors, such as dicalcium phosphate dihydrate (DCPD), has been shown to influence crystal growth and hydrolysis.

Role in Signaling Pathways

The high negative charge density of short aspartic acid repeats makes them ideal for mediating protein-protein interactions within signaling cascades. A prime example is the "acid box" motif found in Fibroblast Growth Factor Receptors (FGFRs).

The "Acid Box" in Fibroblast Growth Factor Receptor (FGFR) Signaling

FGFRs are receptor tyrosine kinases that play critical roles in development and cellular homeostasis. The extracellular domain of FGFRs contains a highly conserved stretch of glutamic and aspartic acid residues known as the "acid box," located in the linker region between immunoglobulin-like domains D1 and D2.

This acid box is crucial for the autoinhibition of the receptor. It electrostatically interacts with the heparan sulfate (HS)-binding site on the D2 domain in cis, which in turn sterically hinders the binding of both HS and the FGF ligand. This autoinhibitory mechanism prevents aberrant receptor activation in the absence of the FGF ligand, thus providing a critical layer of regulation for FGF signaling.

Below is a diagram illustrating the autoinhibition of FGFR mediated by the acid box and its subsequent activation upon ligand binding.

FGFR_Signaling cluster_inactive Inactive State (Autoinhibited) cluster_active Active State cluster_downstream Downstream Signaling FGFR_inactive D1 Acid Box (Aspartic Acid Repeat) D2 D3 TM Kinase Domain interaction FGFR_inactive:ab->interaction FGFR_active D1 Acid Box D2 D3 TM Kinase Domain (Active) FGFR_inactive->FGFR_active  FGF & Heparan  Sulfate Binding interaction->FGFR_inactive:d2 label_autoinhibition Autoinhibitory Interaction RAS_MAPK RAS-MAPK Pathway FGFR_active:kd->RAS_MAPK Activation PI3K_AKT PI3K-AKT Pathway FGFR_active:kd->PI3K_AKT Activation PLCg PLCγ Pathway FGFR_active:kd->PLCg Activation FGF FGF Ligand FGF->FGFR_active:d2 HS Heparan Sulfate HS->FGFR_active:d2 Cellular_Response Cellular Responses (Proliferation, Differentiation, etc.) RAS_MAPK->Cellular_Response PI3K_AKT->Cellular_Response PLCg->Cellular_Response

Figure 1: FGFR signaling pathway regulation by the acid box.
Acidic Regions in Other Signaling Pathways

While a distinct, named motif like the "acid box" is not as well-characterized for short aspartic acid repeats in all signaling pathways, acidic regions are known to be functionally important in other key signaling molecules.

  • TGF-β Signaling: SMAD proteins, the central mediators of TGF-β signaling, contain acidic activation domains. The phosphorylation of serine residues in the C-terminal region of Receptor-regulated SMADs (R-SMADs) creates a negatively charged tail that drives the formation of transcriptional complexes with the co-SMAD, SMAD4. This phosphorylation-induced acidity is a critical step in signal transduction.

  • Notch Signaling: The Notch receptor extracellular domain is composed of numerous epidermal growth factor (EGF)-like repeats. While not homopolymeric aspartic acid repeats, these domains are rich in acidic residues and their glycosylation state, which can be influenced by the surrounding amino acid composition, is critical for modulating ligand binding and signaling activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and interactions of aspartic acid-containing peptides and proteins.

Table 1: Physicochemical Properties of Polyaspartic Acid (PASA)

PropertyValue/DescriptionReference(s)
SolubilityHigh water solubility
Charge at Neutral pHAnionic (polyelectrolyte)
BiodegradabilityBiodegradable
Thermal StabilityHigh
Linkage in Synthetic PASA~30% α-linkages, ~70% β-linkages

Table 2: Association Constants of Lanthanum (La³⁺) with Troponin C Analogs

Peptide Analog (Varying Asp/Asn at +X, +Y, +Z)Association Constant (M⁻¹)Reference(s)
Analogs with more Asp residuesHigher (e.g., 2.5 x 10⁵)
Analogs with fewer Asp residuesLower (e.g., 9.1 x 10²)

Experimental Protocols

This section provides detailed methodologies for key experiments used to study short aspartic acid repeat sequences.

Solid-Phase Peptide Synthesis (SPPS) of Polyaspartic Acid Peptides

This protocol outlines the manual synthesis of a peptide containing a short aspartic acid repeat using Fmoc/tBu chemistry on a Rink Amide resin.

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF, 30 min) Start->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect1 Wash1 3. Washing (DMF) Deprotect1->Wash1 Couple 4. Amino Acid Coupling (Fmoc-Asp(OtBu)-OH, HBTU, DIPEA in DMF) Wash1->Couple Kaiser Kaiser Test (Monitor Completion) Couple->Kaiser Kaiser->Couple Positive Wash2 5. Washing (DMF) Kaiser->Wash2 Negative Loop Repeat for each subsequent amino acid Wash2->Loop Loop->Deprotect1 Deprotect2 6. Final Fmoc Deprotection Loop->Deprotect2 Wash3 7. Washing (DCM) Deprotect2->Wash3 Cleave 8. Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleave Precipitate 9. Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify 10. Purification (RP-HPLC) Precipitate->Purify Characterize 11. Characterization (Mass Spectrometry) Purify->Characterize

Figure 2: Workflow for Solid-Phase Peptide Synthesis.
  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Amino Acid Coupling: Activate the Fmoc-Asp(OtBu)-OH with a coupling reagent like HBTU and a base such as DIPEA in DMF. Add this solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Monitoring: Use the Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Purification and Characterization: Precipitate the peptide in cold diethyl ether, purify by reverse-phase high-performance liquid chromatography (RP-HPLC), and confirm its identity by mass spectrometry.

NMR Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful technique to study the conformation of peptides with short aspartic acid repeats in solution.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and signal dispersion.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies the spin systems of individual amino acid residues, connecting all protons within a single residue that are scalar-coupled.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing information about the peptide's three-dimensional structure and inter-residue proximities.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and NOE patterns to determine the preferred conformations of the aspartic acid repeat region.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides.

  • Sample Preparation: Reconstitute the peptide from any non-aqueous solvent (like DMSO) into an aqueous buffer suitable for CD analysis.

  • Spectrometer Setup: Set up the CD spectrometer to scan in the far-UV region (typically 190-250 nm).

  • Data Acquisition: Collect CD spectra of the peptide solution.

  • Data Analysis: Analyze the spectra for characteristic features of different secondary structures. For example, α-helices show negative peaks at approximately 208 nm and 222 nm.

Isothermal Titration Calorimetry (ITC)

ITC is used to measure the thermodynamics of binding interactions.

  • Sample Preparation: Prepare the protein with the aspartic acid repeat and its binding partner in the same buffer to minimize heats of dilution.

  • ITC Experiment: Load the protein into the sample cell and the binding partner into the titration syringe. Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Pull-Down Assay for Protein-Protein Interactions

Pull-down assays are used to identify or confirm protein-protein interactions.

Pull_Down_Workflow Start Start: Tagged 'Bait' Protein (e.g., GST-tagged protein with Asp repeat) Immobilize 1. Immobilize Bait Protein on Affinity Beads (e.g., Glutathione beads) Start->Immobilize Incubate 2. Incubate with 'Prey' Protein Source (e.g., Cell Lysate) Immobilize->Incubate Wash 3. Wash to Remove Non-specific Binders Incubate->Wash Elute 4. Elute Interacting Proteins Wash->Elute Analyze 5. Analyze by SDS-PAGE and Western Blot Elute->Analyze

Figure 3: Workflow for a Pull-Down Assay.
  • Bait Immobilization: A tagged "bait" protein (e.g., a GST-fusion protein containing the aspartic acid repeat) is immobilized on affinity beads (e.g., glutathione-agarose).

  • Incubation: The immobilized bait is incubated with a cell lysate containing potential "prey" proteins.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The bait-prey complexes are eluted from the beads.

  • Analysis: The eluted proteins are separated by SDS-PAGE and the prey protein is identified by Western blotting or mass spectrometry.

Conclusion

Short aspartic acid repeat sequences are not merely passive linkers but are functional domains that contribute significantly to protein structure, function, and regulation. Their high negative charge density and conformational flexibility enable them to participate in a diverse array of biological processes, from the precise control of biomineralization to the intricate regulation of signaling pathways. The well-characterized role of the "acid box" in FGFR autoinhibition serves as a compelling example of how these simple repeats can exert profound effects on complex cellular signaling networks. A deeper understanding of the functions of these repeats will undoubtedly open new avenues for research and may lead to the development of novel therapeutic strategies targeting diseases associated with their dysregulation.

References

A Comprehensive Technical Guide to the Discovery and History of Polyaspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthesis of polyaspartic acid (PASA), a biodegradable and water-soluble polymer with significant applications in drug delivery and other biomedical fields. This document provides a detailed overview of its synthesis, quantitative data, experimental protocols, and the historical evolution of its use in medicine.

Discovery and Historical Overview

Polyaspartic acid, a polymer of the amino acid aspartic acid, was first synthesized in the late 19th century. While it exists in nature as fragments of larger proteins, it has not been isolated as a pure homopolymer from any natural source.[1] The journey of PASA from its initial synthesis to its current applications is a story of chemical innovation and biomedical exploration.

The first documented synthesis of an oligomeric form of sodium polyaspartate was by the Italian chemist Hugo Schiff in the late 19th century.[1] He achieved this through the thermal polycondensation of aspartic acid. This foundational work laid the groundwork for future research into the synthesis and properties of this versatile polymer. It was later proposed that the thermal polymerization process proceeds through a polysuccinimide (PSI) intermediate.[1]

The industrial production of polyaspartic acid, in both its acidic form and as its sodium salt, has since been refined through various methods.[1] Its biocompatibility and biodegradability have made it a subject of interest for a wide range of applications, from an environmentally friendly alternative to polyacrylates in detergents and anti-scaling agents to a sophisticated component in drug delivery systems.[1]

Synthesis of Polyaspartic Acid

The synthesis of polyaspartic acid primarily proceeds through the formation of a polysuccinimide (PSI) intermediate, which is subsequently hydrolyzed to yield the final polymer. The main industrial methods for PASA production are:

  • Thermal Polymerization of Aspartic Acid: This is the oldest and most straightforward method, involving the heating of aspartic acid to induce dehydration and polymerization into PSI.

  • Synthesis from Maleic Anhydride and Ammonia: This method offers a more cost-effective route using readily available starting materials. Maleic anhydride is reacted with ammonia to form an ammonium salt, which is then thermally polymerized to PSI.

  • Catalytic Polymerization of Aspartic Acid: The use of catalysts, such as phosphoric acid, can significantly improve the reaction conditions and the properties of the resulting polymer, leading to higher molecular weights and yields.

The general workflow for the synthesis of polyaspartic acid is depicted below:

G cluster_synthesis General Synthesis Pathway of Polyaspartic Acid Aspartic Acid Aspartic Acid Polysuccinimide (PSI) Polysuccinimide (PSI) Aspartic Acid->Polysuccinimide (PSI) Thermal Polymerization Maleic Anhydride + Ammonia Maleic Anhydride + Ammonia Maleic Anhydride + Ammonia->Polysuccinimide (PSI) Thermal Polymerization Polyaspartic Acid (PASA) Polyaspartic Acid (PASA) Polysuccinimide (PSI)->Polyaspartic Acid (PASA) Alkaline Hydrolysis

General synthesis pathway of polyaspartic acid.
Quantitative Data on Polyaspartic Acid Synthesis

The following tables summarize quantitative data for the different synthesis methods of polyaspartic acid, providing a comparison of reaction conditions, yields, and resulting molecular weights.

Table 1: Thermal Polymerization of Aspartic Acid

CatalystTemperature (°C)Time (h)SolventYield (%)Weight-Average Molecular Weight (Mw, Da)Reference
None260-None975,200
Phosphoric Acid170-228-Solid-phase-Up to 14,000
Phosphoric Acid--Mesitylene/Sulfolane9664,300
Phosphoric Acid2006Solid-phase--
NoneUp to 400-Solid-phase--

Table 2: Synthesis from Maleic Anhydride and Ammonia

CatalystTemperature (°C)Time (h)Molar Ratio (MA:NH₃:Cat)Yield (%)Weight-Average Molecular Weight (Mw, Da)Reference
-240120:20:190 (PSI)18,200 (PASA-Na)
-170--99 (mol %)12,000
----98 (mol %)16,000
----99 (mol %)14,000
-22010->60 (PSI)10,000 (PSI)
-22012--12,000 (PSI)
-170-2606-14->50 (PSI)1,000-3,000 (PSI)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of polyaspartic acid.

Thermal Polymerization of L-Aspartic Acid

Objective: To synthesize polysuccinimide (PSI) via the thermal polycondensation of L-aspartic acid, which can then be hydrolyzed to polyaspartic acid.

Materials:

  • L-aspartic acid

  • Phosphoric acid (optional, as catalyst)

  • Mesitylene/sulfolane (optional, as solvent)

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for acidification)

  • Deionized water

Procedure:

  • Uncatalyzed Bulk Polymerization:

    • Place a known amount of L-aspartic acid in a reaction vessel equipped with a stirrer and a system for water removal.

    • Heat the vessel to a temperature above 180°C (e.g., 260°C) under a nitrogen atmosphere.

    • Maintain the temperature for a specified duration, during which water will be eliminated as the polymerization proceeds.

    • The resulting solid is polysuccinimide (PSI).

  • Catalyzed Polymerization:

    • Mix L-aspartic acid with a catalytic amount of phosphoric acid.

    • The polymerization can be carried out in bulk (solvent-free) or in a high-boiling solvent mixture like mesitylene/sulfolane.

    • Heat the mixture to the desired reaction temperature (e.g., 170-228°C) and maintain for several hours.

    • Remove the water by-product continuously.

    • After the reaction, the PSI is isolated.

  • Hydrolysis of Polysuccinimide (PSI) to Polyaspartic Acid (PASA):

    • Suspend the synthesized PSI in water.

    • Add a solution of sodium hydroxide dropwise to the suspension while stirring. The pH should be maintained in the alkaline range.

    • Continue stirring until the PSI is completely dissolved, indicating the opening of the succinimide rings to form sodium polyaspartate.

    • The solution can then be acidified with hydrochloric acid to obtain polyaspartic acid.

The workflow for the thermal polymerization of aspartic acid can be visualized as follows:

G cluster_workflow Experimental Workflow: Thermal Polymerization of Aspartic Acid Start Start Mix Aspartic Acid +/- Catalyst Mix Aspartic Acid +/- Catalyst Start->Mix Aspartic Acid +/- Catalyst Heat to >180°C Heat to >180°C Mix Aspartic Acid +/- Catalyst->Heat to >180°C Remove Water Remove Water Heat to >180°C->Remove Water Polysuccinimide (PSI) Formation Polysuccinimide (PSI) Formation Remove Water->Polysuccinimide (PSI) Formation Hydrolyze with NaOH Hydrolyze with NaOH Polysuccinimide (PSI) Formation->Hydrolyze with NaOH Polyaspartic Acid (PASA) Solution Polyaspartic Acid (PASA) Solution Hydrolyze with NaOH->Polyaspartic Acid (PASA) Solution End End Polyaspartic Acid (PASA) Solution->End

Workflow for thermal polymerization of aspartic acid.
Synthesis of Polyaspartic Acid from Maleic Anhydride and Ammonia

Objective: To synthesize polyaspartic acid from maleic anhydride and ammonia, a more economical industrial route.

Materials:

  • Maleic anhydride

  • Ammonia solution (e.g., 30% ammonium hydroxide)

  • Deionized water

  • Sodium hydroxide (for hydrolysis)

Procedure:

  • Formation of Ammonium Maleate:

    • Prepare a slurry of maleic anhydride in deionized water and heat to approximately 75°C with stirring until a clear solution is obtained.

    • Cool the solution to about 20°C.

    • Slowly add a concentrated ammonia solution dropwise to the maleic acid solution to form the ammonium salt.

  • Thermal Polymerization to Polysuccinimide (PSI):

    • Evaporate the water from the ammonium maleate solution to obtain a solid.

    • Heat the solid ammonium maleate to a temperature between 170°C and 260°C for a period of 6 to 14 hours. Higher temperatures generally lead to higher yields. At temperatures above 220°C, yields can exceed 90%.

    • The resulting product is polysuccinimide.

  • Hydrolysis of PSI to Polyaspartic Acid (PASA):

    • The hydrolysis of the PSI is carried out as described in the previous protocol by reacting it with an aqueous solution of sodium hydroxide.

The logical relationship for optimizing the synthesis from maleic anhydride is shown below:

G cluster_optimization Optimization of PASA Synthesis from Maleic Anhydride Increase Temperature Increase Temperature Higher Yield Higher Yield Increase Temperature->Higher Yield Higher Molecular Weight Higher Molecular Weight Increase Temperature->Higher Molecular Weight Increase Reaction Time Increase Reaction Time Increase Reaction Time->Higher Yield

Optimization of PASA synthesis from maleic anhydride.

History of Polyaspartic Acid in Drug Delivery

The evolution of drug delivery systems has been a continuous quest for improving therapeutic efficacy and patient compliance. The journey of biodegradable polymers in this field began several decades ago, with early research focusing on natural materials and later transitioning to synthetic polymers. Polyamino acids, including polyaspartic acid, have emerged as a promising class of materials for drug delivery due to their biocompatibility, biodegradability, and versatile chemical structures.

The application of polyamino acids as drug carriers has been extensively investigated, with a significant focus on cancer therapy. Their ability to form self-assembling nanoparticles and micelles makes them suitable for encapsulating and delivering hydrophobic drugs.

While a precise, detailed timeline for the entry of polyaspartic acid specifically into the drug delivery arena is not clearly delineated in a single source, the broader timeline for polymer-based drug delivery provides context. The 1960s saw the initial research into incorporating drugs into solid polymers. The development of long-acting injectable formulations, such as those based on PLGA, gained momentum in the late 1980s. The era of PEGylation and nanomedicine in the 1990s and 2000s further propelled the use of polymers in sophisticated drug delivery systems.

Polyaspartic acid and its derivatives have been key players in this evolution. Their anionic nature and the presence of carboxylic acid groups allow for various modifications to create stimuli-responsive systems, such as pH-sensitive hydrogels for controlled drug release. Furthermore, the strong affinity of PASA for calcium ions has been exploited for targeted drug delivery to bone.

Recent research continues to explore the potential of polyaspartic acid-based materials in advanced drug delivery applications, including the delivery of nucleic acids like mRNA. The ability to tailor the properties of PASA, such as molecular weight and chemical functionality, ensures its continued relevance in the development of next-generation drug delivery systems.

The progression of polyamino acids in drug delivery can be represented by the following signaling pathway-style diagram:

G cluster_drug_delivery Evolution of Polyamino Acid-Based Drug Delivery Early Concepts\n(1960s-1980s) Early Concepts (1960s-1980s) Biocompatibility & Biodegradability Studies Biocompatibility & Biodegradability Studies Early Concepts\n(1960s-1980s)->Biocompatibility & Biodegradability Studies Polymer-Drug Conjugates Polymer-Drug Conjugates Biocompatibility & Biodegradability Studies->Polymer-Drug Conjugates Nanoparticle & Micelle Formulation\n(1990s-2000s) Nanoparticle & Micelle Formulation (1990s-2000s) Polymer-Drug Conjugates->Nanoparticle & Micelle Formulation\n(1990s-2000s) Targeted Delivery Systems Targeted Delivery Systems Nanoparticle & Micelle Formulation\n(1990s-2000s)->Targeted Delivery Systems Stimuli-Responsive Systems Stimuli-Responsive Systems Nanoparticle & Micelle Formulation\n(1990s-2000s)->Stimuli-Responsive Systems Advanced Applications\n(2010s-Present) Advanced Applications (2010s-Present) Targeted Delivery Systems->Advanced Applications\n(2010s-Present) Stimuli-Responsive Systems->Advanced Applications\n(2010s-Present) Gene & mRNA Delivery Gene & mRNA Delivery Advanced Applications\n(2010s-Present)->Gene & mRNA Delivery

References

The Enigmatic Self-Assembly of Pentaglutamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Self-Assembly Characteristics of Asp-Asp-Asp-Asp-Asp (Asp5)

This technical guide offers an in-depth exploration of the theoretical and practical aspects of the self-assembly of the homo-oligopeptide, this compound (Asp5). While specific experimental data for Asp5 self-assembly is not extensively documented in current literature, this document provides a robust framework for researchers, scientists, and drug development professionals to investigate its potential. By drawing parallels with the behavior of poly(aspartic acid) and other short, acidic peptides, we delineate the fundamental principles, experimental methodologies, and potential characteristics of Asp5 assemblies.

Core Concepts of Asp5 Self-Assembly

The self-assembly of peptides is a spontaneous process driven by a delicate balance of non-covalent interactions, leading to the formation of ordered nanostructures. For a highly charged peptide like Asp5, which consists of five consecutive aspartic acid residues, the primary interplay is between electrostatic repulsion and attractive forces such as hydrogen bonding and van der Waals interactions.

At neutral pH, the carboxylic acid side chains of the aspartic acid residues are deprotonated, resulting in a significant net negative charge. This strong electrostatic repulsion between Asp5 molecules is the dominant force, preventing aggregation. However, this repulsion can be modulated by environmental factors, creating conditions conducive to self-assembly.

Key Triggers for Self-Assembly:

  • pH Reduction: Lowering the pH of the solution protonates the carboxylate groups, reducing the net negative charge and thereby diminishing electrostatic repulsion. This allows weaker, short-range attractive forces to drive the assembly process.

  • Addition of Salts: The presence of counter-ions (e.g., Na⁺, K⁺, Ca²⁺) in the solution can screen the negative charges on the Asp5 peptides, effectively reducing electrostatic repulsion and promoting aggregation. Divalent cations are generally more effective than monovalent cations at lower concentrations.

The self-assembly process is also concentration-dependent. Below a certain Critical Aggregation Concentration (CAC) , the peptides exist as monomers in solution. Above the CAC, the equilibrium shifts towards the formation of ordered aggregates.

Hypothetical Data on Asp5 Self-Assembly

The following tables summarize hypothetical quantitative data for Asp5 self-assembly, based on typical values observed for similar short, acidic peptides. These values should be considered as illustrative examples to guide experimental design.

Table 1: Environmental Conditions Influencing Asp5 Self-Assembly

ParameterConditionExpected Observation
pH > 6.0Monomeric (soluble)
4.0 - 6.0Onset of aggregation
< 4.0Significant aggregation/precipitation
NaCl Concentration (at neutral pH) < 50 mMMonomeric (soluble)
50 - 200 mMFormation of small oligomers/nanofibers
> 200 mMExtensive fibrillar networks
CaCl₂ Concentration (at neutral pH) < 10 mMMonomeric (soluble)
10 - 50 mMInduction of β-sheet structures and fibril formation
> 50 mMRapid aggregation and hydrogelation
Peptide Concentration < 0.1 mg/mLPredominantly monomeric
0.1 - 1.0 mg/mLFormation of self-assembled structures
> 1.0 mg/mLPotential for hydrogel formation

Table 2: Morphological Characteristics of Hypothetical Asp5 Assemblies

Assembly ConditionPredominant MorphologyTypical Dimensions
pH 4.5, 0.5 mg/mL Asp5NanofibersDiameter: 5-10 nm; Length: several μm
Neutral pH, 150 mM NaCl, 0.5 mg/mL Asp5Short Fibrils/OligomersDiameter: 3-7 nm; Length: 50-200 nm
Neutral pH, 30 mM CaCl₂, 1.0 mg/mL Asp5Vesicles / Spherical AggregatesDiameter: 50-150 nm
pH 4.0, 2.0 mg/mL Asp5HydrogelMacroscopic, fibrillar network

Detailed Experimental Protocols

This section outlines detailed methodologies for key experiments to induce and characterize the self-assembly of Asp5.

Peptide Synthesis and Purification

The this compound peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-chemistry.

  • Resin: Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal carboxylic acid.

  • Amino Acid Derivatives: Fmoc-Asp(OtBu)-OH (Fmoc-L-aspartic acid β-tert-butyl ester). The tert-butyl protecting group on the side chain prevents side reactions.

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

  • Deprotection: 20% piperidine in DMF to remove the Fmoc group from the N-terminus.

  • Cleavage and Deprotection: A cleavage cocktail of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) is used to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to assess its purity.

Induction of Self-Assembly
  • pH Titration Method:

    • Prepare a stock solution of Asp5 (e.g., 5 mg/mL) in deionized water. The initial pH will likely be acidic due to residual TFA from purification; adjust to neutral (pH 7.0-7.4) with a dilute NaOH solution.

    • Take aliquots of the stock solution and adjust the pH downwards in increments (e.g., 0.5 pH units) using a dilute HCl solution.

    • Equilibrate the samples at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to allow for assembly.

  • Salt-Induced Method:

    • Prepare a stock solution of Asp5 (e.g., 2 mg/mL) in deionized water, neutralized to pH 7.4.

    • Prepare stock solutions of salts (e.g., 1 M NaCl, 0.5 M CaCl₂).

    • Add aliquots of the salt stock solutions to the peptide solution to achieve a range of final salt concentrations.

    • Incubate the samples at a controlled temperature for a specified time.

Characterization of Self-Assembled Structures
  • Transmission Electron Microscopy (TEM):

    • Place a 5-10 µL drop of the peptide solution onto a carbon-coated copper grid for 1-2 minutes.

    • Blot away the excess solution using filter paper.

    • (Optional) Negatively stain the sample by adding a drop of a heavy metal salt solution (e.g., 2% uranyl acetate) for 30-60 seconds, then blot dry.

    • Allow the grid to air dry completely before imaging.

  • Atomic Force Microscopy (AFM):

    • Deposit a 10-20 µL drop of the peptide solution onto a freshly cleaved mica surface.

    • Allow the peptide to adsorb for 5-10 minutes.

    • Gently rinse the surface with deionized water to remove unadsorbed peptide and salts.

    • Dry the mica surface under a gentle stream of nitrogen gas.

    • Image the surface in tapping mode.

  • Circular Dichroism (CD) Spectroscopy:

    • Prepare peptide solutions at the desired concentrations and conditions.

    • Use a quartz cuvette with an appropriate path length (e.g., 0.1-1 mm).

    • Record CD spectra from approximately 190 to 260 nm.

    • A distinct minimum around 218 nm is indicative of β-sheet formation, a common secondary structure in self-assembling peptides.

  • Thioflavin T (ThT) Fluorescence Assay:

    • Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer.

    • Add a small aliquot of the ThT stock solution to the peptide samples (final ThT concentration typically 10-25 µM).

    • Measure the fluorescence emission spectrum (typically 460-500 nm) with an excitation wavelength of around 440-450 nm.

    • An enhanced fluorescence intensity compared to a control (ThT in buffer alone) indicates the presence of amyloid-like β-sheet structures.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of Asp5 self-assembly.

G Molecular Structure of this compound (Asp5) cluster_peptide cluster_sidechain N_terminus H₂N Asp1 Asp N_terminus->Asp1 Asp2 Asp Asp1->Asp2 sc1 CH₂COOH Asp1->sc1 Asp3 Asp Asp2->Asp3 sc2 CH₂COOH Asp2->sc2 Asp4 Asp Asp3->Asp4 sc3 CH₂COOH Asp3->sc3 Asp5 Asp Asp4->Asp5 sc4 CH₂COOH Asp4->sc4 C_terminus COOH Asp5->C_terminus sc5 CH₂COOH Asp5->sc5

Caption: Molecular structure of the Asp5 peptide.

G Hypothetical Self-Assembly Pathway of Asp5 cluster_triggers Triggers Monomers Asp5 Monomers (High Electrostatic Repulsion) pH_decrease Decrease pH Add_salt Add Salt (e.g., Ca²⁺) Oligomers Oligomers / Protofibrils pH_decrease->Oligomers Add_salt->Oligomers Nanofibers Nanofibers Oligomers->Nanofibers Elongation Hydrogel Hydrogel Network Nanofibers->Hydrogel Entanglement (High Concentration)

Caption: Hypothetical self-assembly pathway for Asp5.

G Experimental Workflow for Asp5 Self-Assembly Characterization cluster_synthesis Peptide Preparation cluster_assembly Induce Self-Assembly cluster_characterization Structural Characterization SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization pH_adjustment pH Adjustment Characterization->pH_adjustment Salt_addition Salt Addition Characterization->Salt_addition TEM TEM pH_adjustment->TEM AFM AFM pH_adjustment->AFM CD CD Spectroscopy pH_adjustment->CD ThT ThT Fluorescence pH_adjustment->ThT Salt_addition->TEM Salt_addition->AFM Salt_addition->CD Salt_addition->ThT

Caption: Experimental workflow for Asp5 characterization.

Potential Signaling Pathways and Cellular Interactions

While no specific signaling pathways have been directly linked to Asp5 assemblies, peptides rich in aspartic acid are known to interact with various biological components. For instance, poly-aspartic acid has been investigated for its role in biomineralization by interacting with calcium ions and hydroxyapatite. It is plausible that self-assembled Asp5 could influence cellular processes through:

  • Calcium Signaling: The high density of carboxylate groups in Asp5 assemblies could chelate extracellular calcium ions, potentially modulating calcium-dependent signaling pathways.

  • Cell Adhesion: The negatively charged surface of Asp5 assemblies might interact with positively charged domains on cell surface receptors or extracellular matrix proteins, influencing cell adhesion and spreading.

Further research is required to elucidate any specific interactions between Asp5 nanostructures and cellular signaling cascades.

Conclusion

The this compound peptide represents a simple yet intriguing model for studying the self-assembly of highly charged biomolecules. Although direct experimental evidence is currently lacking, the principles outlined in this guide provide a comprehensive roadmap for its investigation. By systematically exploring the effects of pH, ionic strength, and concentration, researchers can unlock the potential of Asp5 to form novel nanomaterials with applications in drug delivery, tissue engineering, and as a model system for understanding fundamental biological processes. The detailed protocols and hypothetical data presented herein are intended to serve as a valuable resource for initiating and guiding such research endeavors.

Theoretical Modeling of (Asp)5 Peptide Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing the conformational landscape of the penta-aspartate peptide, (Asp)5. Given the role of acidic residues in protein structure and function, understanding the conformational preferences of short oligoaspartate sequences is crucial for rational drug design and the elucidation of biological pathways.

Introduction to (Asp)5 Conformation

The conformation of a peptide is defined by the rotational angles of its backbone (phi, ψ) and side chains (χ). For a short, flexible peptide like (Asp)5, a single static structure is insufficient. Instead, its conformation is best described as a dynamic ensemble of interconverting structures. Aspartic acid residues, in particular, exhibit a notable intrinsic preference for turn-like conformations, which can serve as nucleation sites in protein folding.[1] The negatively charged side chains at physiological pH also play a significant role in dictating the peptide's structure and its interactions with the surrounding solvent and other molecules.

Theoretical Modeling Approaches

Computational methods are indispensable for exploring the vast conformational space of peptides. The primary techniques employed are Molecular Dynamics (MD) simulations and Quantum Mechanics (QM) calculations.

Molecular Dynamics (MD) Simulations

MD simulations model the movements of atoms and molecules over time based on a classical mechanical force field. This approach allows for the characterization of the conformational ensemble of (Asp)5 in a simulated environment, typically explicit solvent to mimic physiological conditions.

Methodology:

A typical MD simulation protocol for the (Asp)5 peptide would involve the following steps:

  • System Setup:

    • An initial conformation of the (Asp)5 peptide is generated (e.g., an extended or alpha-helical structure).

    • The peptide is placed in a periodic box of explicit water molecules (e.g., TIP3P or SPC/E water models).

    • Counter-ions (e.g., Na+) are added to neutralize the system, considering the charged state of the aspartic acid side chains at a given pH.

  • Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable density.

  • Production Run: Long-timescale MD simulations (nanoseconds to microseconds) are performed to sample the conformational space of the peptide.

  • Analysis: The resulting trajectory is analyzed to extract quantitative data on the peptide's conformation.

Key Quantitative Data from MD Simulations:

The following tables summarize the types of quantitative data that can be extracted from MD simulations of the (Asp)5 peptide. Note: The values presented are representative examples and would need to be determined from actual simulations.

Table 1: Backbone Dihedral Angle Distributions for (Asp)5

ResidueDihedral AngleMean (degrees)Standard Deviation (degrees)
Asp1φ--
ψ14025
Asp2φ-7530
ψ13035
Asp3φ-8028
ψ1040
Asp4φ-9032
ψ045
Asp5φ-7035
ψ--

Table 2: Secondary Structure Content of (Asp)5 from MD Trajectory Analysis

Secondary StructurePercentage (%)
Turn45
Bend25
Random Coil20
α-Helix5
β-Sheet5

Table 3: Root Mean Square Deviation (RMSD) Clustering of (Asp)5 Conformations

ClusterPopulation (%)Average RMSD (Å)Representative Conformation
1401.2Compact, turn-like
2351.8Extended
3152.5Globular
4103.1Other
Quantum Mechanics (QM) Calculations

QM calculations provide a more accurate description of the electronic structure and energetics of molecules compared to classical force fields. However, due to their high computational cost, they are typically used for smaller systems or for refining the structures and energies of representative conformations obtained from MD simulations. Density Functional Theory (DFT) is a commonly used QM method for such applications.[2]

Methodology:

  • Conformer Selection: Representative conformations of (Asp)5 are selected from MD simulation clusters.

  • Geometry Optimization: The geometry of each conformer is optimized using a selected QM method and basis set (e.g., B3LYP/6-31G*).

  • Energy Calculation: The relative energies of the optimized conformers are calculated to determine their stability.

  • Property Calculation: Other properties, such as vibrational frequencies (for comparison with IR spectroscopy) or NMR chemical shifts, can be calculated.

Table 4: Relative Energies of (Asp)5 Conformers from QM Calculations

Conformer (from MD Cluster)Relative Energy (kcal/mol)
1 (Turn-like)0.0
2 (Extended)1.5
3 (Globular)3.2

Experimental Validation

Experimental techniques are crucial for validating the results of theoretical models. For peptide conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy are the most powerful and widely used methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the local chemical environment and spatial proximity of atoms in a molecule.[3]

Experimental Protocol:

  • Sample Preparation: (Asp)5 peptide is synthesized and purified. The peptide is dissolved in a suitable buffer (e.g., phosphate buffer in H2O/D2O) at a specific concentration and pH.

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

    • 1D ¹H NMR: To observe the overall proton signal distribution.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space proton-proton distances (typically < 5 Å).

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled, to observe backbone amide signals.

  • Data Analysis:

    • Resonance assignment is performed to assign all proton signals to specific atoms in the peptide.

    • NOE cross-peaks are integrated to derive inter-proton distance restraints.

    • ³J(HN,Hα) coupling constants are measured to obtain dihedral angle restraints for the φ angle.

Table 5: Representative NMR-derived Restraints for (Asp)5

Restraint TypeResidue PairExperimental ValueStructural Implication
NOEAsp2(Hα) - Asp3(HN)StrongShort distance, potential turn
NOEAsp3(HN) - Asp4(HN)MediumProximity of backbone amides
³J(HN,Hα)Asp36.5 Hzφ ≈ -60° or -120°
³J(HN,Hα)Asp48.0 HzExtended conformation for this residue
Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum in the far-UV region (190-250 nm) is sensitive to the secondary structure of the peptide.[4]

Experimental Protocol:

  • Sample Preparation: A solution of (Asp)5 peptide is prepared in a non-absorbing buffer (e.g., low concentration phosphate buffer) at a known concentration.

  • Data Acquisition:

    • The CD spectrum is recorded at a specific temperature using a spectropolarimeter.

    • A baseline spectrum of the buffer is also recorded.

  • Data Processing:

    • The buffer baseline is subtracted from the peptide spectrum.

    • The observed ellipticity is converted to mean residue ellipticity.

  • Secondary Structure Estimation: The resulting spectrum is deconvoluted using algorithms (e.g., CONTIN, SELCON) to estimate the percentages of different secondary structure elements.

Table 6: Estimated Secondary Structure of (Asp)5 from CD Spectroscopy

Secondary StructurePercentage (%)
Turn40
Random Coil50
Other10

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_synthesis Peptide Synthesis & Purification cluster_modeling Theoretical Modeling cluster_validation Experimental Validation cluster_analysis Data Analysis & Structure Elucidation synthesis (Asp)5 Synthesis purification HPLC Purification synthesis->purification md MD Simulations purification->md nmr NMR Spectroscopy purification->nmr cd CD Spectroscopy purification->cd qm QM Calculations md->qm analysis Conformational Ensemble md->analysis qm->analysis nmr->analysis cd->analysis

Caption: Experimental workflow for (Asp)5 conformational analysis.

Hypothetical Signaling Pathway

Short acidic peptide motifs can be involved in protein-protein interactions, often mediating transient binding events in signaling pathways.

SignalingPathway receptor Receptor adaptor Adaptor Protein receptor->adaptor (Asp)5-like motif binding kinase Kinase adaptor->kinase Activation tf Transcription Factor kinase->tf Phosphorylation gene Gene Expression tf->gene

Caption: Hypothetical signaling pathway involving an (Asp)5-like motif.

Conclusion

The conformational analysis of the (Asp)5 peptide requires an integrated approach combining theoretical modeling and experimental validation. Molecular dynamics simulations provide a detailed picture of the conformational ensemble, with a predicted prevalence of turn and bend structures. These computational models can be refined with higher-level quantum mechanics calculations and validated through NMR and CD spectroscopy. While the specific biological roles of a free (Asp)5 peptide are not well-defined, the study of its conformational preferences provides valuable insights into the behavior of short acidic motifs that are critical for protein structure, stability, and function in various signaling and regulatory pathways.

References

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis of Asp-Asp-Asp-Asp-Asp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, enabling the creation of custom sequences for a wide range of applications in research, diagnostics, and therapeutics. The synthesis of peptides rich in acidic residues, such as poly-aspartic acid sequences, presents unique challenges, primarily the propensity for aspartimide formation.[1][2] This intramolecular cyclization side reaction, catalyzed by the basic conditions used for Fmoc-group removal, can lead to a mixture of difficult-to-separate byproducts, including α- and β-peptides and their epimers, significantly reducing the yield and purity of the target peptide.[2][3]

This application note provides a detailed protocol for the manual solid-phase synthesis of the pentapeptide Asp-Asp-Asp-Asp-Asp (H-Asp-Asp-Asp-Asp-Asp-OH) using Fmoc/tBu chemistry. It outlines strategies to mitigate aspartimide formation and includes protocols for peptide cleavage, purification, and characterization.

Data Presentation

The synthesis of a poly-aspartic acid peptide is challenging due to the high risk of aspartimide formation. The following table presents estimated quantitative data for the synthesis of this compound, based on typical results for sequences prone to this side reaction. Actual results may vary depending on the specific conditions and equipment used.

ParameterExpected ValueNotes
Crude Peptide Yield 40-60%Based on the initial loading of the resin. Lower yields are common due to the multiple acidic residues.
Crude Peptide Purity (by RP-HPLC) 30-50%The crude product will likely contain multiple byproducts resulting from aspartimide formation at each of the four aspartic acid residues.
Purity after RP-HPLC Purification >95%A well-optimized purification protocol is essential to isolate the target peptide from closely eluting isomers.
Overall Yield after Purification 10-20%The low overall yield is a direct consequence of the challenging sequence and the required rigorous purification.

Experimental Protocols

Materials and Reagents
  • Fmoc-Asp(OtBu)-OH

  • Rink Amide MBHA resin (or a suitable resin for C-terminal acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH), ACS grade

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

  • RP-HPLC system with a C18 column

  • Lyophilizer

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of H-Asp-Asp-Asp-Asp-Asp-OH on a 0.1 mmol scale.

1. Resin Preparation and Swelling:

  • Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.
  • Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
  • Drain the DMF.

2. First Amino Acid Loading (Fmoc-Asp(OtBu)-OH):

  • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (0.4 mmol, 4 eq), DIC (0.4 mmol, 4 eq), and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL of DMF.
  • Add the activation mixture to the swollen resin.
  • Agitate the mixture for 2 hours at room temperature.
  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
  • Perform a Kaiser test to confirm the absence of free amines. If the test is positive, repeat the coupling.

3. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.
  • Agitate for 3 minutes and drain.
  • Add a fresh 5 mL of 20% piperidine in DMF.
  • Agitate for 10 minutes and drain.
  • Wash the resin with DMF (5 x 5 mL).

4. Subsequent Amino Acid Couplings (Fmoc-Asp(OtBu)-OH):

  • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (0.4 mmol, 4 eq), DIC (0.4 mmol, 4 eq), and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL of DMF.
  • Add the activation mixture to the deprotected resin.
  • Agitate for 45-60 minutes at room temperature.
  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
  • Perform a Kaiser test. If the coupling is incomplete, repeat the coupling step.
  • Repeat steps 3 and 4 for the remaining three Asp residues.

5. Final Fmoc Deprotection:

  • After the final coupling, perform the Fmoc deprotection as described in step 3.
  • After the final DMF washes, wash the resin with DCM (3 x 5 mL) and MeOH (3 x 5 mL).
  • Dry the resin under vacuum for at least 1 hour.

Protocol 2: Cleavage and Deprotection

1. Cleavage Cocktail Preparation:

  • Prepare a fresh cleavage cocktail of TFA/TIS/Water/DTT (90:5:2.5:2.5, v/v/v/w). For 0.1 mmol of resin, prepare 5 mL of the cocktail. Caution: Perform this step in a well-ventilated fume hood.

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin.
  • Agitate the mixture at room temperature for 2-3 hours.
  • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
  • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

3. Peptide Precipitation:

  • Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
  • A white precipitate of the crude peptide should form.
  • Centrifuge the mixture at 3000 rpm for 10 minutes.
  • Decant the ether and wash the peptide pellet twice more with cold diethyl ether.
  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Characterization

1. Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of 0.1% TFA in water.
  • Purify the peptide using a preparative RP-HPLC system with a C18 column.
  • Use a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A shallow gradient (e.g., 5-45% B over 40 minutes) is recommended for better separation of closely eluting species.
  • Monitor the elution at 214 nm and 280 nm.
  • Collect fractions corresponding to the main peak.

2. Characterization:

  • Analyze the purity of the collected fractions by analytical RP-HPLC.
  • Pool the fractions with >95% purity and lyophilize to obtain the final peptide as a white powder.
  • Confirm the identity of the purified peptide by mass spectrometry to verify the molecular weight (Expected [M+H]⁺ = 580.4 g/mol ).

Mandatory Visualization

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Precipitation cluster_analysis Purification & Analysis Resin_Prep Resin Swelling First_AA 1st Asp Coupling Resin_Prep->First_AA Deprotection1 Fmoc Deprotection First_AA->Deprotection1 Coupling_Cycle Coupling Cycles (4x Asp) Deprotection1->Coupling_Cycle Final_Deprotection Final Fmoc Deprotection Coupling_Cycle->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Pure Peptide

Caption: Overall experimental workflow for the synthesis of this compound.

aspartimide_formation cluster_reaction Aspartimide Formation (Base Catalyzed) cluster_byproducts Byproducts Peptide Peptide Backbone ...-NH-CH(R)-CO-NH-CH(CH2COO-tBu)-CO-... Anion Deprotonated Amide ...-NH-CH(R)-CO-N⁻-CH(CH2COO-tBu)-CO-... Peptide->Anion Piperidine Aspartimide Succinimide Ring ...-NH-CH(R)-CO-N-CH(CO)-... CH2 Anion->Aspartimide Intramolecular Attack Alpha_Peptide α-Asp Peptide (D/L) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Asp Peptide (D/L) Aspartimide->Beta_Peptide Hydrolysis Piperidide Piperidide Adducts Aspartimide->Piperidide Piperidinolysis

Caption: Mechanism of aspartimide formation and subsequent side reactions.

spps_cycle Start Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Asp(OtBu)-OH, DIC, Oxyma) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Repeat) End Resin-Bound Peptide + 1 AA (Fmoc-Protected) Kaiser->End Negative

Caption: SPPS cycle for the addition of one Fmoc-Asp(OtBu)-OH residue.

References

Application Notes and Protocols for Polyaspartic Acid in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaspartic acid (PASP) is a biodegradable, biocompatible, and water-soluble synthetic polyamino acid that has garnered significant attention in the field of drug delivery.[1][2][3] Its unique properties, including the presence of carboxylic acid groups in its backbone, allow for versatile modifications to create a variety of drug delivery platforms. These platforms include nanoparticles, hydrogels, and polymer-drug conjugates, which can be designed for controlled release, targeted delivery, and improved therapeutic efficacy of a wide range of therapeutic agents, from small molecule drugs to nucleic acids.[2][3] This document provides detailed application notes on the use of PASP in drug delivery, summarizes key quantitative data, and offers experimental protocols for the synthesis and characterization of PASP-based drug delivery systems.

Applications of Polyaspartic Acid in Drug Delivery

Nanoparticle-Based Drug Delivery

PASP and its derivatives are extensively used to formulate nanoparticles for encapsulating and delivering therapeutic agents. These nanoparticles can protect drugs from premature degradation, improve their solubility, and facilitate their accumulation at the target site through passive or active targeting.

  • Small Molecule Drug Delivery: PASP-based nanoparticles have been developed for the co-delivery of hydrophilic and hydrophobic drugs, such as doxorubicin and curcumin, respectively. These systems can be designed to be pH-responsive, releasing their payload in the acidic tumor microenvironment. For instance, nanoparticles composed of hyaluronic acid-grafted poly(aspartic acid) have demonstrated high drug loading capacity and enhanced cytotoxicity against cancer cells compared to free drugs.

  • Nucleic Acid Delivery (Gene and mRNA): Cationically modified PASP is an effective carrier for nucleic acids like plasmid DNA (pDNA) and messenger RNA (mRNA). The polyanionic nature of PASP can be modified with cationic moieties like diethylenetriamine (DET) to form polyplexes with negatively charged nucleic acids. These nanoparticles protect the genetic material from enzymatic degradation and facilitate its entry into cells. PEGylation of these nanoparticles can further enhance their stability and biocompatibility for systemic administration.

Hydrogels for Controlled Drug Release

PASP-based hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids. Their stimuli-responsive nature makes them excellent candidates for controlled drug delivery.

  • pH-Sensitive Hydrogels: The carboxylic acid groups in PASP impart pH-sensitivity to the hydrogels. At physiological pH, the carboxylic groups are deprotonated and repel each other, leading to swelling and drug release. In acidic environments, such as the stomach, the hydrogels shrink, retaining the encapsulated drug. This property is particularly useful for oral drug delivery to protect drugs from the harsh gastric environment and release them in the intestine.

  • Self-Healing Hydrogels: Self-healing hydrogels based on PASP have been developed using dynamic chemical bonds, such as hydrazone linkages. These hydrogels can repair themselves after damage, ensuring sustained drug release. They have shown good biocompatibility and controlled release profiles for anticancer drugs like doxorubicin.

Targeted Drug Delivery

The functional groups on PASP allow for the attachment of targeting ligands to direct the drug delivery system to specific cells or tissues.

  • Bone Targeting: Polyaspartic acid has a high affinity for calcium, a major component of hydroxyapatite in bones. This property has been exploited to develop PASP-functionalized nanoparticles for targeted drug delivery to bone tissue, which is particularly challenging due to its unique architecture.

  • Active Tumor Targeting: Targeting moieties like hyaluronic acid (HA) can be conjugated to PASP-based nanoparticles. HA binds to the CD44 receptor, which is overexpressed on the surface of many cancer cells, leading to enhanced cellular uptake of the drug.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on PASP-based drug delivery systems.

Table 1: Physicochemical Properties of PASP-Based Nanoparticles

Nanoparticle FormulationDrug/CargoParticle Size (nm)Zeta Potential (mV)Drug Loading Capacity (%)Encapsulation Efficiency (%)Reference
(DOX+CUR)@HEPTDoxorubicin & Curcumin142.9 ± 11.4-DOX: 26.0 ± 1.9, CUR: 50.9 ± 4.3-
mRNA-loaded P[Asp(DET)]mRNA179 ± 1+13.2 ± 1.49-99.7
PEEC16-2 micelles-250 - 350+27 to +45--
Chitosan-PASP-5-FU5-Fluorouracil----

Table 2: In Vitro Drug Release from PASP-Based Hydrogels

Hydrogel FormulationDrugRelease Condition (pH)Cumulative Release (%)Time (h)Reference
KPAsp/PVA IPNSalicylic Acid1.232.6-
KPAsp/PVA IPNSalicylic Acid7.462.5-
PASP-EC blendNaproxen Sodium1.05 (SGF)Low-
PASP-EC blendNaproxen Sodium6.8 (SIF)Sustained-
DOX-loaded PAEH/PEG DADoxorubicin7.4~6048

Experimental Protocols

Protocol 1: Synthesis of N-substituted Polyaspartamide P[Asp(DET)] for mRNA Delivery

This protocol is adapted from the synthesis of diethylenetriamine-substituted poly(aspartic acid) for mRNA nanoparticle formulation.

1. Synthesis of β-benzyl L-aspartate N-carboxyanhydride (βLA-NCA)

  • Dissolve β-benzyl L-aspartate in anhydrous tetrahydrofuran (THF).
  • Add triphosgene to the solution and stir under an inert atmosphere at 45-50°C for 2-3 hours until the solution becomes clear.
  • Concentrate the solution under reduced pressure.
  • Recrystallize the crude product from a mixture of THF and hexane.
  • Dry the purified βLA-NCA crystals under vacuum.

2. Ring-Opening Polymerization to Obtain Poly(β-benzyl-L-aspartate) (PBLA)

  • Dissolve the synthesized βLA-NCA in anhydrous N,N-dimethylformamide (DMF) or a mixture of anhydrous DMSO and dichloromethane.
  • Add n-butylamine as an initiator to the solution.
  • Carry out the polymerization under an argon atmosphere at 45°C for 48 hours.
  • Precipitate the resulting PBLA polymer by adding the reaction mixture to an excess of diethyl ether or methanol.
  • Collect the precipitate by filtration and dry under vacuum.

3. Aminolysis of PBLA with Diethylenetriamine (DET)

  • Dissolve the PBLA polymer in anhydrous N-methyl-2-pyrrolidone (NMP).
  • Add an excess of distilled diethylenetriamine (e.g., 10 equivalents to the benzyl ester groups) to the polymer solution.
  • Stir the reaction mixture at room temperature for 48 hours.
  • Purify the resulting polymer, P[Asp(DET)], by dialysis against 0.1 M HCl, followed by 0.01 M HCl, and finally against deionized water.
  • Lyophilize the purified polymer solution to obtain the final product.

Protocol 2: Preparation of mRNA-loaded Polymeric Nanoparticles (PNPs)

This protocol describes the formation of nanoparticles by complexing the cationic polymer with mRNA.

1. Preparation of Polymer and mRNA Solutions

  • Dissolve the synthesized P[Asp(DET)] polymer in 10 mM HEPES buffer to a concentration of 5 mg/mL.
  • Dilute the mRNA solution in nuclease-free water or a suitable buffer.

2. Formation of Nanoparticles

  • Combine the polymer solution and the mRNA solution at a specific N/P ratio (ratio of primary amines in the polymer to phosphate groups in mRNA), for example, an N/P ratio of 32.
  • Stir the mixture vigorously (e.g., at 1500 rpm) for 1 hour at room temperature to allow for the formation of stable nanoparticles.

3. PEGylation of Nanoparticles (Optional)

  • To improve stability and biocompatibility, the surface of the nanoparticles can be modified with polyethylene glycol (PEG).
  • Add a solution of mPEG-succinimidyl carboxymethyl ester (mPEG-SCM) to the nanoparticle suspension.
  • Stir the mixture at 1500 rpm for 1 hour at room temperature to allow the NHS ester of PEG to react with the primary amines on the nanoparticle surface.

Protocol 3: Characterization of Nanoparticles

1. Particle Size and Zeta Potential Measurement

  • Dilute the nanoparticle suspension in deionized water or a suitable buffer.
  • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
  • Determine the surface charge (zeta potential) of the nanoparticles using Laser Doppler Velocimetry.

2. Encapsulation Efficiency

  • Separate the nanoparticles from the solution containing free mRNA by centrifugation using a centrifugal filter device (e.g., 10 kDa MWCO).
  • Quantify the amount of free mRNA in the filtrate using a suitable RNA quantification assay (e.g., RiboGreen assay).
  • Calculate the encapsulation efficiency using the following formula:
  • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

3. In Vitro Drug Release Study

  • There is no single standard method; however, the dialysis method is commonly used.
  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.
  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, or acetate buffer, pH 5.5) maintained at 37°C with constant stirring.
  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
  • Quantify the amount of released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
  • Plot the cumulative percentage of drug released versus time.

Visualizations

Synthesis_of_PASP_Drug_Carrier cluster_synthesis Polymer Synthesis cluster_modification Carrier Formulation Aspartic_Acid Aspartic Acid Polysuccinimide Polysuccinimide (PSI) Aspartic_Acid->Polysuccinimide Thermal Polycondensation PASP Poly(aspartic acid) (PASP) Polysuccinimide->PASP Alkaline Hydrolysis PASP_mod Modified PASP PASP->PASP_mod Functionalization PASP_Carrier PASP-based Drug Carrier (Nanoparticle/Hydrogel) PASP_mod->PASP_Carrier Self-assembly/ Cross-linking Drug Therapeutic Agent (Drug/Gene) Drug->PASP_Carrier Encapsulation

Caption: General synthesis workflow for PASP-based drug carriers.

Drug_Delivery_Mechanism cluster_systemic Systemic Circulation cluster_targeting Target Site Accumulation cluster_release Drug Release and Action Carrier_Admin Administration of PASP Drug Carrier Circulation Circulation in Bloodstream Carrier_Admin->Circulation Accumulation Accumulation at Target Site (e.g., Tumor, Bone) Circulation->Accumulation Passive (EPR) or Active Targeting Cellular_Uptake Cellular Uptake Accumulation->Cellular_Uptake Drug_Release Drug Release (Stimuli-responsive) Cellular_Uptake->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Mechanism of action for PASP-based drug delivery systems.

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation Synthesis Synthesis of PASP Derivative Formulation Nanoparticle/Hydrogel Formulation Synthesis->Formulation Physicochemical Physicochemical Characterization (Size, Zeta, DLC) Formulation->Physicochemical InVitro_Release In Vitro Drug Release Formulation->InVitro_Release Cell_Studies In Vitro Cell Studies (Uptake, Cytotoxicity) InVitro_Release->Cell_Studies InVivo_Studies In Vivo Animal Studies Cell_Studies->InVivo_Studies

Caption: Experimental workflow for developing PASP drug carriers.

References

Application Notes and Protocols: Oligoaspartic Acid in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligoaspartic acid, a biodegradable and biocompatible polymer, is emerging as a highly promising material for the fabrication of scaffolds in tissue engineering and regenerative medicine. Its inherent properties, which mimic aspects of the natural extracellular matrix (ECM), facilitate cell attachment, proliferation, and differentiation. These application notes provide an overview of the use of oligoaspartic acid-based scaffolds, detailed protocols for their synthesis and evaluation, and a summary of their key characteristics.

A note on terminology: The literature often uses "poly(aspartic acid)" (PASP) to describe polymers of aspartic acid. As oligoaspartic acid is a shorter-chain version of PASP, the data and protocols presented here are derived from studies on PASP and are considered representative for oligoaspartic acid applications.

Applications in Tissue Engineering

Oligoaspartic acid scaffolds are versatile platforms for the regeneration of various tissues, primarily due to their excellent biocompatibility and tunable properties. Key application areas include:

  • Bone Tissue Engineering: The scaffolds can be functionalized with bioactive molecules like bone morphogenetic proteins (BMPs) to promote osteogenic differentiation of mesenchymal stem cells, leading to enhanced bone formation.[1][2][3][4]

  • Cartilage Tissue Engineering: By incorporating growth factors such as Transforming Growth Factor-beta (TGF-β), these scaffolds can create a microenvironment conducive to chondrogenesis, supporting the repair of cartilage defects.[5]

  • Drug Delivery: The hydrogel nature of these scaffolds makes them suitable as carriers for the sustained release of therapeutic agents directly at the site of tissue regeneration.

Data Presentation: Physicochemical and Biological Properties

The properties of oligoaspartic acid scaffolds can be tailored by modulating the synthesis and fabrication parameters. The following tables summarize typical quantitative data for poly(aspartic acid)-based scaffolds.

Table 1: Mechanical Properties of Poly(aspartic acid)-Based Scaffolds

PropertyValue RangeUnitsNotes
Young's Modulus140 - 390MPaFor solid and porous structures, comparable to soft tissues.
Tensile Strength1 - 10MPaDependent on scaffold density and fabrication method.
Compressive Strength1.7 - 6.2MPaSuitable for non-load-bearing bone applications.

Table 2: Structural and Biological Properties of Poly(aspartic acid)-Based Scaffolds

PropertyValue RangeUnitsMethod of Measurement
Pore Size50 - 400µmScanning Electron Microscopy (SEM)
Porosity> 70%Gravimetric or Micro-CT Analysis
Cell Viability> 85%MTT Assay / Live/Dead Staining

Experimental Protocols

Protocol 1: Synthesis of Oligoaspartic Acid Hydrogel

This protocol describes the synthesis of an oligoaspartic acid hydrogel via the crosslinking of its precursor, polysuccinimide (PSI).

Materials:

  • L-aspartic acid

  • Phosphoric acid

  • Dimethylformamide (DMF)

  • Crosslinking agent (e.g., 1,4-diaminobutane)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Dialysis tubing (MWCO 1 kDa)

  • Deionized water

Procedure:

  • Synthesis of Polysuccinimide (PSI):

    • In a reaction vessel, combine L-aspartic acid and a catalytic amount of phosphoric acid.

    • Heat the mixture to 180-200°C under vacuum for 4-6 hours to induce polycondensation.

    • The resulting solid is polysuccinimide (PSI). Cool and grind the PSI into a fine powder.

  • Crosslinking of PSI:

    • Dissolve the PSI powder in DMF to create a 10% (w/v) solution.

    • Add the crosslinking agent (e.g., 1,4-diaminobutane) to the PSI solution at a molar ratio of 10:1 (succinimide rings to diamine).

    • Stir the reaction mixture at room temperature for 24 hours to form a crosslinked PSI gel.

  • Hydrolysis to Oligoaspartic Acid Hydrogel:

    • Immerse the crosslinked PSI gel in a 1 M NaOH solution. The hydrolysis of the succinimide rings to aspartic acid residues will cause the gel to swell.

    • Continue the hydrolysis for 48 hours at room temperature, with periodic changes of the NaOH solution.

    • Neutralize the resulting hydrogel by washing extensively with deionized water until the pH of the wash water is neutral.

  • Purification:

    • Place the hydrogel in dialysis tubing and dialyze against deionized water for 72 hours to remove unreacted reagents and byproducts.

    • The purified oligoaspartic acid hydrogel is now ready for scaffold fabrication.

Protocol 2: Fabrication of Porous Scaffolds by Freeze-Drying

This protocol details the creation of a porous scaffold structure from the synthesized hydrogel.

Materials:

  • Purified oligoaspartic acid hydrogel

  • Deionized water

  • Mold for casting (e.g., 24-well plate)

  • Freeze-dryer

Procedure:

  • Swell the purified hydrogel in a controlled amount of deionized water to achieve the desired polymer concentration (typically 1-5% w/v).

  • Homogenize the swollen hydrogel to form a viscous solution.

  • Pipette the hydrogel solution into the molds.

  • Freeze the molds at -80°C for at least 4 hours to ensure complete freezing.

  • Transfer the frozen molds to a freeze-dryer and lyophilize for 48-72 hours until all the water has sublimated.

  • The resulting porous oligoaspartic acid scaffold can be carefully removed from the mold and stored in a desiccator until use.

Protocol 3: Cell Seeding on Scaffolds

This protocol describes a static seeding method for populating the scaffold with cells.

Materials:

  • Sterile oligoaspartic acid scaffolds

  • Cell suspension (e.g., Mesenchymal Stem Cells) at a concentration of 1 x 10^6 cells/mL

  • Complete cell culture medium

  • Low-attachment multi-well plate

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Place the sterile scaffolds into the wells of a low-attachment multi-well plate.

  • Pre-wet each scaffold with a small amount of complete cell culture medium and incubate for 1-2 hours to allow the medium to penetrate the pores.

  • Carefully pipette a small volume (e.g., 50-100 µL) of the cell suspension directly onto the top surface of each pre-wetted scaffold.

  • Incubate for 2-4 hours to allow for initial cell attachment.

  • Gently add additional complete cell culture medium to each well to fully submerge the scaffolds.

  • Culture the cell-seeded scaffolds in the CO2 incubator, changing the medium every 2-3 days.

Protocol 4: Assessment of Cell Viability using MTT Assay

This protocol provides a method for quantifying the viability of cells cultured on the scaffolds.

Materials:

  • Cell-seeded scaffolds in a multi-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • After the desired culture period, remove the culture medium from the wells.

  • Wash the cell-seeded scaffolds gently with PBS.

  • Add a 1:10 dilution of the MTT solution in fresh culture medium to each well, ensuring the scaffolds are fully covered.

  • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the MTT solution.

  • Add DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Incubate for 15-20 minutes with gentle shaking to ensure complete dissolution.

  • Transfer the colored solution to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is proportional to the absorbance and can be expressed as a percentage relative to a control group.

Signaling Pathways and Experimental Workflows

Oligoaspartic acid scaffolds can be designed to actively participate in tissue regeneration by influencing key cellular signaling pathways.

Signaling Pathways in Oligoaspartic Acid Scaffold-Mediated Tissue Regeneration

For bone and cartilage regeneration, the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways are of particular importance. Oligoaspartic acid scaffolds can be loaded with these growth factors to stimulate cell differentiation.

TGF_BMP_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events TGF_beta TGF-β TGF_Receptor TGF-β Receptor TGF_beta->TGF_Receptor Binds BMP BMP BMP_Receptor BMP Receptor BMP->BMP_Receptor Binds SMAD23 p-SMAD2/3 TGF_Receptor->SMAD23 Phosphorylates SMAD158 p-SMAD1/5/8 BMP_Receptor->SMAD158 Phosphorylates Complex_TGF SMAD2/3-SMAD4 Complex SMAD23->Complex_TGF Complex_BMP SMAD1/5/8-SMAD4 Complex SMAD158->Complex_BMP SMAD4 SMAD4 SMAD4->Complex_TGF SMAD4->Complex_BMP Nucleus Nucleus Complex_TGF->Nucleus Translocates Complex_BMP->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Chondrogenesis Chondrogenesis Gene_Expression->Chondrogenesis Osteogenesis Osteogenesis Gene_Expression->Osteogenesis

Caption: TGF-β and BMP signaling pathways in stem cell differentiation.

Experimental Workflow for Scaffold Development and Evaluation

The following diagram outlines the logical flow from scaffold synthesis to in vitro evaluation.

Workflow cluster_synthesis Scaffold Fabrication cluster_characterization Characterization cluster_invitro In Vitro Evaluation Synthesis Hydrogel Synthesis Fabrication Freeze-Drying Synthesis->Fabrication Sterilization Sterilization Fabrication->Sterilization SEM SEM Analysis (Morphology, Pore Size) Fabrication->SEM Mechanical Mechanical Testing (Young's Modulus) Fabrication->Mechanical CellSeeding Cell Seeding Sterilization->CellSeeding Culture Cell Culture CellSeeding->Culture Viability Viability Assay (MTT) Culture->Viability Differentiation Differentiation Assays Culture->Differentiation

Caption: Workflow for oligoaspartic acid scaffold development.

References

Application Notes and Protocols: Penta-L-Aspartic Acid as a Biodegradable Detergent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penta-L-aspartic acid, a short-chain oligomer of the naturally occurring amino acid L-aspartic acid, presents a promising avenue for the development of highly biodegradable and environmentally benign detergents. As a member of the polyaspartic acid (PASA) family, it is a water-soluble, anionic polypeptide.[1][2] Its inherent biodegradability, stemming from its protein-like amide backbone, positions it as a sustainable alternative to conventional, non-biodegradable detergent components like polyacrylates.[1][3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of penta-L-aspartic acid as a biodegradable detergent.

The detergent properties of aspartic acid-based polymers are attributed to their anionic nature and strong chelating and dispersing capabilities.[2] These characteristics enable them to effectively bind with metal ions in hard water, prevent the deposition of scale, and disperse dirt and grease, thereby enhancing cleaning performance. While extensive data exists for high molecular weight polyaspartic acid, specific performance metrics for the penta-aspartic acid oligomer are not widely available. The protocols outlined herein will enable researchers to generate this critical data.

Key Applications

  • Green Detergent Formulations: Incorporation into household and industrial detergents as a biodegradable builder and anti-redeposition agent.

  • Scale and Corrosion Inhibition: Use in water treatment applications to prevent the formation of mineral scale in pipes and on surfaces.

  • Dispersing Agent: Application in various formulations requiring the stabilization of particulate matter in aqueous solutions.

  • Biomedical Cleaning: Potential use in cleaning formulations for sensitive medical and pharmaceutical equipment due to its biocompatible nature.

Quantitative Data Summary

While specific experimental data for penta-L-aspartic acid is limited, the following table presents expected performance ranges based on data for related polyaspartic acid and amino acid-based surfactants. Researchers are encouraged to use the provided protocols to determine the precise values for penta-L-aspartic acid.

PropertyExpected Value for Penta-L-Aspartic AcidReference Surfactant (N-Dodecyl Aspartic Acid)Test Method
Critical Micelle Concentration (CMC) To be determined experimentally~29-32 mN/m at 298-313 KTensiometry (Du Noüy Ring Method)
Surface Tension at CMC (γcmc) To be determined experimentally~29-32 mN/mTensiometry (Du Noüy Ring Method)
Biodegradability (OECD 301B) Expected to be "Readily Biodegradable" (>60% in 10-day window)Not specifiedOECD 301B (CO2 Evolution Test)
Chelating Capacity (Ca²⁺) HighHighTitration Methods

Experimental Protocols

Synthesis of Penta-L-Aspartic Acid via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis offers a controlled method for synthesizing penta-L-aspartic acid with a defined sequence and length. The Fmoc/tBu strategy is a common and effective approach.

Materials:

  • Fmoc-Asp(OtBu)-OH

  • 2-Chlorotrityl chloride resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

  • Peptide synthesis vessel

  • Shaker

Protocol:

  • Resin Preparation and First Amino Acid Loading:

    • Swell the 2-chlorotrityl chloride resin in DMF for 30-60 minutes in the synthesis vessel.

    • Drain the DMF.

    • Dissolve Fmoc-Asp(OtBu)-OH (1.5 eq.) and DIPEA (3 eq.) in DCM.

    • Add the amino acid solution to the resin and agitate for 1-2 hours.

    • Add a small amount of methanol to cap any unreacted sites on the resin and agitate for 15 minutes.

    • Wash the resin sequentially with DMF (3 times) and DCM (3 times).

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh portion of the piperidine solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-6 times).

  • Coupling of Subsequent Aspartic Acid Residues:

    • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate the mixture by letting it stand for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin-bound peptide.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free amines). If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 four more times to assemble the penta-aspartic acid chain.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the deprotected peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

  • Purification and Characterization:

    • Purify the crude penta-L-aspartic acid using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable C18 column.

    • Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.

cluster_synthesis Solid-Phase Synthesis of Penta-Aspartic Acid Resin Swell Resin Load Load Fmoc-Asp(OtBu)-OH Resin->Load Deprotect1 Fmoc Deprotection (Piperidine) Load->Deprotect1 Couple Couple next Fmoc-Asp(OtBu)-OH Deprotect1->Couple Wash1 Wash Couple->Wash1 Repeat Repeat 4x Wash1->Repeat Repeat->Couple FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect After 4 cycles Cleave Cleave from Resin (TFA) FinalDeprotect->Cleave Purify Purify (RP-HPLC) Cleave->Purify Characterize Characterize (Mass Spec) Purify->Characterize

Caption: Workflow for the solid-phase synthesis of penta-L-aspartic acid.

Determination of Critical Micelle Concentration (CMC) and Surface Tension by the Du Noüy Ring Method

This protocol describes the use of a force tensiometer to measure the surface tension of penta-L-aspartic acid solutions at various concentrations to determine the CMC.

Materials:

  • Penta-L-aspartic acid

  • Deionized water (high purity)

  • Force tensiometer with a platinum Du Noüy ring

  • Precision balance

  • Glassware (beakers, volumetric flasks)

Protocol:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of purified penta-L-aspartic acid and dissolve it in a known volume of deionized water to prepare a concentrated stock solution.

  • Preparation of Dilution Series:

    • Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Tensiometer Setup and Calibration:

    • Clean the platinum ring thoroughly according to the instrument manufacturer's instructions (e.g., by flaming).

    • Calibrate the tensiometer using a substance with a known surface tension (e.g., pure water).

  • Surface Tension Measurement:

    • Starting with the most dilute solution, place the sample in the tensiometer.

    • Measure the surface tension using the Du Noüy ring method. The instrument will measure the force required to pull the ring through the liquid-air interface.

    • Record the surface tension value.

    • Repeat the measurement for each concentration in the series, moving from dilute to concentrated to minimize contamination.

  • Data Analysis and CMC Determination:

    • Plot the surface tension (γ) as a function of the logarithm of the concentration (log C).

    • The plot will typically show a region where the surface tension decreases linearly with log C, followed by a plateau where the surface tension remains relatively constant.

    • The CMC is the concentration at the intersection of the two linear portions of the graph. The surface tension value at the plateau is the γcmc.

cluster_cmc CMC Determination Workflow PrepStock Prepare Stock Solution PrepDilutions Prepare Dilution Series PrepStock->PrepDilutions MeasureST Measure Surface Tension of each dilution PrepDilutions->MeasureST Calibrate Calibrate Tensiometer Calibrate->MeasureST PlotData Plot Surface Tension vs. log(Concentration) MeasureST->PlotData DetermineCMC Determine CMC at inflection point PlotData->DetermineCMC

Caption: Experimental workflow for CMC determination.

Assessment of Ready Biodegradability by CO₂ Evolution (OECD 301B)

This protocol is based on the OECD 301B guideline and is designed to determine if penta-L-aspartic acid is "readily biodegradable."

Materials:

  • Penta-L-aspartic acid

  • Mineral medium (as specified in OECD 301)

  • Inoculum (e.g., activated sludge from a wastewater treatment plant)

  • CO₂-free air

  • CO₂ absorption flasks (containing Ba(OH)₂ or NaOH solution)

  • Test flasks

  • Titration equipment (for determining absorbed CO₂)

Protocol:

  • Preparation of Test System:

    • Set up the test flasks containing the mineral medium and the inoculum.

    • Add a known concentration of penta-L-aspartic acid to the test flasks (typically 10-20 mg/L of total organic carbon).

    • Prepare control flasks containing only the inoculum and mineral medium (blank) and flasks with a readily biodegradable reference substance (e.g., sodium benzoate).

  • Incubation:

    • Incubate the flasks in the dark at a constant temperature (22 ± 2 °C) for 28 days.

    • Continuously sparge the flasks with CO₂-free air.

    • Pass the exit gas from each flask through a series of CO₂ absorption flasks.

  • Measurement of CO₂ Evolution:

    • At regular intervals, remove the CO₂ absorption flasks and determine the amount of CO₂ produced by titrating the remaining hydroxide solution.

    • Replace the absorption flasks with fresh ones.

  • Calculation of Biodegradation:

    • Calculate the cumulative amount of CO₂ produced in the test flasks and subtract the amount produced in the blank flasks.

    • Express the amount of CO₂ produced as a percentage of the theoretical maximum CO₂ (ThCO₂) that can be produced from the amount of penta-L-aspartic acid added.

    • A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThCO₂ within a 10-day window during the 28-day test period.

cluster_biodegradation Biodegradation Pathway of Penta-Aspartic Acid PentaAsp Penta-L-Aspartic Acid (Asp-Asp-Asp-Asp-Asp) OligoAsp Oligo-L-Aspartic Acids (e.g., Tetra-, Tri-, Di-aspartic acid) PentaAsp->OligoAsp PAA Hydrolases (Endo/Exo-cleavage) Asp L-Aspartic Acid OligoAsp->Asp PAA Hydrolases (Exo-cleavage) TCA TCA Cycle Intermediates (e.g., Oxaloacetate) Asp->TCA Transamination/Deamination CO2_H2O CO₂ + H₂O + Biomass TCA->CO2_H2O Cellular Respiration

References

Application Notes and Protocols for Conjugating Active Molecules to Polyaspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of active molecules to polyaspartic acid (PASP), a biodegradable and biocompatible polymer widely utilized in drug delivery systems. The following sections describe the synthesis of the amine-reactive precursor, polysuccinimide (PSI), followed by protocols for conjugating active molecules via amide bond formation using N-hydroxysuccinimide (NHS) esters and carbodiimide chemistry, as well as through pH-sensitive hydrazone linkages.

Synthesis of Polysuccinimide (PSI): The Amine-Reactive Precursor

The primary route for functionalizing polyaspartic acid is through its precursor, polysuccinimide (PSI). PSI is a highly reactive polymer that readily undergoes ring-opening reactions with amine-containing molecules to form stable amide bonds.

Experimental Protocol: Thermal Polycondensation of L-Aspartic Acid

This protocol describes the synthesis of PSI from L-aspartic acid via thermal polycondensation.

Materials:

  • L-Aspartic Acid

  • Phosphoric Acid (H₃PO₄)

  • Mesitylene

  • Sulfolane

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Nitrogen gas (inert atmosphere)

  • Round-bottom flask with a condenser and magnetic stirrer

  • Heating mantle

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend L-aspartic acid in a 7:3 (v/v) mixture of mesitylene and sulfolane.

  • Catalyst Addition: Add phosphoric acid (10 mol% relative to L-aspartic acid) to the suspension.

  • Polycondensation: Heat the reaction mixture to 180-200°C under a nitrogen atmosphere with continuous stirring. The reaction progress can be monitored by the removal of water. Continue the reaction for 4-6 hours.

  • Isolation of PSI: After the reaction is complete, cool the mixture to room temperature. The polysuccinimide product will precipitate.

  • Purification: Filter the precipitate and wash it thoroughly with diethyl ether to remove the solvent and unreacted monomers.

  • Drying: Dry the purified PSI under vacuum to obtain a fine white or off-white powder.

  • Characterization: The synthesized PSI can be characterized by Fourier-transform infrared spectroscopy (FTIR) for the characteristic imide peaks (around 1715 cm⁻¹) and by proton nuclear magnetic resonance (¹H-NMR) spectroscopy.

Conjugation of Amine-Containing Molecules via NHS Ester Chemistry

This protocol details the conjugation of an active molecule containing a primary amine to polyaspartic acid through the formation of a stable amide bond using an NHS ester-activated polymer.

Protocol 2A: Activation of Polyaspartic Acid with NHS and EDC

Materials:

  • Polyaspartic acid (PASP)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-containing active molecule (e.g., doxorubicin, peptide)

  • Reaction buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Coupling buffer (e.g., 0.1 M PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Dialysis membrane (MWCO appropriate for the conjugate)

  • Lyophilizer

Procedure:

  • Dissolution of PASP: Dissolve polyaspartic acid in the reaction buffer to a desired concentration (e.g., 10 mg/mL).

  • Activation: Add NHS (2-5 molar excess to the carboxylic acid groups of PASP) and EDC (2-5 molar excess) to the PASP solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxyl groups of PASP, forming NHS esters.

  • Conjugation: Add the amine-containing active molecule dissolved in coupling buffer to the activated PASP solution. The molar ratio of the active molecule to PASP can be varied to control the degree of conjugation.

  • pH Adjustment: Adjust the pH of the reaction mixture to 7.4-8.0 to facilitate the reaction between the NHS ester and the amine.

  • Incubation: Stir the reaction mixture at room temperature for 12-24 hours.

  • Quenching: Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification: Purify the conjugate by extensive dialysis against deionized water to remove unreacted reagents and byproducts.

  • Lyophilization: Freeze-dry the purified conjugate to obtain a solid product.

Protocol 2B: Direct Conjugation using Amine-Reactive Polysuccinimide (PSI)

This is a more direct method that leverages the reactivity of PSI.

Materials:

  • Polysuccinimide (PSI)

  • Amine-containing active molecule

  • Anhydrous DMF or DMSO

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve PSI in anhydrous DMF or DMSO.

  • Addition of Active Molecule: Add the amine-containing active molecule to the PSI solution. The reaction is typically carried out at room temperature.

  • Reaction: Stir the mixture for 2-24 hours. The reaction progress can be monitored by FTIR to observe the disappearance of the imide peak and the appearance of amide peaks.

  • Precipitation and Purification: Precipitate the resulting polyaspartamide-drug conjugate by adding the reaction mixture to an excess of diethyl ether.

  • Washing and Drying: Wash the precipitate multiple times with diethyl ether and dry under vacuum.

Conjugation via pH-Sensitive Hydrazone Linkage

This protocol is designed for the pH-controlled release of drugs. The hydrazone bond is stable at physiological pH (7.4) but hydrolyzes in the acidic environment of tumor tissues or endosomes (pH ~5.0).

Materials:

  • Polysuccinimide (PSI)

  • Hydrazine hydrate

  • Drug containing a ketone or aldehyde group (e.g., Doxorubicin)

  • Anhydrous DMF

  • Dialysis membrane

Procedure:

  • Synthesis of Polyaspartyl-hydrazide (PAHy):

    • Dissolve PSI in anhydrous DMF.

    • Add hydrazine hydrate (molar excess) to the PSI solution.

    • Stir the reaction at room temperature for 2-4 hours.

    • Precipitate the product (PAHy) in diethyl ether, wash, and dry.

  • Conjugation of the Drug:

    • Dissolve the synthesized PAHy in an appropriate buffer (e.g., sodium acetate buffer, pH 5.0).

    • Dissolve the ketone/aldehyde-containing drug in a suitable solvent (e.g., DMF).

    • Add the drug solution to the PAHy solution.

    • Stir the reaction mixture at room temperature for 24-48 hours.

  • Purification:

    • Purify the conjugate by dialysis against a pH 7.4 buffer to remove unreacted drug and byproducts.

    • Lyophilize the purified product.

Data Presentation

The following tables summarize quantitative data for the conjugation of active molecules to polyaspartic acid derivatives.

Table 1: Conjugation of Doxorubicin to Polyaspartic Acid Derivatives

Polymer BackboneLinkerConjugation MethodDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Reference
Polyaspartic acid-grafted gold nanoparticlesIonic complexationPhysical entrapment23.85Not Reported105 ± 15.1[1]
Poly-L-aspartic acidEsterChemical conjugationNot ReportedNot ReportedNot Applicable[2][3]
PHEA-EDAAmideChemical conjugationNot ReportedNot ReportedNot Applicable[4]
PEG-hyd-P(AHy-hyd-DOX)HydrazoneChemical conjugation & physical entrapmentup to 38>90~100[5]

PHEA-EDA: α,β-poly(N-2-hydroxyethyl)(2-aminoethylcarbamate)-d,l-aspartamide PEG-hyd-P(AHy-hyd-DOX): Poly(ethylene glycol)-hydrazone-Poly(aspartylhydrazide)-hydrazone-Doxorubicin

Table 2: Characterization of Polyaspartic Acid-Drug Conjugates

ConjugateMolecular Weight (Polymer)Method of CharacterizationKey Findings
PASP-Amino Acid ConjugatesNot SpecifiedFTIR, ¹H-NMR, DLS, TEMSuccessful conjugation confirmed by spectral data; formation of stable nanoparticles in aqueous media.
PEECs (Amphiphilic Copolymers)Not Specified¹H-NMR, DLSSuccessful synthesis of a series of copolymers with varying grafting rates; particle sizes between 250-350 nm.
P[Asp(DET)] for mRNA delivery17,494 Da¹H-NMR, DLSSuccessful synthesis confirmed by NMR; particle size of mRNA-loaded nanoparticles was 179 ± 1 nm.

PEECs: Amphiphilic copolymers from polysuccinimide grafted with amine and alkyl side chains P[Asp(DET)]: N-substituted polyaspartamide with diethylenetriamine

Mandatory Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_synthesis PSI Synthesis cluster_conjugation Conjugation Strategies cluster_amide Amide Bond Formation cluster_hydrazone Hydrazone Linkage cluster_purification Purification & Characterization AsparticAcid L-Aspartic Acid Polycondensation Thermal Polycondensation AsparticAcid->Polycondensation PSI Polysuccinimide (PSI) Polycondensation->PSI PSI_Amine PSI + Amine-Drug PSI->PSI_Amine PSI_Hydrazine PSI + Hydrazine PSI->PSI_Hydrazine DirectConj Direct Aminolysis PSI_Amine->DirectConj Conjugate Crude Conjugate DirectConj->Conjugate PASP_EDC PASP + EDC/NHS Activation Carboxyl Activation PASP_EDC->Activation Amine_Add Amine-Drug Addition Activation->Amine_Add Amine_Add->Conjugate PAHy_Synth PAHy Synthesis PSI_Hydrazine->PAHy_Synth PAHy_Drug PAHy + Ketone-Drug PAHy_Synth->PAHy_Drug Hydrazone_Form Hydrazone Formation PAHy_Drug->Hydrazone_Form Hydrazone_Form->Conjugate Dialysis Dialysis Conjugate->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Characterization Characterization (FTIR, NMR, DLS) Lyophilization->Characterization

Caption: General workflow for the synthesis and conjugation of active molecules to polyaspartic acid.

Signaling Pathways and Chemical Reactions

Caption: Chemical reaction schemes for major polyaspartic acid conjugation strategies.

References

Application Notes and Protocols for Employing (Asp)5 as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are primarily based on research conducted on polyaspartic acid (PASP), a high molecular weight polymer of aspartic acid. While (Asp)5, a pentapeptide of aspartic acid, is expected to exhibit similar corrosion inhibition properties due to the presence of carboxyl and amide groups, the optimal conditions and performance may vary. The information provided should be considered a starting point for research and development, and all protocols should be validated and optimized specifically for (Asp)5.

Application Notes

Introduction

(Asp)5, a pentapeptide composed of five aspartic acid residues, is a promising "green" corrosion inhibitor. Its biodegradability and non-toxic nature make it an environmentally friendly alternative to traditional toxic corrosion inhibitors.[1] The presence of multiple carboxyl and amide groups in its structure allows for strong interaction with metal surfaces, forming a protective film that mitigates corrosion.[2]

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of aspartic acid-based inhibitors like polyaspartic acid (PASP) is attributed to their ability to adsorb onto the metal surface, forming a protective barrier.[3] This adsorption can occur through:

  • Chemisorption: The carboxyl groups (-COOH) and amide groups (-CO-NH-) in the (Asp)5 molecule can form coordinate bonds with the vacant d-orbitals of metal atoms on the surface.[2][4] This results in a stable, chemisorbed film.

  • Physisorption: Electrostatic interactions between the charged (Asp)5 molecules and the charged metal surface can also contribute to the formation of a protective layer.

  • Mixed-Type Inhibition: Studies on PASP have shown that it can act as a mixed-type inhibitor, meaning it inhibits both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.

This protective film isolates the metal from the corrosive environment, thereby reducing the corrosion rate.

Applications

Based on studies with PASP, (Asp)5 is anticipated to be an effective corrosion inhibitor for various metals, particularly in aqueous environments. Potential applications include:

  • Cooling Water Systems: To protect carbon steel and other metals from corrosion in industrial cooling water circuits.

  • Acidic Environments: As a corrosion inhibitor for mild steel in acidic solutions, such as those used for industrial cleaning or pickling.

  • Saline Solutions: To mitigate corrosion of steel in environments with high salt concentrations, such as seawater.

Advantages
  • Environmentally Friendly: Readily biodegradable and non-toxic.

  • Effective at Low Concentrations: Expected to provide significant corrosion protection at parts-per-million (ppm) levels.

  • Good Solubility: Highly soluble in aqueous solutions.

Potential Synergistic Effects

Research has shown that the corrosion inhibition efficiency of PASP can be enhanced when used in combination with other substances. For instance, glutamic acid has been found to promote the diffusion of PASP to the metal surface and enhance the stability of the protective film. Similar synergistic effects could be explored for (Asp)5 with other amino acids or environmentally friendly compounds.

Quantitative Data Summary

The following table summarizes quantitative data from studies on polyaspartic acid (PASP) and its derivatives, which can serve as a reference for initial experimental design with (Asp)5.

Inhibitor SystemMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
PASPCarbon Steel0.5 M H₂SO₄4 g/L80
PASP + Glutamic AcidQ235 Carbon SteelSimulated Cooling Water40 mg/L PASP + 10 mg/L GLUNot specified, but significantly improved
PASP/Schiff BaseCarbon Steel1 M HCl80 ppm90.39
PASP-OMe-ABTCarbon SteelCooling WaterNot Specified96.45
PASP/ChitosanCarbon Steel3.5% NaClNot SpecifiedIncreased with concentration

Experimental Protocols

Synthesis of (Asp)5

(Asp)5 can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of N-α-Fmoc and side-chain protected aspartic acid residues to a solid support resin. Each cycle consists of deprotection of the N-terminal Fmoc group and coupling of the next protected amino acid. After the synthesis of the pentapeptide is complete, it is cleaved from the resin and the side-chain protecting groups are removed.

Material Preparation
  • Metal Specimen Preparation: Metal coupons (e.g., carbon steel) should be mechanically polished with a series of silicon carbide papers of decreasing grit size, followed by polishing with a fine abrasive powder to achieve a mirror finish. The polished coupons should then be degreased with acetone, rinsed with distilled water, and dried before use.

  • Inhibitor Solution Preparation: Prepare a stock solution of (Asp)5 in the desired corrosive medium (e.g., 0.5 M H₂SO₄ or simulated cooling water). A series of inhibitor concentrations should be prepared by diluting the stock solution.

Corrosion Inhibition Performance Evaluation
  • Weigh the pre-cleaned and dried metal coupons accurately.

  • Immerse the coupons in the corrosive solution with and without different concentrations of (Asp)5 for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.

  • After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a solution containing HCl and hexamine), rinse with distilled water and acetone, and dry.

  • Weigh the cleaned and dried coupons again.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × T × ρ)

    Where:

    • ΔW = Weight loss (g)

    • A = Surface area of the coupon (cm²)

    • T = Immersion time (hours)

    • ρ = Density of the metal (g/cm³)

    IE% = [(CR₀ - CRᵢ) / CR₀] × 100

    Where:

    • CR₀ = Corrosion rate in the absence of the inhibitor

    • CRᵢ = Corrosion rate in the presence of the inhibitor

Electrochemical tests should be performed using a three-electrode cell setup with the metal coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

a. Potentiodynamic Polarization (PDP)

  • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize.

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100

    Where:

    • icorr₀ = Corrosion current density in the absence of the inhibitor

    • icorrᵢ = Corrosion current density in the presence of the inhibitor

b. Electrochemical Impedance Spectroscopy (EIS)

  • Immerse the working electrode in the test solution and allow the OCP to stabilize.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

    Where:

    • Rct₀ = Charge transfer resistance in the absence of the inhibitor

    • Rctᵢ = Charge transfer resistance in the presence of the inhibitor

Surface Analysis

After the corrosion tests, the surface of the metal coupons should be analyzed to characterize the protective film.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the metal with and without the inhibitor and to visualize the reduction in corrosion damage.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness and visualize the adsorbed inhibitor film at the nanoscale.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface film and identify the chemical states of the elements, providing evidence for the adsorption of (Asp)5 onto the metal surface.

Visualizations

G cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_protection Protective Film Formation Asp5 (Asp)5 molecules Metal Metal (e.g., Fe) Asp5->Metal Adsorption ProtectiveFilm Adsorbed (Asp)5 Film CorrosiveIons Corrosive Ions (e.g., Cl⁻, H⁺) Anodic Anodic Site (Fe → Fe²⁺ + 2e⁻) CorrosiveIons->Anodic Attack Cathodic Cathodic Site (O₂ + 2H₂O + 4e⁻ → 4OH⁻) CorrosiveIons->Cathodic Attack Metal->Asp5 Coordination Bonds (Chemisorption) ProtectiveFilm->Anodic Blocks Anodic Reaction ProtectiveFilm->Cathodic Blocks Cathodic Reaction

Caption: Proposed mechanism of corrosion inhibition by (Asp)5.

G start Start prep Material Preparation (Metal Coupons & Inhibitor Solutions) start->prep weight_loss Weight Loss Measurement prep->weight_loss electrochem Electrochemical Tests (PDP & EIS) prep->electrochem data_analysis Data Analysis & Inhibition Efficiency Calculation weight_loss->data_analysis electrochem->data_analysis surface_analysis Surface Analysis (SEM, AFM, XPS) end End surface_analysis->end data_analysis->surface_analysis

Caption: Experimental workflow for evaluating (Asp)5 as a corrosion inhibitor.

References

Application Notes and Protocols for Polyaspartic Acid (PASP) Hydrogels in Biomedical Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaspartic acid (PASP) hydrogels are a class of biodegradable and biocompatible polymers that have garnered significant attention for their potential in a wide range of biomedical applications.[1][2][3] Derived from the polymerization of the amino acid, aspartic acid, these hydrogels offer a versatile platform for drug delivery, tissue engineering, and wound healing. Their properties, such as pH-sensitivity, tunable mechanical strength, and the ability to be modified with various functional groups, make them highly adaptable to specific therapeutic needs.[2][4] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the synthesis, characterization, and utilization of PASP hydrogels for biomedical purposes.

Data Presentation

Table 1: Swelling Ratio of Polyaspartic Acid (PASP) Hydrogels Under Various Conditions
Hydrogel CompositionCrosslinkerpHTemperature (°C)Swelling Ratio (g/g)Reference(s)
PASP/PAA semi-IPNN,N'-methylenebisacrylamide (MBA)7.040-60Increases with temperature
PASPDiaminobutane (DAB)2.0RTLow
PASPDiaminobutane (DAB)7.4 (PBS)RTHigh
PASPCystamine (cleavable)7.4 (reduced)RTHigher than oxidized state
PASPCystamine (cleavable)7.4 (oxidized)RTLower than reduced state
PASP-g-MA / PAAPAsp-g-MASalineRT110-112 x 10² %
PEGDA575 / PAAPEGDA575SalineRT53 x 10² %

Note: "RT" denotes room temperature. The swelling ratio is typically calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Table 2: In Vitro Drug Release from Polyaspartic Acid (PASP) Hydrogels
Hydrogel FormulationDrugRelease Medium (pH)TimeCumulative Release (%)Reference(s)
PASP/PNIPAAm co-networkSodium Diclofenac1.2-Low
PASP/PNIPAAm co-networkSodium Diclofenac7.6-Increased release
PASP (Hydrazone crosslinked)Doxorubicin (DOX)7.0-Slower release
PASP (Hydrazone crosslinked)Doxorubicin (DOX)5.0-Accelerated release
Peptide-based hydrogelDoxorubicin (DOX)-72 h16-28
Poloxamer hydrogelDoxorubicin (DOX)7.4120 h~100
Table 3: Mechanical Properties of Polyaspartic Acid (PASP)-based Hydrogels
Hydrogel SystemCrosslinkerPropertyValueReference(s)
PASP (supermacroporous)1,4-diaminobutaneCompressive StrengthConfirmed interconnected porous structure
PASP/PAAm semi-IPNMBAMechanical StrengthIncreased with addition of multivalent cations (Fe3+, Al3+, etc.)
PASP (cystamine crosslinked)CystamineElastic ModulusReversible increase/decrease upon oxidation/reduction

Experimental Protocols

Protocol 1: Synthesis of Poly(succinimide) (PSI) - The Precursor to PASP

Objective: To synthesize the precursor polymer, poly(succinimide) (PSI), via thermal polycondensation of L-aspartic acid.

Materials:

  • L-aspartic acid

  • o-phosphoric acid (catalyst)

  • Mesitylene/sulfolane (7/3, w/w) solvent mixture (optional, for solution polymerization)

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a Dean-Stark trap

  • Magnetic stirrer with heating mantle

  • Vacuum oven

  • Buchner funnel and filter paper

Procedure:

  • Bulk Polycondensation:

    • Thoroughly grind L-aspartic acid with o-phosphoric acid (e.g., 10 wt%).

    • Transfer the mixture to a round-bottom flask.

    • Heat the mixture under a nitrogen atmosphere at 180-260°C for a specified time (e.g., 1-4.5 hours). The reaction progress can be monitored by the amount of water collected.

    • The resulting solid is polysuccinimide (PSI).

  • Solution Polycondensation:

    • Prepare a slurry of L-aspartic acid in the mesitylene/sulfolane solvent mixture in a three-necked flask.

    • Add o-phosphoric acid as a catalyst.

    • Heat the reaction mixture to reflux (e.g., 162°C) under a nitrogen atmosphere for several hours (e.g., 7 hours), collecting the water by-product in the Dean-Stark trap.

    • After the reaction, cool the mixture and precipitate the PSI by adding methanol.

    • Wash the precipitate multiple times with methanol and then deionized water to remove the solvent and unreacted monomer.

    • Dry the purified PSI in a vacuum oven at 85°C.

Protocol 2: Preparation of PASP Hydrogel by Diamine Crosslinking

Objective: To synthesize a polyaspartic acid (PASP) hydrogel by crosslinking polysuccinimide (PSI) with a diamine crosslinker, followed by hydrolysis.

Materials:

  • Polysuccinimide (PSI) from Protocol 1

  • Diamine crosslinker (e.g., 1,4-diaminobutane, cystamine)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

Equipment:

  • Glass vials or molds

  • Magnetic stirrer

  • pH meter

Procedure:

  • Dissolve a specific amount of PSI in DMSO or DMF to achieve the desired polymer concentration (e.g., 10% w/v).

  • Add the diamine crosslinker to the PSI solution. The molar ratio of the crosslinker to the succinimide repeating units will determine the crosslinking density.

  • Stir the mixture at room temperature until a gel is formed. This reaction typically occurs without the need for a catalyst.

  • Immerse the resulting PSI hydrogel in a 0.1 M NaOH solution to induce hydrolysis of the succinimide rings to aspartic acid residues. Monitor the pH and add more NaOH solution as needed to maintain a slightly alkaline pH (e.g., pH 8-9).

  • Continue the hydrolysis for a sufficient time (e.g., 24-48 hours) to ensure complete conversion to PASP hydrogel.

  • Wash the PASP hydrogel extensively with deionized water to remove any residual chemicals and to neutralize the pH.

Protocol 3: Characterization of Swelling Ratio

Objective: To determine the equilibrium swelling ratio of the PASP hydrogel.

Materials:

  • Synthesized PASP hydrogel

  • Deionized water or buffer solution of desired pH

  • Analytical balance

Equipment:

  • Beakers or petri dishes

  • Filter paper

Procedure:

  • Lyophilize (freeze-dry) a sample of the prepared PASP hydrogel to obtain its dry weight (Wd).

  • Immerse the dried hydrogel sample in a beaker containing an excess of deionized water or a buffer solution of a specific pH.

  • Allow the hydrogel to swell at room temperature, periodically removing it from the solution.

  • Gently blot the surface of the swollen hydrogel with filter paper to remove excess surface water.

  • Weigh the swollen hydrogel (Ws) at different time intervals until a constant weight is achieved, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd

Protocol 4: In Vitro Drug Release Study

Objective: To evaluate the in vitro release kinetics of a model drug from the PASP hydrogel.

Materials:

  • Drug-loaded PASP hydrogel

  • Phosphate-buffered saline (PBS) or other relevant release medium at different pH values (e.g., pH 5.0 and pH 7.4)

  • Model drug (e.g., Doxorubicin)

Equipment:

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or fluorescence spectrophotometer

  • Centrifuge tubes

Procedure:

  • Prepare drug-loaded hydrogels by incorporating the drug during the hydrogel synthesis or by soaking the hydrogel in a drug solution.

  • Place a known amount of the drug-loaded hydrogel into a known volume of the release medium in a centrifuge tube.

  • Incubate the tubes at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).

  • Calculate the cumulative percentage of drug released over time.

Protocol 5: MTT Assay for In Vitro Cytotoxicity

Objective: To assess the biocompatibility of the PASP hydrogel by evaluating its effect on cell viability using the MTT assay.

Materials:

  • Sterilized PASP hydrogel samples

  • Cell line (e.g., L929 fibroblasts, NIH3T3)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or acidified isopropanol

  • 96-well cell culture plates

Equipment:

  • CO2 incubator

  • Microplate reader

Procedure:

  • Sterilize the hydrogel samples (e.g., by UV irradiation or soaking in 70% ethanol followed by washing with sterile PBS).

  • Extract Method:

    • Incubate the sterilized hydrogel samples in cell culture medium for 24-72 hours to obtain extracts.

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Replace the medium with the hydrogel extracts (undiluted or in various dilutions). Include a positive control (e.g., cytotoxic substance) and a negative control (fresh medium).

    • Incubate for another 24-48 hours.

  • Direct Contact Method:

    • Place small, sterilized hydrogel discs into the wells of a 96-well plate.

    • Seed cells directly onto the hydrogel surface or around the hydrogel.

    • Incubate for the desired period (e.g., 1, 3, 7 days).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100-200 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control.

Protocol 6: In Vivo Full-Thickness Wound Healing Model (Rat)

Objective: To evaluate the wound healing efficacy of the PASP hydrogel dressing in a rat model.

Materials:

  • Wistar rats (male, 200-250 g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical scissors, forceps, and a 8 mm biopsy punch

  • Sterile PASP hydrogel dressing

  • Control dressing (e.g., sterile gauze)

  • Tegaderm or other transparent occlusive dressing

  • 70% ethanol

Equipment:

  • Animal clippers

  • Digital camera

  • Calipers

Procedure:

  • Anesthetize the rat according to approved animal care protocols.

  • Shave the dorsal area of the rat and disinfect the skin with 70% ethanol.

  • Create a full-thickness circular wound on the dorsum using an 8 mm biopsy punch.

  • Divide the animals into a control group (gauze dressing) and a treatment group (PASP hydrogel dressing).

  • Apply the respective dressings to the wounds and cover with an occlusive dressing to secure it in place.

  • Monitor the animals daily for any signs of infection or distress.

  • At predetermined time points (e.g., days 3, 7, 14, and 21), photograph the wounds with a ruler for scale.

  • Calculate the wound closure rate as a percentage of the initial wound area.

  • At the end of the study, euthanize the animals and excise the wound tissue for histological analysis (e.g., H&E staining, Masson's trichrome staining) to assess tissue regeneration, collagen deposition, and neovascularization.

Mandatory Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Hydrogel Synthesis & Characterization cluster_drug_delivery Drug Delivery Application cluster_biocompatibility Biocompatibility & Efficacy PSI_synth PSI Synthesis Crosslinking Crosslinking PSI_synth->Crosslinking Hydrolysis Hydrolysis Crosslinking->Hydrolysis Purification Purification & Lyophilization Hydrolysis->Purification Characterization Characterization (Swelling, Mechanical) Purification->Characterization Drug_loading Drug Loading Characterization->Drug_loading In_vitro_cyto In Vitro Cytotoxicity (MTT) Characterization->In_vitro_cyto In_vivo_wound In Vivo Wound Healing Characterization->In_vivo_wound In_vitro_release In Vitro Release Study Drug_loading->In_vitro_release

Caption: General experimental workflow for PASP hydrogel development.

mtt_assay_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h add_hydrogel Add hydrogel extract or hydrogel incubation_24h->add_hydrogel incubation_exp Incubate for desired period add_hydrogel->incubation_exp add_mtt Add MTT solution incubation_exp->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt dissolve_formazan Dissolve formazan crystals incubation_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Signaling Pathway

vegf_signaling_pathway cluster_ecm Extracellular Matrix cluster_cell_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response PASP_hydrogel PASP Hydrogel (Drug/Growth Factor Release) VEGF VEGF PASP_hydrogel->VEGF Promotes expression/ Sustained release VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival Promotes MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Gene_expression Gene Expression ERK->Gene_expression Promotes Proliferation Proliferation Gene_expression->Proliferation Migration Migration Gene_expression->Migration Angiogenesis Angiogenesis & Wound Healing Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Proposed VEGF signaling pathway influenced by PASP hydrogels.

References

Application Notes and Protocols for the Analytical Characterization of Asp-Asp-Asp-Asp-Asp (D5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the analytical characterization of the pentapeptide Asp-Asp-Asp-Asp-Asp (D5). This document outlines key techniques for determining the identity, purity, structure, and stability of this highly acidic peptide, which is of interest in various research and pharmaceutical development contexts.

Mass Spectrometry for Molecular Weight Confirmation and Sequence Verification

Mass spectrometry is a cornerstone technique for the characterization of peptides, providing precise molecular weight determination and sequence information. For a highly charged peptide like D5, both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) are valuable.

MALDI-TOF Mass Spectrometry for Intact Mass Determination

Application Note: MALDI-TOF MS is a rapid and sensitive method for confirming the molecular weight of D5. Due to the acidic nature of the peptide, careful selection of the matrix and instrument parameters is crucial for optimal ionization and detection.

Protocol:

  • Sample Preparation:

    • Dissolve the D5 peptide in deionized water to a concentration of 10 pmol/µL.

    • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% acetonitrile/0.1% trifluoroacetic acid (TFA) in water.

    • On a MALDI target plate, spot 1 µL of the peptide solution and let it air dry.

    • Add 1 µL of the CHCA matrix solution on top of the dried peptide spot and allow it to co-crystallize at room temperature.

  • Instrument Parameters (Typical):

    • Instrument: MALDI-TOF Mass Spectrometer

    • Mode: Reflector positive or negative ion mode. Negative ion mode may be advantageous for this acidic peptide.

    • Laser Intensity: Optimized for minimal fragmentation and maximum signal intensity.

    • Mass Range: 500-1000 Da.

    • Calibration: Use a standard peptide mixture with known molecular weights bracketing the expected mass of D5.

Data Presentation:

ParameterTheoretical ValueObserved Value (Example)
Molecular Formula C₂₀H₂₇N₅O₁₆-
Monoisotopic Mass 593.1402 g/mol [1]593.14 Da
[M-H]⁻ 592.1329592.13 Da
[M-2H+Na]⁻ 591.1298591.13 Da
[M+H]⁺ 594.1475594.15 Da
[M+Na]⁺ 616.1294616.13 Da
ESI-Tandem Mass Spectrometry (ESI-MS/MS) for Sequence Verification

Application Note: ESI-MS/MS provides fragmentation data that confirms the amino acid sequence of D5. The fragmentation pattern will be dominated by b- and y-ions resulting from cleavage of the peptide bonds.

Protocol:

  • Sample Preparation:

    • Dissolve the D5 peptide in a solution of 50% acetonitrile/0.1% formic acid in water to a final concentration of 1-10 pmol/µL.

  • LC-MS/MS Parameters (Typical):

    • LC System:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A shallow gradient from 0% to 20% B over 10 minutes.

      • Flow Rate: 0.2 mL/min.

    • MS System:

      • Ionization Mode: Positive or Negative Electrospray Ionization (ESI).

      • Scan Mode: Full scan MS followed by data-dependent MS/MS of the most abundant precursor ions.

      • Collision Energy: Optimized for fragmentation of the D5 precursor ion.

Data Presentation:

Table of Expected Fragment Ions for this compound (D5)

Ion TypeSequenceCalculated m/z (Singly Charged)
b₁ D116.03
b₂ DD231.06
b₃ DDD346.09
b₄ DDDD461.12
y₁ D116.03
y₂ DD231.06
y₃ DDD346.09
y₄ DDDD461.12

Note: The observed m/z values may vary slightly depending on the charge state of the precursor and fragment ions.

Visualization:

ESI_MS_MS_Fragmentation cluster_peptide This compound cluster_b_ions b-ions cluster_y_ions y-ions D1 Asp1 D2 Asp2 b1 b1 D1->b1 Cleavage D3 Asp3 b2 b2 D2->b2 Cleavage y4 y4 D2->y4 Cleavage D4 Asp4 b3 b3 D3->b3 Cleavage y3 y3 D3->y3 Cleavage D5 Asp5 b4 b4 D4->b4 Cleavage y2 y2 D4->y2 Cleavage y1 y1 D5->y1 Cleavage

Caption: ESI-MS/MS fragmentation of D5 peptide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the D5 peptide. Due to its highly hydrophilic nature, modifications to standard RP-HPLC protocols are necessary to achieve adequate retention and resolution.

Protocol:

  • Sample Preparation:

    • Dissolve the D5 peptide in the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B) to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Typical):

    • Column: C18 reversed-phase column with a pore size of 100-120 Å (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow linear gradient, for example, 2% to 20% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (to check for aromatic impurities).

    • Column Temperature: 30°C.

Data Presentation:

ParameterExpected Value
Retention Time Highly dependent on specific conditions, but expected to be early due to hydrophilicity.
Purity >95% (as determined by peak area percentage at 214 nm)
Potential Impurities Deletion sequences (e.g., D4), insertion sequences, incompletely deprotected species.

Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve D5 Peptide Filter Filter Sample Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Gradient Apply Shallow Gradient Inject->Gradient Detect UV Detection (214 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Calculate Purity Integrate->Purity

Caption: Workflow for HPLC purity analysis of D5.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of the D5 peptide in solution. 1D ¹H and 2D experiments like TOCSY and NOESY are used to assign proton resonances and identify through-bond and through-space correlations.

Protocol:

  • Sample Preparation:

    • Dissolve 1-2 mg of the D5 peptide in 500 µL of 90% H₂O/10% D₂O or 100% D₂O. The pH should be adjusted to a value where the peptide is stable and resonances are well-resolved (e.g., pH 4-5).

    • Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • NMR Experiments (Typical):

    • 1D ¹H: To obtain a general overview of the proton signals.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems within each aspartic acid residue.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's conformation.

    • ¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

Data Presentation:

Table of Expected ¹H Chemical Shift Ranges for Aspartic Acid Residues in a Peptide

ProtonChemical Shift Range (ppm)
NH 8.0 - 8.5
α-CH 4.5 - 4.8
β-CH₂ 2.7 - 2.9

Note: Actual chemical shifts are highly dependent on pH, temperature, and peptide conformation.

Visualization:

NMR_Analysis_Logic cluster_experiments NMR Experiments cluster_information Derived Information H1 1D 1H TOCSY 2D TOCSY SpinSystems Spin Systems TOCSY->SpinSystems NOESY 2D NOESY ThroughSpace Through-Space Contacts NOESY->ThroughSpace HSQC 13C HSQC Assignments Resonance Assignments HSQC->Assignments SpinSystems->Assignments Structure 3D Structure ThroughSpace->Structure Assignments->ThroughSpace

Caption: Logical flow of NMR data analysis for D5.

Amino Acid Analysis for Compositional Verification

Application Note: Amino acid analysis (AAA) is a quantitative technique used to confirm the amino acid composition of the D5 peptide after acid hydrolysis. This method verifies that the peptide is composed solely of aspartic acid and can be used to determine the peptide concentration accurately.

Protocol:

  • Acid Hydrolysis:

    • Place a known amount of the D5 peptide (e.g., 10-20 µg) into a hydrolysis tube.

    • Add 200 µL of 6 M HCl containing 0.1% phenol.

    • Seal the tube under vacuum.

    • Heat at 110°C for 24 hours.

    • After hydrolysis, cool the tube and evaporate the HCl under vacuum.

    • Reconstitute the dried hydrolysate in a loading buffer.

  • Amino Acid Separation and Detection:

    • Analyze the hydrolysate using an amino acid analyzer, which typically employs ion-exchange chromatography followed by post-column derivatization with ninhydrin.

    • Alternatively, pre-column derivatization (e.g., with AccQ-Tag or OPA) followed by reversed-phase HPLC with UV or fluorescence detection can be used.

Data Presentation:

Amino AcidExpected Molar RatioObserved Molar Ratio (Example)
Aspartic Acid 5.04.9 - 5.1
Other Amino Acids 0.0< 0.1

Stability and Aggregation Analysis

Application Note: Peptides containing multiple aspartic acid residues are susceptible to degradation, including isomerization (formation of isoaspartate) and peptide bond cleavage, particularly at elevated temperatures and certain pH values. Aggregation is another potential stability concern.

Stability-Indicating HPLC Method

Protocol:

  • Forced Degradation:

    • Expose the D5 peptide solution to various stress conditions (e.g., acidic, basic, oxidative, thermal).

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 60°C for 7 days.

  • HPLC Analysis:

    • Analyze the stressed samples using the HPLC method described in Section 2. The method should be able to resolve the intact D5 peptide from its degradation products.

Data Presentation:

Stress Condition% D5 Remaining (Example)Major Degradants Observed (Example)
Control 100-
Acidic 85Isoaspartate-containing isomers, cleavage products
Basic 70Isoaspartate-containing isomers, cleavage products
Oxidative 98Minimal degradation
Thermal 92Isoaspartate-containing isomers
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Aggregation Analysis

Protocol:

  • Sample Preparation:

    • Dissolve the D5 peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.1 µm filter.

  • SEC-MALS Conditions (Typical):

    • Column: Size exclusion column appropriate for the molecular weight range of the peptide and its potential oligomers.

    • Mobile Phase: The same buffer used for sample preparation.

    • Flow Rate: 0.5 mL/min.

    • Detectors: In-line UV, MALS, and differential refractive index (dRI) detectors.

Data Presentation:

SpeciesMolar Mass ( g/mol ) (Theoretical)Molar Mass ( g/mol ) (Observed Example)% of Total Peak Area (Example)
Monomer 593.5595 ± 1098
Dimer 11871200 ± 201.5
Higher-order Aggregates > 1187Detected0.5

Visualization:

Stability_Analysis_Overview cluster_degradation Chemical Degradation Pathways cluster_aggregation Physical Aggregation D5 D5 Peptide Isomerization Isomerization (isoAsp) D5->Isomerization Cleavage Peptide Bond Cleavage D5->Cleavage Dimer Dimer D5->Dimer Oligomers Higher-Order Oligomers Dimer->Oligomers

Caption: Potential stability liabilities of D5.

References

Scaling Up Poly-L-Aspartic Acid Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable production of poly-L-aspartic acid (P-L-Asp), a biodegradable and versatile polymer with significant applications in drug delivery, hydrogels, and as an environmentally friendly alternative to polyanionic polymers.[1][2][3] The following sections detail the primary methods for scaling up P-L-Asp production, including thermal polymerization, enzymatic synthesis, and microbial fermentation of the L-aspartic acid precursor.

Introduction to Poly-L-Aspartic Acid

Poly-L-aspartic acid (P-L-Asp) is a water-soluble, biodegradable polymer of the amino acid L-aspartic acid.[1] Its biocompatibility and the presence of carboxylic acid groups that can be functionalized make it a highly attractive material for biomedical applications.[3] The industrial production of P-L-Asp is primarily achieved through the thermal polycondensation of L-aspartic acid, which proceeds via a polysuccinimide (PSI) intermediate. This intermediate is then hydrolyzed to yield P-L-Asp, typically resulting in a mix of α and β amide linkages. Alternative methods, such as enzymatic polymerization, offer greater control over the polymer's stereochemistry and linkage type.

Methods for Scaled-Up Production

The selection of a production method depends on the desired polymer characteristics, such as molecular weight, polydispersity, and the ratio of α to β linkages, as well as economic and environmental considerations.

Thermal Polycondensation of L-Aspartic Acid

This is the most common and straightforward method for large-scale production. It involves heating L-aspartic acid, often in the presence of a catalyst, to induce dehydration and polymerization into polysuccinimide (PSI). The PSI is then hydrolyzed with an aqueous base to yield the final poly-L-aspartic acid product.

Experimental Protocol: Thermal Polycondensation (5 kg Scale)

Materials:

  • L-Aspartic Acid (5 kg)

  • Phosphoric Acid (catalyst, e.g., 500 g, 10% w/w of aspartic acid)

  • Sodium Hydroxide (for hydrolysis)

  • Hydrochloric Acid (for neutralization)

  • Ethanol (for precipitation)

  • Deionized Water

Equipment:

  • 10 L Glass Reactor with overhead stirrer, heating mantle, and condenser

  • Large Buchner Funnel and filter paper

  • Drying Oven

Procedure:

  • Polymerization:

    • Add 5 kg of L-aspartic acid and 500 g of phosphoric acid to the 10 L reactor.

    • Heat the mixture to 180-200°C with constant stirring. Water will be evolved and should be removed via the condenser.

    • Maintain the reaction for 2-4 hours until the evolution of water ceases. The product at this stage is polysuccinimide (PSI).

    • Allow the reactor to cool to room temperature. The PSI will be a solid, glassy material.

  • Hydrolysis:

    • Break up the solid PSI and add it to a larger vessel with a stirrer.

    • Slowly add a calculated amount of aqueous sodium hydroxide solution (e.g., 1 M) to the PSI with vigorous stirring. The amount of NaOH should be sufficient to hydrolyze the succinimide rings. This reaction is exothermic and may require cooling.

    • Continue stirring until the PSI is fully dissolved and the pH is alkaline, indicating the completion of hydrolysis to sodium polyaspartate. This process yields a polymer with approximately 30% α-linkages and 70% β-linkages.

  • Purification:

    • Neutralize the solution with hydrochloric acid to a pH of 7.

    • Precipitate the P-L-Asp by slowly adding the aqueous solution to a large volume of ethanol with stirring.

    • Collect the precipitated P-L-Asp by filtration using a Buchner funnel.

    • Wash the polymer with ethanol to remove any remaining salts or impurities.

    • Dry the purified P-L-Asp in a vacuum oven at 60°C until a constant weight is achieved.

Quantitative Data:

ParameterThermal PolycondensationReference
Starting MaterialL-Aspartic Acid
IntermediatePolysuccinimide (PSI)
Reaction Temperature180-200°C
CatalystPhosphoric Acid
Linkage Ratio (α:β)~30:70
Achievable Mw (Da)Up to 200,000

Logical Relationship: Thermal Polycondensation Workflow

G Aspartic_Acid L-Aspartic Acid Heating Heat (180-200°C) Aspartic_Acid->Heating Catalyst Phosphoric Acid Catalyst Catalyst->Heating PSI Polysuccinimide (PSI) Heating->PSI Hydrolysis Alkaline Hydrolysis (NaOH) PSI->Hydrolysis P_L_Asp Poly-L-Aspartic Acid Hydrolysis->P_L_Asp Purification Purification (Precipitation) P_L_Asp->Purification Final_Product Dried P-L-Asp Purification->Final_Product

Caption: Workflow for thermal polycondensation of L-aspartic acid.

Enzymatic Polymerization

Enzymatic methods offer a more environmentally friendly approach to P-L-Asp synthesis, operating under milder conditions and providing better control over the polymer's structure. Proteases can be used to catalyze the polymerization of L-aspartic acid esters.

Experimental Protocol: Enzymatic Polymerization of Diethyl L-Aspartate

Materials:

  • L-aspartic acid diethyl ester hydrochloride (Et2-Asp)

  • α-Chymotrypsin (enzyme)

  • Phosphate buffer (e.g., 0.6 M, pH 8.5)

  • Hydrochloric Acid (for pH adjustment)

  • Dialysis tubing (for purification)

Equipment:

  • Temperature-controlled reaction vessel with stirrer

  • pH meter

  • Lyophilizer

Procedure:

  • Reaction Setup:

    • Dissolve L-aspartic acid diethyl ester hydrochloride in phosphate buffer to a final concentration of 0.5 M in the reaction vessel.

    • Adjust the pH of the solution to 8.5 using a suitable base.

    • Bring the solution to the optimal reaction temperature of 40°C.

  • Enzymatic Reaction:

    • Add α-chymotrypsin to the reaction mixture to a final concentration of 3 mg/mL.

    • Allow the reaction to proceed with gentle stirring. The product, oligo(β-ethyl-α-aspartate), will precipitate out of solution.

    • The reaction is rapid, with significant product formation within 5-10 minutes.

  • Purification:

    • Separate the precipitated polymer from the reaction mixture by centrifugation.

    • Redissolve the polymer in a suitable solvent and purify by dialysis against deionized water to remove unreacted monomer and enzyme.

    • Lyophilize the dialyzed solution to obtain the purified oligo(β-ethyl-α-aspartate).

Quantitative Data:

ParameterEnzymatic PolymerizationReference
Starting MaterialL-aspartic acid diethyl ester
Enzymeα-Chymotrypsin
pH8.5
Temperature40°C
Reaction Time5-10 minutes
Yield~60%
Average DP~12

Signaling Pathway: Enzymatic Polymerization

G Et2_Asp L-Aspartic Acid Diethyl Ester Oligo_Asp Oligo(β-ethyl-α-aspartate) Et2_Asp->Oligo_Asp Polymerization Chymotrypsin α-Chymotrypsin Chymotrypsin->Oligo_Asp Purification Purification (Dialysis, Lyophilization) Oligo_Asp->Purification Final_Product Purified Oligomer Purification->Final_Product G Fermentation Fermentation (E. coli / C. glutamicum) Cell_Separation Cell Separation (Centrifugation) Fermentation->Cell_Separation Substrates Fumaric Acid + Ammonia Substrates->Fermentation Crystallization Crystallization (pH adjustment to 2.8) Cell_Separation->Crystallization L_Aspartic_Acid L-Aspartic Acid Crystals Crystallization->L_Aspartic_Acid Drying Drying L_Aspartic_Acid->Drying Final_Product Purified L-Aspartic Acid Drying->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Aspartimide Formation in (Asp)5 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aspartimide formation during the synthesis of peptides containing multiple aspartic acid residues, such as (Asp)5, via Fmoc solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a significant problem in peptide synthesis?

A1: Aspartimide formation is a common side reaction in Fmoc-based SPPS involving the cyclization of an aspartic acid (Asp) residue.[1] The backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carboxyl group of the Asp, forming a five-membered succinimide ring known as an aspartimide.[1][2] This reaction is particularly favored under the basic conditions used for Fmoc group removal, such as treatment with piperidine.[1][3]

This side reaction is problematic for several reasons:

  • Formation of Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in the formation of D-aspartyl peptides.

  • Purification Challenges: These byproducts often have similar masses and chromatographic properties to the target peptide, making purification difficult and sometimes impossible.

  • Reduced Yield: The formation of these side products significantly lowers the overall yield of the desired peptide.

Q2: Why is a sequence like (Asp)5 particularly susceptible to aspartimide formation?

A2: Peptide sequences with multiple adjacent aspartic acid residues, such as (Asp)5, are highly prone to aspartimide formation. The propensity for this side reaction is sequence-dependent, with Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr being particularly problematic motifs. In an (Asp)5 sequence, each internal Asp residue is followed by another Asp, creating multiple sites susceptible to this side reaction. The repeated exposure to the basic conditions of Fmoc deprotection throughout the synthesis cycles exacerbates the problem.

Q3: What are the primary factors that influence the rate of aspartimide formation?

A3: Several factors can influence the extent of aspartimide formation:

  • Peptide Sequence: The amino acid C-terminal to the Asp residue plays a crucial role. Residues with small, unhindered side chains, like Glycine, facilitate the cyclization.

  • Base Used for Fmoc Deprotection: Strong bases like piperidine, commonly used for Fmoc removal, promote aspartimide formation.

  • Temperature: Elevated temperatures significantly accelerate the rate of this side reaction.

  • Asp Side-Chain Protecting Group: The choice of protecting group for the β-carboxyl group of aspartic acid is critical. The standard tert-butyl (OtBu) group offers some protection, but bulkier groups can be more effective.

  • Reaction Time: Prolonged exposure to basic conditions during Fmoc deprotection increases the likelihood of aspartimide formation.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and preventing aspartimide formation during the synthesis of (Asp)5 and other Asp-rich peptides.

Issue Potential Cause Recommended Solution Experimental Protocol
High levels of byproduct with the same mass as the target peptide. Aspartimide formation leading to β-aspartyl peptides and racemized products.1. Modify Fmoc Deprotection Conditions: Use a weaker base or add an acidic additive. 2. Use Sterically Hindered Asp Protecting Groups: Employ bulkier protecting groups on the Asp side chain. 3. Implement Backbone Protection: Protect the amide nitrogen of the residue following Asp.See Protocols 1, 2, and 3 below.
Low overall yield of the crude peptide. Significant conversion of the target peptide into aspartimide-related byproducts.Follow the same solutions as above to minimize the formation of side products and maximize the yield of the desired peptide.See Protocols 1, 2, and 3 below.
Difficult purification with co-eluting peaks. Presence of β-aspartyl and D-aspartyl isomers that are difficult to separate from the target α-aspartyl peptide.Proactively prevent the formation of these isomers by implementing the recommended solutions during synthesis.See Protocols 1, 2, and 3 below.

Data Presentation

The choice of the side-chain protecting group for aspartic acid significantly impacts the extent of aspartimide formation. The following table summarizes comparative data on the percentage of aspartimide-related byproducts formed per Fmoc deprotection cycle for different Asp protecting groups in a model peptide containing an Asp-Gly sequence.

Asp Protecting Group Abbreviation % Aspartimide Formation per Cycle
tert-ButylOtBu~5.0%
3-methylpent-3-ylOMpeSignificantly reduced compared to OtBu
2-phenylisopropylOPhpSignificantly reduced compared to OtBu
BenzyloxymethylOBno~0.1%

Data is illustrative and sourced from various studies on model peptides. Actual percentages can vary based on the specific sequence and reaction conditions.

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection with HOBt

This protocol describes the use of an acidic additive, hydroxybenzotriazole (HOBt), in the piperidine deprotection solution to reduce basicity and suppress aspartimide formation.

  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in N,N-dimethylformamide (DMF).

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF.

Protocol 2: Coupling of Fmoc-Asp(OBno)-OH

This protocol outlines the use of a sterically hindered protecting group, benzyloxymethyl (OBno), to minimize aspartimide formation.

  • Amino Acid Activation: Dissolve Fmoc-Asp(OBno)-OH (1.0 eq) and a coupling reagent (e.g., HBTU, 0.95 eq) in DMF. Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF.

Protocol 3: Backbone Protection using a Dmb-Dipeptide

This strategy involves using a dipeptide with a 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of the second amino acid to prevent its participation in the cyclization reaction. This is particularly effective for highly susceptible sequences like Asp-Gly.

  • Dipeptide Coupling: Couple the pre-formed Fmoc-Asp(OtBu)-Gly(Dmb)-OH dipeptide using standard coupling protocols (e.g., with HBTU/DIPEA).

  • Subsequent Cycles: Continue the peptide synthesis with standard Fmoc-amino acids. The Dmb group will protect the critical amide bond.

  • Cleavage: The Dmb group is cleaved during the final trifluoroacetic acid (TFA) cleavage step.

Visualizations

Caption: Mechanism of base-catalyzed aspartimide formation.

Troubleshooting_Workflow Start Aspartimide Formation Suspected (e.g., in (Asp)5 synthesis) CheckSequence Is the sequence highly prone? (e.g., Asp-Gly, Asp-Asp) Start->CheckSequence Mild Mild Prevention Strategy CheckSequence->Mild No Strong Strong Prevention Strategy CheckSequence->Strong Yes ImplementMild Use 20% Piperidine / 0.1M HOBt for Fmoc deprotection. Mild->ImplementMild ImplementStrong1 Use sterically hindered Fmoc-Asp(OR')-OH. (e.g., R' = OBno, OMpe) Strong->ImplementStrong1 ImplementStrong2 Use backbone protection. (e.g., Fmoc-Asp(OR')-Xaa(Dmb)-OH) Strong->ImplementStrong2 Evaluate Evaluate crude peptide purity by HPLC/MS ImplementMild->Evaluate ImplementStrong1->Evaluate ImplementStrong2->Evaluate Success Proceed with Purification Evaluate->Success Purity Acceptable Failure Re-evaluate Strategy Evaluate->Failure Purity Unacceptable Failure->Strong

Caption: Troubleshooting workflow for aspartimide formation.

References

Technical Support Center: Optimizing Coupling for Aspartic Acid-Rich Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the synthesis of aspartic acid-rich peptides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for improving synthesis outcomes.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of peptides containing multiple aspartic acid (Asp) residues.

Question 1: I am observing low yield and significant impurities in my Asp-rich peptide synthesis. What is the most likely cause?

Answer: The primary cause of low yield and impurities in the synthesis of Asp-rich peptides is aspartimide formation . This is a base-catalyzed intramolecular side reaction where the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue. This forms a five-membered succinimide ring, which is a problematic intermediate.[1][2]

This aspartimide intermediate can lead to several unwanted products:

  • α- and β-peptides: The succinimide ring can be opened by nucleophiles (like piperidine or water) at either the α- or β-carbonyl, leading to a mixture of the desired peptide and an isomeric β-aspartyl peptide. These isomers are often difficult to separate chromatographically.[1][2]

  • Racemization: The α-carbon of the aspartimide intermediate is highly susceptible to epimerization, which results in the formation of D-aspartyl peptides. These diastereomers can be nearly impossible to separate from the target L-aspartyl peptide.[1]

  • Chain Termination: Piperidine can also react with the aspartimide to form piperidide adducts, effectively capping the peptide chain and preventing further elongation.

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible due to the low steric hindrance of the C-terminal residue.

Question 2: My mass spectrometry results show a peak with the correct mass, but the HPLC profile is poor and shows multiple, poorly resolved peaks. Could this be related to aspartimide formation?

Answer: Yes, this is a classic indicator of aspartimide-related side products. The formation of β-aspartyl peptides and D-aspartyl epimers results in products that have the same mass as the target peptide but different conformations. These isomers often have very similar retention times in reverse-phase HPLC, leading to broad or overlapping peaks that are difficult to resolve. This makes purification challenging and can significantly reduce the yield of the desired, pure peptide.

Question 3: How can I minimize or prevent aspartimide formation during my synthesis?

Answer: There are several effective strategies to suppress aspartimide formation. The choice of strategy will depend on the specific peptide sequence, the scale of the synthesis, and cost considerations.

  • Modify Deprotection Conditions:

    • Use a weaker base: Replacing the standard 20% piperidine in DMF with a milder base like 5% piperazine can significantly reduce the rate of aspartimide formation.

    • Add an acidic additive: Incorporating an acidic additive like 0.1 M 1-hydroxybenzotriazole (HOBt) or OxymaPure into the piperidine deprotection solution can help to neutralize the basicity and suppress the side reaction.

  • Utilize Sterically Hindered Side-Chain Protecting Groups:

    • Standard Fmoc-Asp(OtBu)-OH is prone to aspartimide formation. Using protecting groups with greater steric bulk can physically shield the side-chain carbonyl from nucleophilic attack. Commercially available alternatives like Fmoc-Asp(OMpe)-OH (Mpe = 3-methylpent-3-yl) and Fmoc-Asp(OBno)-OH (Bno = 5-n-butyl-5-nonyl) have been shown to be highly effective.

  • Employ Backbone Protection:

    • This is one of the most effective methods to completely prevent aspartimide formation. It involves using a dipeptide building block where the amide nitrogen of the residue following the Asp is protected, typically with a 2,4-dimethoxybenzyl (Dmb) group. The most common building block for the problematic Asp-Gly sequence is Fmoc-Asp(OtBu)-(Dmb)Gly-OH . The Dmb group physically blocks the intramolecular cyclization and is removed during the final TFA cleavage.

Question 4: I am using a sterically hindered protecting group on my aspartic acid. Do I need to change my coupling reagent?

Answer: Yes, it is highly recommended to use a more powerful coupling reagent when incorporating sterically hindered amino acids, including those with bulky side-chain protecting groups or when coupling onto a Dmb-protected residue. Standard coupling reagents may be too slow, leading to incomplete reactions.

Uronium/aminium salt-based reagents are preferred for these "difficult couplings". HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most effective coupling reagents for hindered amino acids. HCTU and COMU are also excellent, highly efficient alternatives. COMU has the added advantages of being non-explosive and its byproducts are more water-soluble, which can simplify purification.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation? A1: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) involving aspartic acid. It is an intramolecular cyclization where the backbone amide nitrogen following the Asp residue attacks the β-carboxyl group of the Asp side chain. This reaction is catalyzed by the base (typically piperidine) used for Fmoc deprotection and leads to a stable, five-membered succinimide ring known as an aspartimide. This intermediate can then lead to racemization and the formation of isomeric β-peptides.

Q2: Which peptide sequences are most at risk for aspartimide formation? A2: Sequences where aspartic acid is followed by an amino acid with a small, non-sterically hindering side chain are most susceptible. The most problematic sequences are Asp-Gly , Asp-Asn , and Asp-Ser .

Q3: How does the choice of coupling reagent affect aspartimide formation? A3: While aspartimide formation is primarily driven by the base used during Fmoc deprotection, the coupling step can play an indirect role. Inefficient or slow coupling can lead to longer overall synthesis times and more exposure to the basic conditions of subsequent deprotection cycles. For sterically demanding building blocks used to prevent aspartimide formation (e.g., Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OtBu)-(Dmb)Gly-OH), a highly efficient coupling reagent like HATU, HCTU, or COMU is crucial to ensure complete and rapid peptide bond formation.

Q4: What are the advantages and disadvantages of using backbone protection (e.g., Dmb-dipeptides)? A4:

  • Advantages: This method is highly effective and can completely prevent aspartimide formation, thereby eliminating the associated side products and preserving the chiral integrity of the peptide. It is considered the gold standard for synthesizing peptides with high-risk sequences like Asp-Gly.

  • Disadvantages: The primary disadvantage is cost, as Dmb-protected dipeptide building blocks are significantly more expensive than standard Fmoc-amino acids. Additionally, coupling onto the Dmb-protected residue can be sterically hindered, necessitating the use of a more powerful coupling reagent like HATU.

Q5: Can I use microwave synthesis for peptides rich in aspartic acid? A5: Yes, microwave-assisted synthesis can be used, and it can help to accelerate coupling reactions. However, elevated temperatures can also increase the rate of aspartimide formation and racemization. If using microwave synthesis, it is crucial to employ one of the strategies to suppress aspartimide formation, such as using a milder deprotection cocktail (e.g., with piperazine or HOBt) or utilizing sterically hindered protecting groups. It may also be beneficial to use lower microwave temperatures for the coupling of Asp residues.

Data Presentation

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups on Aspartimide Formation

Data adapted from a study on the model peptide VKDXYI (X=G), where the peptidyl resin was treated with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.

Fmoc-Asp Protecting GroupTarget Peptide (%)Aspartimide-Related Impurities (%)D-Asp Content (%)
Fmoc-Asp(OtBu)-OH (Standard)33.766.312.0
Fmoc-Asp(OMpe)-OH (Hindered)71.328.74.3
Fmoc-Asp(OBno)-OH (Hindered)90.19.90.9

Source: Adapted from Sigma-Aldrich technical literature.

Table 2: Performance Comparison of Common High-Efficiency Coupling Reagents

This table provides a general comparison for "difficult" couplings. The choice of reagent can significantly impact the successful incorporation of sterically hindered Asp building blocks.

Coupling ReagentClassKey AdvantagesPotential Disadvantages
HATU Aminium SaltVery high coupling efficiency, fast kinetics, effective for hindered couplings.More expensive than HBTU/HCTU. Can cause guanidinylation of the N-terminus if used in excess.
HCTU Aminium SaltHigh coupling efficiency, comparable to HATU in many cases. More cost-effective than HATU.Can be less effective than HATU for the most challenging couplings.
COMU Aminium SaltHigh efficiency, comparable to HATU. Non-explosive. Byproducts are more water-soluble, facilitating purification. Requires only one equivalent of base.Can have lower stability in solution over long periods compared to other reagents.
PyBOP Phosphonium SaltHigh coupling efficiency, does not cause guanidinylation.Byproduct (HMPA) is a suspected carcinogen. Slower than aminium salts.
DIC/Oxyma Carbodiimide/AdditiveCost-effective. Low risk of racemization. Good for microwave-assisted SPPS.Generally slower and less efficient for sterically hindered couplings compared to aminium/phosphonium reagents.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Aspartic Acid using HATU

This protocol is suitable for coupling standard Fmoc-Asp(OtBu)-OH or sterically hindered derivatives like Fmoc-Asp(OMpe)-OH.

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Solution Preparation: In a separate reaction vessel, dissolve the Fmoc-Asp derivative (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.

  • Pre-activation: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-3 hours at room temperature.

  • Monitoring: Monitor the reaction for completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling should be allowed to proceed for longer or a second coupling should be performed.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (5-7 times) before proceeding to the next deprotection step.

Protocol 2: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide

This protocol is recommended for Asp-Gly sequences to completely prevent aspartimide formation.

  • Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin and wash thoroughly with DMF (5 x 1 min).

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2-3 equivalents), a suitable coupling reagent (e.g., HATU, 2-3 equivalents), in DMF.

  • Pre-activation: Add DIPEA (4-6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated dipeptide solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours. Due to the steric bulk of the dipeptide, a longer coupling time is often required.

  • Monitoring and Washing: Monitor the reaction completion with the Kaiser test. Once complete, drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Synthesis Continuation: Proceed with the standard Fmoc deprotection and coupling cycle for the next amino acid in the sequence. The Dmb group will be removed during the final TFA cleavage.

Visualizations

Aspartimide_Formation cluster_products Side Products Peptide Peptide with Asp(OtBu) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide->Deprotection Intermediate Deprotonated Backbone Amide Deprotection->Intermediate Base catalysis Attack Intramolecular Nucleophilic Attack Intermediate->Attack Aspartimide Aspartimide Intermediate (Succinimide Ring) Attack->Aspartimide Racemized D-Aspartyl Peptide (Racemization) Aspartimide->Racemized Epimerization Beta_Peptide β-Aspartyl Peptide (Ring Opening) Aspartimide->Beta_Peptide Nucleophilic Attack (e.g., H2O) Piperidide Piperidide Adduct (Chain Termination) Aspartimide->Piperidide Nucleophilic Attack (Piperidine)

Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.

Troubleshooting_Workflow cluster_solutions Optimization Strategies Start Start: Synthesis of Asp-Rich Peptide Standard_Synth Use Standard Conditions: Fmoc-Asp(OtBu)-OH + HCTU/HATU Start->Standard_Synth Problem Problem Encountered: Low Yield / Purity Issues Check_Sequence Is Asp-Gly, Asp-Asn, or Asp-Ser present? Problem->Check_Sequence Backbone_Protection Strategy 1 (Best): Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH + HATU/COMU coupling Check_Sequence->Backbone_Protection Yes Sidechain_Protection Strategy 2 (Good): Use Fmoc-Asp(OMpe/OBno)-OH + HATU/COMU coupling Check_Sequence->Sidechain_Protection Yes Deprotection_Mod Strategy 3 (Alternative): Modify Deprotection: - Use 5% Piperazine - Add 0.1M HOBt Check_Sequence->Deprotection_Mod Yes Success Successful Synthesis Check_Sequence->Success No Backbone_Protection->Success Sidechain_Protection->Success Deprotection_Mod->Success Standard_Synth->Problem

Caption: Troubleshooting workflow for optimizing aspartic acid-rich peptide synthesis.

References

Technical Support Center: Purifying Short Anionic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of short anionic peptides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues that may arise during the purification of short anionic peptides.

Problem 1: Poor or No Binding of the Anionic Peptide to the Anion-Exchange Column.

Possible Cause Recommended Solution
Incorrect Buffer pH The pH of the buffer is critical for ensuring the peptide has a net negative charge. The buffer pH should be at least 1.5 to 2 pH units above the isoelectric point (pI) of the peptide to ensure it is sufficiently deprotonated and carries a net negative charge.[1][2]
Ionic Strength of the Sample or Buffer is Too High High salt concentrations in the sample or the binding buffer can interfere with the electrostatic interactions between the peptide and the positively charged stationary phase.[3] Dilute the sample in the starting buffer to reduce its ionic strength. Ensure the starting buffer has a low salt concentration.
Presence of Competing Anionic Species High concentrations of other anionic molecules in the sample can compete with the peptide for binding sites on the resin. If possible, perform a desalting or buffer exchange step prior to anion-exchange chromatography.
Column Overload Exceeding the binding capacity of the column will result in the peptide flowing through without binding. Reduce the amount of sample loaded onto the column or use a larger column.

Problem 2: Peptide Elutes Too Early or Too Late During Ion-Exchange Chromatography.

Possible Cause Recommended Solution
Inappropriate Salt Gradient A salt gradient that is too steep can cause the peptide to elute too early with poor resolution. Conversely, a shallow gradient may lead to broad peaks and late elution. Optimize the salt gradient. A shallower gradient generally provides better resolution.[4]
Incorrect Buffer pH If the buffer pH is too close to the peptide's pI, its net charge will be weak, leading to early elution. Ensure the pH is sufficiently above the pI.[1]
Strong Secondary Interactions Hydrophobic or other non-ionic interactions between the peptide and the column matrix can affect elution. Try adding a low percentage of an organic solvent (e.g., acetonitrile) to the mobile phase to disrupt these interactions.

Problem 3: Low Recovery of the Anionic Peptide.

Possible Cause Recommended Solution
Peptide Precipitation on the Column Peptides are least soluble at their isoelectric point. Drastic changes in pH or salt concentration during elution can cause the peptide to precipitate. Ensure the elution buffer conditions maintain peptide solubility.
Irreversible Binding to the Column Very strong interactions between the peptide and the resin can lead to irreversible binding. Try a steeper salt gradient, a change in pH, or the use of a stronger displacing salt.
Peptide Degradation The peptide may be unstable under the purification conditions (e.g., pH, temperature). Perform purification at a lower temperature and ensure the buffer pH is within the peptide's stability range.

Problem 4: Co-elution of Impurities with the Target Peptide in Reverse-Phase HPLC.

Possible Cause Recommended Solution
Similar Hydrophobicity of Impurities Deletion sequences or other closely related peptide impurities often have very similar hydrophobicities to the target peptide, making separation difficult. Optimize the gradient steepness; a shallower gradient can improve resolution.
Ionization State of the Peptide The charge of the peptide can influence its retention in RP-HPLC. Modifying the mobile phase pH can alter the selectivity of the separation. For anionic peptides, using a mobile phase with a pH below the pKa of the acidic residues can improve retention and separation.
Inappropriate Ion-Pairing Agent The choice and concentration of the ion-pairing agent (e.g., TFA, formic acid) can significantly impact selectivity. Experiment with different ion-pairing agents or their concentrations to improve the resolution between the target peptide and impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying short anionic peptides?

The primary challenges in purifying short anionic peptides often revolve around their physicochemical properties. These include:

  • High Polarity: Short, charged peptides can be very hydrophilic, leading to poor retention on reverse-phase chromatography columns.

  • Similar Impurities: Impurities generated during peptide synthesis, such as deletion or truncated sequences, often have very similar properties to the desired peptide, making them difficult to separate.

  • Dependence on pH: The charge state of anionic peptides is highly dependent on the pH of the surrounding environment, which critically influences their behavior in ion-exchange chromatography.

  • Low Solubility: Peptides can have low solubility, particularly near their isoelectric point (pI), which can lead to precipitation and low recovery during purification.

Q2: How does the isoelectric point (pI) of an anionic peptide affect its purification?

The isoelectric point (pI) is the pH at which a peptide carries no net electrical charge. For anionic peptides, which have a low pI, this is a critical parameter for developing a purification strategy:

  • Ion-Exchange Chromatography (IEX): To achieve binding to an anion-exchange column, the buffer pH must be significantly higher than the peptide's pI, ensuring the peptide has a net negative charge. Conversely, for cation-exchange, the pH should be below the pI.

  • Reverse-Phase Chromatography (RPC): While RPC separates based on hydrophobicity, the charge of the peptide can influence its interaction with the stationary phase. Running the separation at a pH below the pI can neutralize the acidic groups, potentially increasing retention and altering selectivity.

  • Solubility: Peptides are least soluble at their pI. It is crucial to work with buffer systems where the pH is sufficiently far from the pI to prevent the peptide from precipitating during purification.

Q3: Which chromatography technique is better for purifying short anionic peptides: ion-exchange or reverse-phase?

Both ion-exchange (IEX) and reverse-phase (RP) chromatography have their advantages and are often used in combination for high-purity preparations.

  • Anion-Exchange Chromatography (AEX): This is a logical first step for anionic peptides as it separates based on their net negative charge. It is effective at removing neutral and positively charged impurities.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for final peptide purification due to its high resolving power. It separates based on hydrophobicity and can effectively remove impurities with slight differences in their amino acid sequence or post-translational modifications.

Often, a two-step purification strategy involving AEX followed by RP-HPLC provides the highest purity.

Q4: What are the common impurities found in synthetic short anionic peptides?

Common impurities that arise during solid-phase peptide synthesis (SPPS) include:

  • Deletion sequences: Peptides missing one or more amino acid residues.

  • Truncation sequences: Peptides that were not fully synthesized to the target length.

  • Incompletely deprotected sequences: Peptides that still have protecting groups attached to their side chains.

  • Products of side reactions: Modifications such as aspartimide formation can occur, particularly with sequences containing aspartic acid.

  • Reagents from synthesis and cleavage: Residual scavengers and cleavage reagents like trifluoroacetic acid (TFA) are common.

Q5: How can I assess the purity of my final anionic peptide product?

Several analytical techniques are used to determine the purity of a synthetic peptide:

  • Analytical RP-HPLC: This is the standard method for assessing purity. The peptide is run on a high-resolution analytical column, and the purity is determined by the relative area of the main peak compared to the total area of all peaks detected by UV absorbance (typically at 214-220 nm).

  • Mass Spectrometry (MS): This technique is crucial for confirming the identity of the purified peptide by verifying its molecular weight. It can also help identify impurities.

  • Amino Acid Analysis (AAA): This method determines the amino acid composition of the peptide, providing confirmation of its identity and can be used to determine the net peptide content.

Experimental Protocols & Workflows

General Workflow for Anionic Peptide Purification

The following diagram illustrates a typical workflow for the purification of a short anionic peptide, often involving a two-step chromatographic process to achieve high purity.

cluster_0 Crude Peptide Preparation cluster_1 Step 1: Ion-Exchange Chromatography cluster_2 Step 2: Reverse-Phase HPLC cluster_3 Final Product Preparation crude_peptide Crude Anionic Peptide (from synthesis and cleavage) dissolution Dissolve in appropriate starting buffer crude_peptide->dissolution filtration Filter to remove particulates dissolution->filtration aex_column Anion-Exchange Column (pH > pI) filtration->aex_column elution_aex Elute with Salt Gradient aex_column->elution_aex fraction_collection_aex Collect Fractions elution_aex->fraction_collection_aex purity_check_1 Analyze Fractions (e.g., analytical RP-HPLC, MS) fraction_collection_aex->purity_check_1 pooling_1 Pool Pure Fractions purity_check_1->pooling_1 rp_column Reverse-Phase C18 Column pooling_1->rp_column elution_rp Elute with Organic Solvent Gradient (e.g., Acetonitrile) rp_column->elution_rp fraction_collection_rp Collect Fractions elution_rp->fraction_collection_rp purity_check_2 Analyze Fractions for Purity fraction_collection_rp->purity_check_2 pooling_2 Pool Highly Pure Fractions purity_check_2->pooling_2 lyophilization Lyophilization pooling_2->lyophilization final_qc Final Quality Control (RP-HPLC, MS, AAA) lyophilization->final_qc storage Store Lyophilized Peptide (at -20°C or -80°C) final_qc->storage

Caption: General workflow for purifying short anionic peptides.

Troubleshooting Logic for Anion-Exchange Chromatography

This diagram outlines a logical approach to troubleshooting common issues encountered during the anion-exchange chromatography of short anionic peptides.

start Start: Anion-Exchange Chromatography Issue issue What is the primary issue? start->issue no_binding Poor or No Peptide Binding issue->no_binding Binding low_recovery Low Peptide Recovery issue->low_recovery Recovery poor_resolution Poor Resolution/ Co-elution of Impurities issue->poor_resolution Resolution check_ph Is buffer pH > pI + 1.5? no_binding->check_ph check_precipitation Could the peptide have precipitated on the column? low_recovery->check_precipitation check_gradient Is the salt gradient too steep? poor_resolution->check_gradient check_salt Is sample/buffer ionic strength too high? check_ph->check_salt Yes adjust_ph Increase buffer pH check_ph->adjust_ph No check_load Is the column overloaded? check_salt->check_load No desalt_sample Desalt or dilute the sample check_salt->desalt_sample Yes reduce_load Reduce sample load check_load->reduce_load Yes end Problem Resolved check_load->end No adjust_ph->end desalt_sample->end reduce_load->end check_binding_strength Is binding too strong? check_precipitation->check_binding_strength No modify_elution Modify elution buffer to improve solubility check_precipitation->modify_elution Yes increase_gradient Use a steeper salt gradient or stronger salt check_binding_strength->increase_gradient Yes check_binding_strength->end No modify_elution->end increase_gradient->end check_secondary_interactions Are there secondary hydrophobic interactions? check_gradient->check_secondary_interactions No optimize_gradient Optimize to a shallower gradient check_gradient->optimize_gradient Yes add_organic Add low % organic solvent to the mobile phase check_secondary_interactions->add_organic Yes check_secondary_interactions->end No optimize_gradient->end add_organic->end

Caption: Troubleshooting logic for anion-exchange chromatography.

References

Technical Support Center: Solid-Phase Synthesis of (Asp)₅ Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of the Asp-Asp-Asp-Asp-Asp (Asp)₅ peptide.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of (Asp)₅, offering potential causes and recommended solutions.

Issue Possible Cause(s) Recommended Solutions
Low Purity of Crude Peptide 1. Aspartimide Formation: The primary side reaction in peptides containing aspartic acid is the formation of a succinimide ring (aspartimide), which can lead to α- and β-peptide byproducts and racemization. This is especially prevalent during the basic conditions of Fmoc deprotection.a. Modify Deprotection Cocktail: Add an acidic additive to the piperidine solution to buffer the basicity. A common and effective choice is 0.1 M 1-hydroxybenzotriazole (HOBt) in 20% piperidine/DMF. b. Use Alternative Bases: Employ weaker bases for Fmoc removal, such as 50% morpholine in DMF or dipropylamine (DPA). c. Utilize Bulky Side-Chain Protecting Groups: Employing sterically hindered protecting groups on the aspartic acid side chain can significantly reduce aspartimide formation.
2. Incomplete Coupling: The repeated aspartic acid residues can lead to aggregation of the growing peptide chains on the resin, hindering the accessibility of the N-terminus for subsequent coupling reactions.a. Use Potent Coupling Reagents: Employ highly efficient coupling reagents like HATU, HBTU, or HCTU to ensure complete acylation. b. Double Coupling: Perform a second coupling step for each amino acid addition to drive the reaction to completion. c. Monitor Coupling Completion: Use a qualitative test, such as the Kaiser test, to confirm the absence of free primary amines before proceeding to the next deprotection step.
3. Aggregation: The peptide-resin may clump together, leading to poor solvation and reduced reaction efficiency for both deprotection and coupling steps.a. Use Aggregation-Disrupting Solvents: Incorporate "chaotropic" salts like LiCl into the DMF wash steps to disrupt secondary structures. b. Employ Low-Loading Resins: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing aggregation. c. Consider PEG-Based Resins: Resins like TentaGel® have polyethylene glycol chains that can improve solvation and minimize inter-chain interactions.
Low Overall Yield 1. Incomplete Deprotection: Aggregation can also hinder the removal of the Fmoc protecting group, leading to deletion sequences.a. Increase Deprotection Time: Extend the duration of the piperidine treatment. b. Use a Stronger Base System: A solution of 2% DBU and 2% piperidine in DMF can be more effective for difficult deprotections, but should be used with caution due to the increased risk of aspartimide formation.
2. Premature Cleavage from Resin: Depending on the linker used, some peptide chains may be prematurely cleaved during the synthesis.a. Choose an Appropriate Resin: For Fmoc/tBu chemistry, a Wang or Rink Amide resin is standard. Ensure the linker is stable to the repeated basic conditions of Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most significant side reaction during the solid-phase synthesis of poly-aspartic acid peptides?

A1: The most critical side reaction is the formation of aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of an aspartic acid residue, particularly under the basic conditions used for Fmoc deprotection. The resulting succinimide ring can then be opened by nucleophiles to form a mixture of α- and β-aspartyl peptides, and can also lead to racemization of the aspartic acid residue. This not only reduces the yield of the desired peptide but also complicates purification due to the presence of closely related impurities.

Q2: How can I minimize aspartimide formation?

A2: Several strategies can be employed to suppress aspartimide formation:

  • Modified Deprotection: Adding an acidic additive like 0.1 M HOBt to your 20% piperidine in DMF deprotection solution can significantly reduce this side reaction.[1]

  • Alternative Bases: Using a weaker base such as dipropylamine (DPA) for Fmoc removal has been shown to decrease aspartimide formation.[1]

  • Bulky Protecting Groups: Utilizing Fmoc-Asp derivatives with sterically bulky side-chain protecting groups, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, provides greater protection against aspartimide formation compared to the standard Fmoc-Asp(OtBu)-OH.[2]

Q3: My peptide-resin is clumping and swelling poorly. What is happening and how can I fix it?

A3: This is likely due to on-resin aggregation, where the growing peptide chains interact with each other to form stable secondary structures, preventing efficient solvation. To address this, you can:

  • Incorporate Chaotropic Salts: Washing the resin with a solution of LiCl in DMF can help to disrupt these aggregates.

  • Use a Lower Loading Resin: This increases the spacing between peptide chains.

  • Switch to a PEG-based Resin: These resins are designed to improve solvation of the peptide chains.

Q4: Which coupling reagent is best for synthesizing a peptide with multiple consecutive aspartic acid residues?

A4: For sequences prone to difficult couplings, such as poly-aspartic acid, it is advisable to use a highly efficient uronium/aminium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). These reagents rapidly activate the carboxylic acid, promoting efficient peptide bond formation even in sterically hindered or aggregation-prone sequences.

Data Presentation

Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation

The following table summarizes the percentage of the desired peptide product after prolonged treatment with 20% piperidine in DMF for the model peptide VKDGYI, which is highly prone to aspartimide formation. This demonstrates the significant improvement in preventing aspartimide formation by using bulkier protecting groups.

Fmoc-Asp Protecting Group% Target Peptide Remaining% Aspartimide-Related Byproducts
Fmoc-Asp(OtBu)-OH56%44%
Fmoc-Asp(OMpe)-OH85%15%
Fmoc-Asp(OBno)-OH>95%<5%

Data sourced from comparative studies.

Table 2: Influence of Deprotection Conditions on Aspartimide Formation

This table illustrates the impact of different Fmoc deprotection cocktails on the formation of aspartimide in a model peptide containing an Asp-Gly sequence.

Deprotection Cocktail% Aspartimide Formation
20% Piperidine in DMF17%
20% Piperidine, 0.1 M HOBt in DMF8%
25% Dipropylamine (DPA) in DMF4%

Data compiled from various studies.[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound using Fmoc/tBu Chemistry

This protocol outlines a manual procedure for the synthesis of the (Asp)₅ peptide on a Rink Amide resin.

1. Resin Swelling:

  • Swell the Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes in a reaction vessel.

2. First Amino Acid Coupling (Fmoc-Asp(OtBu)-OH):

  • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (0.4 mmol, 4 eq), HCTU (0.39 mmol, 3.9 eq) in DMF.

  • Add DIPEA (0.8 mmol, 8 eq) to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin and couple for 2 hours.

  • Wash the resin as described above.

3. Subsequent Amino Acid Cycles (Repeat 4 times):

  • Deprotection: Treat the resin with 20% piperidine, 0.1 M HOBt in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x).

  • Coupling:

    • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (0.4 mmol, 4 eq), HCTU (0.39 mmol, 3.9 eq) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5x).

4. Final Deprotection:

  • Remove the N-terminal Fmoc group with 20% piperidine, 0.1 M HOBt in DMF (2 x 10 min).

  • Wash the resin with DMF (5x) and DCM (5x).

  • Dry the resin under vacuum.

5. Cleavage and Deprotection:

  • Treat the dried resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2 hours.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide and wash with cold ether (2x).

  • Dry the crude peptide pellet under vacuum.

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

SPPS_Workflow resin Resin Swelling (DMF) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Washing (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 Washing (DMF) coupling->wash2 cycle Repeat for Each Amino Acid wash2->cycle cycle->deprotection Next Cycle final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final Cycle cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: A typical cycle in Fmoc solid-phase peptide synthesis.

Troubleshooting_Tree start Low Purity/Yield of (Asp)₅ check_purity Analyze Crude Product by HPLC/MS start->check_purity multiple_peaks Multiple Peaks Observed? check_purity->multiple_peaks deletion_sequences Deletion Sequences Present? multiple_peaks->deletion_sequences No aspartimide Aspartimide-Related Byproducts Present? multiple_peaks->aspartimide Yes sol_incomplete_coupling Optimize Coupling: - Use HATU/HCTU - Double couple - Monitor with Kaiser test deletion_sequences->sol_incomplete_coupling Yes sol_aggregation Address Aggregation: - Use chaotropic salts (LiCl) - Use low-load or PEG resin deletion_sequences->sol_aggregation No aspartimide->deletion_sequences No sol_aspartimide Modify Deprotection: - Add 0.1M HOBt - Use DPA as base - Use bulky Asp protecting group aspartimide->sol_aspartimide Yes

Caption: Troubleshooting decision tree for (Asp)₅ synthesis.

References

troubleshooting aggregation of polyaspartic acid solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyaspartic acid (PASP) solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on preventing and resolving aggregation.

Troubleshooting Guides

Issue: My polyaspartic acid solution appears cloudy or has visible precipitates immediately after preparation.

Possible Causes and Solutions:

  • Low pH: Polyaspartic acid is an anionic polymer with carboxylic acid groups. At low pH, these groups become protonated, reducing their charge and leading to decreased solubility and aggregation.[1][2] Macroscopic phase separation has been observed at a pH below 3.2.

    • Solution: Ensure the pH of your solvent is neutral to alkaline (pH 7.0 or higher) before dissolving the polyaspartic acid. Use a buffered solution to maintain a stable pH.

  • High Ionic Strength: The presence of salts, especially divalent cations, can shield the negative charges on the PASP chains, leading to a collapsed chain conformation and precipitation.[3]

    • Solution: Prepare your PASP solution in deionized water or a low ionic strength buffer. If salts are required for your application, add them gradually to the dissolved PASP solution while monitoring for any signs of aggregation.

  • Improper Dissolution Technique: Adding the entire amount of PASP powder to the solvent at once can lead to the formation of clumps that are difficult to dissolve and may promote aggregation.

    • Solution: Add the polyaspartic acid powder to the solvent gradually while stirring vigorously. Using a magnetic stirrer can help ensure even dispersion and dissolution.

Issue: My polyaspartic acid solution becomes cloudy or forms aggregates over time.

Possible Causes and Solutions:

  • Temperature Fluctuations: Changes in temperature can affect the solubility of polyaspartic acid. While increased temperatures generally enhance solubility, some modified PASP derivatives may exhibit temperature-dependent solubility or gelation.[4] Storing solutions at low temperatures (e.g., 4°C) can sometimes lead to precipitation, especially for concentrated solutions.

    • Solution: Store your polyaspartic acid solutions at a constant, controlled room temperature unless otherwise specified for your particular PASP derivative. If refrigeration is necessary, allow the solution to return to room temperature and assess its clarity before use.

  • Contamination: The presence of dust or other particulates can act as nucleation sites for aggregation.

    • Solution: Use filtered solvents and ensure all glassware is scrupulously clean. It is good practice to filter the final PASP solution through a 0.22 µm or 0.45 µm filter to remove any potential contaminants.

  • Hydrolysis of Modified PASP: If you are working with a modified polyaspartic acid, such as a polysuccinimide (PSI) precursor, it can gradually hydrolyze to polyaspartic acid under physiological conditions (pH 7.4, 37°C), which may alter its solubility.[5]

    • Solution: Be aware of the stability of your specific PASP derivative under your experimental conditions. If hydrolysis is a concern, prepare solutions fresh before use.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for dissolving polyaspartic acid?

It is best to dissolve polyaspartic acid in neutral to alkaline solutions (pH ≥ 7.0). In this pH range, the carboxylic acid groups are deprotonated, resulting in a negatively charged polymer that is well-hydrated and soluble in aqueous solutions.

2. How does molecular weight affect the aggregation of polyaspartic acid?

Generally, lower molecular weight polyaspartic acid tends to be more soluble than higher molecular weight versions. However, the biodegradability of PASP can also be influenced by its molecular weight, with some microorganisms preferentially degrading lower molecular weight species.

3. Can I use tap water to prepare my polyaspartic acid solution?

It is not recommended. Tap water contains various ions, including divalent cations like Ca²⁺ and Mg²⁺, which can interact with the negatively charged PASP and induce aggregation. Always use high-purity, deionized, or distilled water.

4. My application requires the use of a buffer containing salts. How can I prevent aggregation?

If salts are necessary, it is best to first dissolve the polyaspartic acid in deionized water to obtain a clear stock solution. The salt-containing buffer can then be added gradually to the PASP solution with constant stirring. Monitor the solution for any signs of cloudiness or precipitation. The type and concentration of salt are critical; for instance, NaCl can induce aggregation, particularly at low pH.

5. What is the Critical Aggregation Concentration (CAC) of polyaspartic acid?

The CAC is the concentration at which the polymer chains begin to self-assemble into aggregates. For unmodified polyaspartic acid in a simple aqueous solution, the CAC is not a commonly reported value as it is generally considered to be highly water-soluble above its pKa. However, for amphiphilic derivatives of PASP, such as those grafted with hydrophobic side chains, the CAC is a critical parameter. The CAC for these modified polymers is influenced by the degree of substitution of the hydrophobic groups.

Data Presentation

Table 1: Influence of Physicochemical Parameters on Polyaspartic Acid Aggregation

ParameterGeneral Effect on AggregationRecommended Conditions for Stable Solutions
pH Decreasing pH below neutral increases aggregation risk.pH ≥ 7.0
Ionic Strength Increasing ionic strength, especially with divalent cations, promotes aggregation.Low ionic strength; use deionized water.
Temperature Generally, higher temperatures increase solubility, but some derivatives are temperature-sensitive.Store at a constant, controlled room temperature.
Molecular Weight Higher molecular weight can lead to lower solubility.Use the appropriate molecular weight for your application and solubility requirements.

Table 2: Critical Aggregation Concentration (CAC) of Poly(aspartic acid)-graft-Octadecylamine (PAsp-g-C18) with Varying Degrees of Substitution (DS)

Degree of Substitution (mol%)Critical Aggregation Concentration (mg/mL)
4.5~0.025
9.1~0.01
19.0~0.005
25.7~0.008
37.6~0.012

Data adapted from a study on modified polyaspartic acid. The CAC for unmodified PASP is not typically measured in the same manner due to its high hydrophilicity.

Experimental Protocols

Protocol 1: Preparation of a Stable Polyaspartic Acid Solution

  • Materials:

    • Polyaspartic acid (sodium salt) powder

    • High-purity deionized water or a suitable buffer (e.g., 10 mM HEPES, pH 7.4)

    • Magnetic stirrer and stir bar

    • Sterile, particle-free glassware

    • 0.22 µm syringe filter

  • Procedure:

    • Measure the desired volume of deionized water or buffer into a beaker.

    • Place the beaker on a magnetic stirrer and add a clean stir bar.

    • Begin stirring at a moderate speed to create a vortex.

    • Slowly and gradually add the pre-weighed polyaspartic acid powder to the vortex. Avoid adding the powder too quickly to prevent clumping.

    • Continue stirring until the powder is completely dissolved and the solution is clear. This may take several minutes.

    • For applications requiring sterility or removal of any potential micro-aggregates, filter the solution through a 0.22 µm syringe filter.

    • Store the solution in a tightly sealed, clean container at a constant room temperature.

Protocol 2: Characterization of Aggregation using Dynamic Light Scattering (DLS)

  • Instrumentation and Materials:

    • Dynamic Light Scattering instrument

    • Appropriate cuvettes (e.g., disposable low-volume cuvettes)

    • Polyaspartic acid solution, prepared as described in Protocol 1

    • Filtered, high-purity solvent for baseline measurements

  • Procedure:

    • Ensure the DLS instrument is powered on and has had adequate time to warm up and stabilize.

    • Thoroughly clean the cuvette according to the manufacturer's instructions to remove any dust or residues.

    • First, measure the scattering of the filtered solvent to ensure it is clean and to obtain a baseline.

    • Carefully pipette the polyaspartic acid solution into the cuvette, ensuring no bubbles are introduced.

    • Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.

    • Set the measurement parameters, including the number of runs and duration of each run. For routine analysis, 3-5 runs of 10-15 seconds each are typically sufficient.

    • Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity and use an autocorrelation function to determine the size distribution of particles in the solution.

    • Analyze the results. A monodisperse solution of unaggregated PASP should show a single, narrow peak corresponding to the hydrodynamic radius of the polymer chains. The presence of larger species or a high polydispersity index (PDI) may indicate aggregation.

Protocol 3: Analysis of Molecular Weight and Aggregation by Size Exclusion Chromatography (SEC)

  • Instrumentation and Materials:

    • High-Performance Liquid Chromatography (HPLC) system equipped with an SEC column suitable for aqueous mobile phases and the molecular weight range of your PASP.

    • Refractive index (RI) or UV detector.

    • Mobile phase: A common mobile phase for polyelectrolytes like PASP is an aqueous buffer with a controlled ionic strength to minimize non-specific interactions with the column matrix (e.g., 0.1 M Na₂SO₄ in a phosphate buffer, pH 7.0).

    • Polyaspartic acid solution.

    • Molecular weight standards for column calibration.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

    • Prepare your polyaspartic acid sample by dissolving it in the mobile phase and filtering it through a 0.22 µm syringe filter.

    • If determining absolute molecular weight, first inject a series of molecular weight standards to create a calibration curve.

    • Inject the polyaspartic acid sample onto the column.

    • The molecules will separate based on their hydrodynamic volume, with larger molecules (or aggregates) eluting first.

    • Monitor the elution profile with the detector. A chromatogram of a non-aggregated sample should show a single, symmetrical peak. The presence of earlier eluting peaks is indicative of aggregation.

    • The molecular weight distribution of the sample can be determined by comparing its elution volume to the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Aggregation Analysis cluster_results Results prep_start Start: PASP Powder & Solvent dissolve Gradual Dissolution with Stirring prep_start->dissolve filter 0.22 µm Filtration dissolve->filter stable_sol Stable PASP Solution filter->stable_sol dls Dynamic Light Scattering (DLS) stable_sol->dls Characterize sec Size Exclusion Chromatography (SEC) stable_sol->sec Analyze size_dist Size Distribution & PDI dls->size_dist mw_agg Molecular Weight & Aggregate Content sec->mw_agg

Caption: Experimental workflow for preparing and analyzing polyaspartic acid solutions.

troubleshooting_aggregation cluster_causes Potential Causes cluster_solutions Solutions start Problem: Solution Aggregation ph Incorrect pH? start->ph ionic High Ionic Strength? start->ionic temp Temperature Issues? start->temp diss Improper Dissolution? start->diss adjust_ph Adjust pH to ≥ 7.0 Use Buffer ph->adjust_ph Yes reduce_salt Use Deionized Water Add Salts Gradually ionic->reduce_salt Yes control_temp Store at Constant Room Temperature temp->control_temp Yes redissolve Slow Addition of Powder to Vortex diss->redissolve Yes

References

Technical Support Center: Fmoc Synthesis of Poly-Aspartic Acid Sequences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the Fmoc solid-phase synthesis of poly-aspartic acid sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the Fmoc synthesis of poly-Asp sequences?

A1: The most significant side reaction is aspartimide formation.[1][2][3] This intramolecular cyclization of an aspartic acid residue is a major concern in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Other potential side reactions include the formation of diketopiperazine, especially with C-terminal proline or glycine, peptide aggregation, and side reactions related to the choice of coupling reagents.

Q2: What is aspartimide formation, and why is it problematic?

A2: Aspartimide formation is an intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain carbonyl of an aspartic acid residue, forming a five-membered succinimide ring. This reaction is problematic for several reasons:

  • Mass-Neutral Impurities: The initial aspartimide intermediate has the same mass as the desired peptide, making it difficult to detect by mass spectrometry.

  • Formation of Multiple Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to the formation of a mixture of α- and β-aspartyl peptides.

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, leading to the formation of D-aspartyl peptides.

  • Difficult Purification: The resulting byproducts, particularly the β-aspartyl and epimerized peptides, often have similar chromatographic properties to the target peptide, making purification challenging or even impossible.

Q3: Which amino acid sequences are most susceptible to aspartimide formation?

A3: The rate of aspartimide formation is highly dependent on the amino acid residue C-terminal to the aspartic acid. Sequences with a small, sterically unhindered amino acid are most prone to this side reaction. The most problematic sequences are:

  • Asp-Gly

  • Asp-Asn

  • Asp-Ser

  • Asp-Arg

Q4: How does the base used for Fmoc deprotection influence side reactions?

A4: The choice and strength of the base for Fmoc deprotection play a critical role. Piperidine, the standard base used in Fmoc SPPS, can promote aspartimide formation. Stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate Fmoc removal but also significantly increase the rate of aspartimide formation. Weaker bases, such as piperazine or morpholine, have been shown to suppress aspartimide formation, although they may not be efficient enough for complete Fmoc removal in all cases.

Troubleshooting Guide

Problem 1: My LC-MS analysis shows a peak with the expected mass of my target peptide, but the purity is low, and there are several closely eluting peaks.
  • Possible Cause: This is a classic indicator of aspartimide formation, leading to the generation of α- and β-peptides and their epimers, which are often difficult to separate chromatographically.

  • Troubleshooting Workflow:

    G start Low purity with co-eluting peaks of same mass check_sequence Identify Asp-Xxx motifs (Xxx = Gly, Asn, Ser) start->check_sequence strategy Implement a mitigation strategy check_sequence->strategy deprotection Modify Fmoc-Deprotection Conditions strategy->deprotection Option 1 protecting_group Use Sterically Hindered Asp Protecting Group strategy->protecting_group Option 2 backbone_prot Use Backbone Protection strategy->backbone_prot Option 3 resynthesize Re-synthesize Peptide deprotection->resynthesize protecting_group->resynthesize backbone_prot->resynthesize

    Caption: Troubleshooting workflow for aspartimide-related impurities.

  • Solutions:

    • Modify Fmoc-Deprotection Conditions:

      • Add an acidic additive to the piperidine solution, such as 0.1 M 1-hydroxybenzotriazole (HOBt).

      • Use a weaker base like piperazine instead of piperidine.

      • Reduce the temperature during deprotection.

    • Use Sterically Hindered Asp Side-Chain Protecting Groups:

      • Instead of the standard tert-butyl (OtBu) group, use bulkier protecting groups like 3-methylpent-3-yl (OMpe) or 5-butyl-5-nonyl (OBno). These groups sterically hinder the formation of the succinimide ring.

    • Employ Backbone Protection:

      • For particularly problematic sequences like Asp-Gly, use a dipeptide with a protected backbone amide, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, where Dmb is 2,4-dimethoxybenzyl. This completely prevents aspartimide formation by modifying the nucleophile.

Problem 2: I am observing low coupling efficiency for the amino acid following an Asp residue.
  • Possible Cause: If you are using a sterically hindered Asp protecting group or a backbone-protected dipeptide, the steric bulk can impede the subsequent coupling reaction.

  • Solutions:

    • Extend Coupling Time: Increase the reaction time for the coupling step after the modified Asp residue.

    • Double Coupling: Perform the coupling step twice with a fresh solution of the activated amino acid.

    • Use a More Potent Coupling Reagent: Employ a more reactive coupling reagent like HATU or HCTU to drive the reaction to completion.

Data on Aspartimide Formation and Protecting Group Efficacy

The following tables summarize quantitative data on the effectiveness of different strategies in minimizing aspartimide formation.

Table 1: Comparison of Asp Protecting Groups on Aspartimide Formation in the Model Peptide VKDGYI

Asp Protecting Group% Target Peptide Remaining*% Aspartimide Formation per CycleReference
Fmoc-Asp(OtBu)-OHLow (not specified)High (not specified)
Fmoc-Asp(OMpe)-OHModerate (not specified)Moderate (not specified)
Fmoc-Asp(OBno)-OHHigh (not specified)0.1%

*After prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.

Table 2: Effect of Fmoc Deprotection Conditions on Aspartimide Formation

Deprotection ReagentTemperature% Aspartimide FormationReference
20% Piperidine in DMFRoom Temp9.2%
20% Piperidine in DMF45°C>70%
~50% Morpholine in DMFRoom Temp1.2%
~50% Morpholine in DMF45°C4.3%

Key Experimental Protocols

Protocol 1: Modified Fmoc Deprotection with HOBt

This protocol aims to reduce aspartimide formation by adding an acidic modifier to the deprotection solution.

  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the modified deprotection solution to the resin.

  • Reaction: Gently agitate the resin for 10-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

Protocol 2: Coupling of a Sterically Hindered Amino Acid (e.g., Fmoc-Asp(OBno)-OH)

This protocol is optimized for coupling bulky amino acid derivatives.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed and the resin has been thoroughly washed.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (1.0 eq) and a coupling reagent (e.g., HBTU, 0.95 eq) in DMF. Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.

Visualization of Key Mechanisms

G cluster_0 Aspartimide Formation Pathway peptide Peptide with Asp(OR)-Xxx deprotonation Backbone Amide Deprotonation (Piperidine) peptide->deprotonation cyclization Intramolecular Nucleophilic Attack deprotonation->cyclization aspartimide Aspartimide Intermediate (Succinimide Ring) cyclization->aspartimide hydrolysis Ring Opening (H2O or Piperidine) aspartimide->hydrolysis products Mixture of: - α-peptide - β-peptide - Racemized peptides - Piperidide adducts hydrolysis->products

References

Technical Support Center: Enhancing the Stability of Oligoaspartic acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oligoaspartic acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for oligoaspartic acid conjugates?

A1: The main chemical degradation route for oligoaspartic acid backbones is through the formation of a succinimide (cyclic imide) intermediate. This occurs via an intramolecular nucleophilic attack of the backbone amide nitrogen onto the side-chain carboxyl group of an aspartic acid residue. This succinimide ring is then susceptible to hydrolysis, which can result in two products: the original α-aspartyl linkage and a β-aspartyl linkage (isoaspartate). This process can lead to isomerization and racemization of the aspartyl residues. Additionally, the amide bonds of the polyaspartic acid backbone can be hydrolyzed under strongly alkaline conditions, leading to a reduction in the molecular weight of the polymer.[1][2][3]

Q2: Which factors have the most significant impact on the stability of my oligoaspartic acid conjugate?

A2: The stability of oligoaspartic acid conjugates is primarily influenced by pH, temperature, and the nature of the amino acid sequence.[2][4]

  • pH: The rate of succinimide formation is highly pH-dependent. While it can occur under acidic conditions, the reaction is generally accelerated at neutral to alkaline pH.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including succinimide formation and hydrolysis.

  • Adjacent Amino Acids: The amino acid residue on the C-terminal side of the aspartic acid has a significant steric influence on the rate of succinimide formation. Smaller residues like glycine can lead to faster degradation compared to bulkier residues.

  • Conjugated Molecule: The properties of the conjugated drug or molecule, such as its hydrophobicity, can impact the overall physical stability of the conjugate, potentially leading to aggregation.

Q3: Can oligoaspartic acid conjugates be degraded by enzymes?

A3: Yes, oligoaspartic acid can be susceptible to enzymatic degradation. Certain bacteria, such as Sphingomonas sp., produce hydrolases that can cleave the amide bonds of both α- and β-oligo(L-aspartic acid)s. The susceptibility to enzymatic degradation in a biological matrix like plasma is an important consideration for in vivo applications.

Q4: What is aggregation and why is it a concern for my conjugate?

A4: Aggregation is the process where individual conjugate molecules associate to form larger, often insoluble, complexes. This is a critical stability issue as it can lead to a loss of biological activity, altered pharmacokinetics, and potentially induce an immunogenic response. Aggregation can be triggered by factors such as unfavorable buffer conditions (pH, ionic strength), temperature stress, and the increased hydrophobicity of the conjugate resulting from the attached drug or linker.

Troubleshooting Guides

Issue 1: Rapid Loss of Conjugate Integrity in Solution

Problem: You observe a rapid decrease in the concentration of your intact conjugate over time, as determined by RP-HPLC, even under standard storage conditions.

Possible Cause Troubleshooting Steps & Solutions
Inappropriate Buffer pH The pH of your buffer may be accelerating the degradation of the oligoaspartic acid backbone via succinimide formation. The rate of this reaction is often highest at neutral to slightly alkaline pH. Solution: Conduct a pH stability study by incubating your conjugate in a range of buffers (e.g., pH 4-8). Analyze samples at various time points using RP-HPLC to determine the optimal pH for stability. Consider formulating your conjugate at a slightly acidic pH if it does not compromise the activity of the conjugated molecule.
High Storage Temperature Elevated temperatures significantly increase the rate of chemical degradation. Solution: Store your conjugate at the lowest practical temperature. For short-term storage, 2-8°C is recommended. For long-term storage, consider storing at -20°C or -80°C. Be mindful of freeze-thaw cycles, which can also induce physical instability.
Hydrolysis of the Linker If your conjugate utilizes a linker that is susceptible to hydrolysis (e.g., an ester-based linker), this may be the weak point in your molecule. Solution: If linker hydrolysis is suspected, analyze the degradation products by mass spectrometry to confirm the cleavage site. If necessary, redesign the conjugate with a more stable linker, such as an amide or ether linkage.
Oxidation If your conjugate or the attached molecule contains oxidation-sensitive residues (e.g., methionine, tryptophan, cysteine), it may be degrading due to exposure to oxygen. Solution: Prepare buffers with degassed water and consider adding an antioxidant like methionine to the formulation. Store the conjugate under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Conjugate Precipitation or Aggregation

Problem: Your conjugate solution becomes cloudy, or you observe visible precipitates upon storage or after a change in buffer conditions.

Possible Cause Troubleshooting Steps & Solutions
Hydrophobicity of the Conjugated Molecule The conjugation of a hydrophobic drug can decrease the overall solubility of the oligoaspartic acid carrier, leading to aggregation, especially at high concentrations. Solution: Perform solubility testing in different buffer systems. Consider adding excipients to your formulation to increase solubility, such as glycerol (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%).
pH is Near the Isoelectric Point (pI) At the isoelectric point, the net charge of the conjugate is zero, which minimizes electrostatic repulsion between molecules and can lead to aggregation. Solution: Determine the pI of your conjugate. Adjust the buffer pH to be at least one unit away from the pI to ensure the conjugate carries a net positive or negative charge.
High Conjugate Concentration The propensity for aggregation increases with higher concentrations. Solution: If possible, work with lower concentrations of your conjugate. If high concentrations are necessary, screen different formulation buffers and excipients to find conditions that maximize solubility.
Buffer Exchange/Purification Issues Rapid changes in buffer composition during dialysis or desalting can cause localized concentration gradients and pH shifts, leading to precipitation. Solution: Perform buffer exchange gradually. When using desalting columns, ensure the column is fully equilibrated with the final buffer before applying the sample.

Quantitative Data on Conjugate Stability

The stability of oligoaspartic acid conjugates is highly dependent on the specific conjugate and the experimental conditions. The following tables provide illustrative data based on studies of peptide and conjugate stability.

Table 1: Influence of pH on Succinimide Formation in a Model Hexapeptide at 37°C

pHHalf-life for Succinimide Formation (days)Primary Degradation Product
2.0> 100Direct Hydrolysis of Asp-Gly bond
5.0~ 50Succinimide, Isoaspartate, Hydrolysis Products
7.41.4Succinimide, leading to Isoaspartate and Aspartate

Data adapted from studies on asparaginyl peptides, which show faster succinimide formation than aspartyl peptides, but the pH-dependent trend is similar.

Table 2: Half-life of Model Peptides in Different Biological Media at 37°C

PeptideHalf-life in Human Blood Plasma (hours)Half-life in HEK-293 Cell Supernatant (hours)
Peptide 143.5Not Reported
Peptide 23.223.3
Peptide 350.557.1
Peptide 4> 72> 72

Data from a study on fluorescently labeled model peptides, illustrating the variability of stability in biological matrices.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the conjugate to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of the oligoaspartic acid conjugate in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. Aim for 5-20% degradation.

    • Acid Hydrolysis: Add 0.1 M HCl to the conjugate solution. Incubate at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the conjugate solution. Incubate at room temperature for 1, 4, and 8 hours.

    • Oxidation: Add 3% H₂O₂ to the conjugate solution. Incubate at room temperature for 2, 6, and 24 hours.

    • Thermal Degradation: Incubate the conjugate solution at 70°C for 1, 3, and 7 days.

    • Photostability: Expose the conjugate solution to a light source according to ICH Q1B guidelines.

  • Neutralization and Sample Quenching: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, by RP-HPLC and LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks (degradation products) using mass spectrometry.

Protocol 2: RP-HPLC Method for Stability Analysis

This protocol outlines a general Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for monitoring the stability of an oligoaspartic acid conjugate.

  • Sample Preparation:

    • Incubate the conjugate under the desired stability testing conditions (e.g., 37°C in a specific buffer).

    • At each time point (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample.

    • If necessary, quench any ongoing reaction by adding an equal volume of a strong solvent like acetonitrile or by freezing at -80°C.

    • Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 300 Å pore size for larger conjugates).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a common starting point. This should be optimized for the specific conjugate.

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and a wavelength specific to the conjugated molecule if it has a chromophore.

    • Column Temperature: 40°C.

  • Data Analysis:

    • Integrate the peak area of the intact conjugate at each time point.

    • Calculate the percentage of the remaining intact conjugate relative to the time zero sample.

    • Plot the percentage of remaining conjugate versus time to determine the degradation kinetics and calculate the half-life.

Visualizations

G cluster_degradation Chemical Degradation Pathway of Oligoaspartic Acid Oligoaspartic_Acid Oligoaspartic Acid (α-linkage) Succinimide Succinimide Intermediate Oligoaspartic_Acid->Succinimide Intramolecular Cyclization (pH, Temp dependent) Hydrolysis_Products Hydrolyzed Fragments Oligoaspartic_Acid->Hydrolysis_Products Backbone Hydrolysis (Strongly Alkaline) Succinimide->Oligoaspartic_Acid Hydrolysis Isoaspartate Isoaspartate (β-linkage) Succinimide->Isoaspartate Hydrolysis

Caption: Primary chemical degradation pathway of oligoaspartic acid.

G cluster_workflow Troubleshooting Workflow for Conjugate Aggregation Start Conjugate Solution Shows Turbidity Check_pH Check pH vs. pI Start->Check_pH Check_Conc Assess Concentration Start->Check_Conc Check_Buffer Evaluate Buffer/Excipients Start->Check_Buffer pH_Far_From_pI Is pH far from pI? Check_pH->pH_Far_From_pI Conc_Too_High Is concentration too high? Check_Conc->Conc_Too_High Add_Excipients Add Solubilizing Excipients Check_Buffer->Add_Excipients pH_Far_From_pI->Check_Conc Yes Adjust_pH Adjust Buffer pH pH_Far_From_pI->Adjust_pH No Conc_Too_High->Check_Buffer No Lower_Conc Lower Concentration Conc_Too_High->Lower_Conc Yes Stable_Solution Stable Solution Add_Excipients->Stable_Solution Adjust_pH->Stable_Solution Lower_Conc->Stable_Solution

Caption: A logical workflow for troubleshooting conjugate aggregation.

G cluster_protocol Experimental Workflow for Stability Assessment Prepare_Sample Prepare Conjugate Sample Incubate Incubate under Test Conditions (e.g., 37°C, pH 7.4) Prepare_Sample->Incubate Time_Points Withdraw Aliquots at Time = 0, t1, t2, t3... Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Analyze_HPLC Analyze by RP-HPLC Quench->Analyze_HPLC Analyze_MS Characterize Degradants by LC-MS Quench->Analyze_MS Plot_Data Plot % Intact vs. Time Analyze_HPLC->Plot_Data Calculate_HL Calculate Half-Life (t½) Plot_Data->Calculate_HL

Caption: A typical experimental workflow for assessing conjugate stability.

References

Technical Support Center: Microwave-Assisted Synthesis of Asp-Asp-Asp-Asp-Asp

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the microwave-assisted solid-phase peptide synthesis (MA-SPPS) of the pentapeptide Asp-Asp-Asp-Asp-Asp ((Asp)₅). Given the repetitive nature and the presence of aspartic acid residues, this synthesis is prone to specific challenges, which are addressed in the following troubleshooting guides and FAQs.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of a poly-aspartic acid peptide like (Asp)₅ challenging?

A1: The synthesis of peptides rich in aspartic acid presents several difficulties. The primary challenge is the base-catalyzed formation of an aspartimide intermediate during the Fmoc deprotection step with piperidine.[1][2][3] This cyclic intermediate can lead to a mixture of undesired byproducts, including the β-aspartyl peptide and racemized products, which are often difficult to separate from the target peptide due to their similar mass and chromatographic behavior.[1][3] Additionally, repetitive sequences can sometimes lead to peptide aggregation on the solid support, hindering reaction kinetics.

Q2: What are the main advantages of using microwave assistance for the synthesis of (Asp)₅?

A2: Microwave energy significantly accelerates both the coupling and deprotection steps in solid-phase peptide synthesis. This rapid heating can lead to shorter cycle times, improved coupling efficiency, and potentially higher purity of the crude peptide. For challenging sequences like (Asp)₅, microwave assistance can help to overcome aggregation and drive difficult coupling reactions to completion.

Q3: What is aspartimide formation, and how can it be minimized during the synthesis of (Asp)₅?

A3: Aspartimide formation is a side reaction where the backbone nitrogen atom attacks the side-chain carboxyl group of an aspartic acid residue, forming a cyclic succinimide intermediate. This is particularly problematic in Fmoc-SPPS during the piperidine-mediated deprotection step. To minimize this, several strategies can be employed:

  • Modified Deprotection Cocktails: Adding an acidic additive like 0.1 M 1-hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF deprotection solution can suppress aspartimide formation. Using a weaker base, such as piperazine instead of piperidine, has also been shown to be effective.

  • Optimized Microwave Conditions: Lowering the temperature during the coupling and deprotection steps can reduce the rate of aspartimide formation and racemization.

  • Sterically Hindered Protecting Groups: While standard for many syntheses, the tert-butyl (OtBu) protecting group on the aspartic acid side chain may not be sufficient to prevent this side reaction entirely. For particularly sensitive sequences, alternative protecting groups with greater steric hindrance can be considered.

Q4: Can microwave heating cause degradation of the peptide or resin?

A4: While microwave energy provides rapid heating, it is important to use a dedicated microwave peptide synthesizer with accurate temperature control to prevent overheating. Excessive temperatures can potentially lead to the degradation of the peptide or the resin, and can also increase the risk of side reactions like racemization. For temperature-sensitive resins like 2-chlorotrityl chloride resin, high temperatures during MA-SPPS can cause premature cleavage of the peptide from the support, leading to lower yields.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Crude Peptide Yield 1. Incomplete coupling or deprotection. 2. Peptide aggregation on the resin. 3. Premature cleavage from the resin (if using a hyper-acid sensitive resin).1. Perform a double coupling for each aspartic acid residue. Increase the concentration of amino acid and coupling reagents. 2. Use a low-loading resin to increase the distance between peptide chains. Consider using a chaotropic salt like 0.4 M KSCN in the coupling or deprotection solvent to disrupt aggregation. 3. If using a 2-chlorotrityl resin, consider performing the synthesis at a lower temperature to minimize premature cleavage.
Presence of a -18 Da Peak in Mass Spectrum Aspartimide formation (loss of water).1. Use a modified deprotection solution (e.g., 20% piperidine in DMF with 0.1 M HOBt). 2. Lower the temperature of the deprotection and coupling steps. 3. Reduce the microwave power and/or the irradiation time.
Broad or Multiple Peaks in HPLC of Crude Product 1. Incomplete coupling leading to deletion sequences (e.g., (Asp)₄). 2. Racemization of aspartic acid residues. 3. Formation of β-aspartyl peptides from aspartimide hydrolysis.1. Use a more potent coupling reagent like HATU. Perform a double coupling. Monitor coupling completion with a Kaiser test. 2. Lower the microwave coupling temperature to 50°C or below. 3. Implement strategies to minimize aspartimide formation as described above.
Positive Kaiser Test After Coupling Incomplete coupling of the Fmoc-Asp(OtBu)-OH.1. Perform a second coupling (double coupling) under microwave irradiation. 2. Increase the coupling time or temperature slightly, while monitoring for potential side reactions. 3. If the problem persists, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

Experimental Protocols

Microwave-Assisted Solid-Phase Synthesis of (Asp)₅

This protocol is designed for an automated microwave peptide synthesizer.

1. Resin Preparation:

  • Start with a Rink Amide resin (or a similar amide-generating resin) with a loading of 0.3-0.5 mmol/g.

  • Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF containing 0.1 M HOBt.

  • Apply microwave irradiation at 75°C for 3 minutes.

  • Wash the resin thoroughly with DMF.

3. Amino Acid Coupling (for each of the five Asp residues):

  • Prepare the coupling solution:

    • Fmoc-Asp(OtBu)-OH (5 equivalents)

    • HBTU (4.9 equivalents)

    • DIPEA (10 equivalents) in DMF.

  • Add the coupling solution to the resin.

  • Apply microwave irradiation at 75°C for 5 minutes.

  • Wash the resin with DMF.

  • Recommendation: Perform a double coupling for each residue to ensure complete reaction.

4. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Data on Microwave-Assisted SPPS

The following table presents representative data on the synthesis of "difficult" peptides using microwave-assisted methods, illustrating the typical outcomes in terms of purity and synthesis time.

Peptide SequenceSynthesis MethodSynthesis TimeCrude Purity (%)Reference
A-beta 1-42Microwave-Assisted< 4 hours68%
SDF-1α (68-mer)Microwave-Assisted8 hours 15 min~84%
Ubiquitin (76-mer)Microwave-Assisted-~84%
10-amino acid peptideConventional20 hoursLower Purity
10-amino acid peptideMicrowave-Assisted20 hours total time (likely a typo in source, implies much faster)85-91%

Visualizations

MA_SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/HOBt in DMF) Microwave: 75°C, 3 min start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-Asp(OtBu)-OH, HBTU, DIPEA) Microwave: 75°C, 5 min wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for all 5 Asp residues wash2->repeat repeat->deprotection Next residue final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final residue final_wash DCM Wash & Dry final_deprotection->final_wash cleavage Cleavage & Deprotection (TFA/TIS/H₂O) final_wash->cleavage end_product Crude (Asp)₅ Peptide cleavage->end_product

Caption: Workflow for the microwave-assisted synthesis of (Asp)₅.

Troubleshooting_Low_Yield start Low Crude Yield Observed check_ms Analyze Crude Product by MS start->check_ms deletion_seq Deletion Sequences Present? (e.g., -87 Da for Asp) check_ms->deletion_seq incomplete_coupling Likely Incomplete Coupling deletion_seq->incomplete_coupling Yes no_deletion No Significant Deletion deletion_seq->no_deletion No solution1 Solution: 1. Use Double Coupling 2. Increase Reagent Concentration 3. Use Stronger Coupling Reagent (HATU) incomplete_coupling->solution1 check_resin Check for Aggregation/ Premature Cleavage no_deletion->check_resin solution2 Solution: 1. Use Low-Loading Resin 2. Add Chaotropic Salts 3. Lower Synthesis Temperature check_resin->solution2 Aspartimide_Formation peptide ...-NH-CH(CH₂COOH)-CO-... deprotonation Fmoc Deprotection (Piperidine) peptide->deprotonation intermediate Cyclic Aspartimide Intermediate (-H₂O) deprotonation->intermediate Base-catalyzed intramolecular attack hydrolysis Hydrolysis intermediate->hydrolysis products α-Aspartyl Peptide (Desired) β-Aspartyl Peptide (Side Product) Racemized Products hydrolysis->products

References

Technical Support Center: Polyaspartic Acid (PASP) Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pH sensitivity of polyaspartic acid (PASP) hydrogels.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of pH sensitivity in polyaspartic acid hydrogels?

A1: The pH sensitivity of polyaspartic acid (PASP) hydrogels stems from the presence of carboxylic acid (-COOH) groups along the polymer backbone. In acidic environments (low pH), these groups are protonated (-COOH), leading to a more compact and less swollen hydrogel structure due to hydrogen bonding. As the pH increases to become more alkaline, the carboxylic acid groups deprotonate to form carboxylate ions (-COO-). This deprotonation introduces negative charges along the polymer chains, resulting in electrostatic repulsion. This repulsion forces the polymer network to expand, allowing for greater water uptake and causing the hydrogel to swell significantly. A sharp increase in swelling is typically observed around pH 4.[1]

Q2: My PASP hydrogel isn't showing the expected pH-responsive swelling. What are the possible causes?

A2: Several factors could contribute to a lack of pH sensitivity. Common issues include:

  • Incomplete Hydrolysis: If the precursor, polysuccinimide (PSI), is not fully hydrolyzed to PASP, the number of available carboxylic acid groups will be limited, dampening the pH response.

  • High Crosslinking Density: An overly crosslinked network can physically restrict the polymer chains from expanding upon deprotonation, thus limiting the swelling capacity.

  • Incorrect pH of Measurement: Ensure the pH of your buffer solutions is accurate and spans the pKa of the aspartic acid residues (around 3.9 and 4.5) to observe the full swelling transition.[2]

  • Ionic Strength of the Medium: High salt concentrations can shield the electrostatic repulsion between carboxylate groups, leading to a decrease in the swelling ratio.

Q3: How does the choice of crosslinking agent affect the hydrogel's properties?

A3: The crosslinking agent plays a crucial role in determining the final properties of the hydrogel. The type and concentration of the crosslinker will influence the crosslinking density, which in turn affects the swelling ratio, mechanical strength, and degradation rate of the hydrogel.[3] For instance, using a longer chain diamine as a crosslinker might lead to a more flexible network with a higher swelling capacity compared to a shorter chain diamine. Some crosslinkers can also introduce additional functionalities, such as redox sensitivity when using cystamine.[1]

Q4: Can I tune the pH at which the hydrogel swells?

A4: While the intrinsic pKa of the aspartic acid residues dictates the primary pH range of the swelling transition, some degree of tuning is possible. Incorporating co-monomers with different pKa values into the hydrogel network can shift the overall pH sensitivity. Additionally, modifying the polymer backbone with different functional groups can also alter the hydrogel's response to pH changes.

Troubleshooting Guides

Issue 1: Low Swelling Ratio at High pH
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Hydrolysis of PSI Increase the hydrolysis time or use a higher concentration of the alkaline solution (e.g., NaOH). Monitor the reaction using FT-IR to confirm the opening of the succinimide ring.An increase in the number of carboxylate peaks in the FT-IR spectrum and a higher swelling ratio at alkaline pH.
High Crosslinking Density Reduce the molar ratio of the crosslinking agent to the PSI repeating unit during synthesis.A softer hydrogel with a visibly higher degree of swelling in alkaline solutions.
High Ionic Strength of Buffer Prepare swelling media with a lower salt concentration to minimize charge screening effects.Increased swelling at high pH due to enhanced electrostatic repulsion.
Issue 2: Premature Degradation or Dissolution of the Hydrogel
Possible Cause Troubleshooting Step Expected Outcome
Low Crosslinking Density Increase the molar ratio of the crosslinking agent during synthesis to create a more robust network.A mechanically stronger hydrogel that maintains its integrity for a longer period.
Hydrolytically Labile Crosslinker If using a crosslinker with bonds susceptible to hydrolysis (e.g., esters), consider switching to a more stable crosslinker, such as one forming amide bonds.[4]Improved hydrogel stability across a wider pH range and over time.
Harsh Hydrolysis Conditions Use milder alkaline conditions (lower concentration or temperature) for the hydrolysis of PSI to avoid potential backbone cleavage.A stable hydrogel that does not dissolve after the hydrolysis step.
Issue 3: Inconsistent Drug Release Profile
Possible Cause Troubleshooting Step Expected Outcome
Inhomogeneous Drug Distribution Ensure the drug is fully dissolved or uniformly dispersed in the polymer solution before crosslinking. Consider different drug loading methods (e.g., equilibrium swelling vs. in-situ loading).A more reproducible and predictable drug release profile across different batches.
Uncontrolled Burst Release This is often due to the drug being adsorbed on the hydrogel surface. Implement a pre-wash step after drug loading to remove surface-bound drug molecules.A reduction in the initial burst release and a more sustained release profile.
Drug-Polymer Interactions The charge of the drug can influence its interaction with the polymer network. For example, a positively charged drug may have strong electrostatic interactions with the negatively charged PASP backbone at high pH, slowing its release. Consider the pH-dependent charge of both the drug and the hydrogel.A drug release profile that is more closely correlated with the swelling behavior of the hydrogel.

Quantitative Data Summary

Table 1: Effect of pH on the Swelling Ratio and Drug Release of Polyaspartic Acid-Based Hydrogels

Hydrogel CompositionpHEquilibrium Swelling Ratio (g/g)Cumulative Drug Release (%)Drug ModelReference
KPAsp/PVA IPN1.2-32.6Salicylic Acid
KPAsp/PVA IPN7.4-62.5Salicylic Acid
PASP-g-PAA1.2~5~15Acetaminophen
PASP-g-PAA7.4~28~85Acetaminophen
PASP/PNIPAAm1.2-LowSodium Diclofenac
PASP/PNIPAAm7.6-HighSodium Diclofenac

Key Experimental Protocols

Protocol 1: Synthesis of pH-Sensitive Polyaspartic Acid Hydrogel

This protocol is a generalized procedure based on common methods.

  • Synthesis of Polysuccinimide (PSI):

    • L-aspartic acid is subjected to thermal polycondensation, typically at elevated temperatures (>160°C) with an acid catalyst or under vacuum.

    • The reaction is carried out for several hours until the desired molecular weight is achieved.

    • The resulting PSI is then purified, for example, by washing with water and methanol, and dried.

  • Crosslinking of PSI:

    • PSI is dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).

    • A solution of the chosen crosslinking agent (e.g., 1,4-diaminobutane) in the same solvent is added to the PSI solution. The molar ratio of the crosslinker to the PSI repeating units is a critical parameter to control.

    • The mixture is stirred and allowed to react, often at room temperature, to form a crosslinked PSI gel.

  • Hydrolysis to Polyaspartic Acid (PASP) Hydrogel:

    • The crosslinked PSI gel is immersed in an alkaline solution, such as 0.1 M NaOH or an imidazole buffer at pH 8, to induce hydrolysis of the succinimide rings.

    • The hydrolysis is typically carried out at room temperature for a sufficient period to ensure complete conversion to PASP.

    • The resulting PASP hydrogel is then washed extensively with deionized water to remove any unreacted chemicals and to neutralize the pH.

Protocol 2: Swelling Studies
  • A dried and pre-weighed sample of the PASP hydrogel (Wd) is immersed in a buffer solution of a specific pH.

  • The hydrogel is allowed to swell at a constant temperature (e.g., 37°C) for a predetermined time until equilibrium is reached.

  • At various time intervals, the hydrogel is removed from the buffer, blotted gently with filter paper to remove excess surface water, and weighed (Ws).

  • The swelling ratio is calculated using the following formula:

    • Swelling Ratio (g/g) = (Ws - Wd) / Wd

  • This procedure is repeated for a range of pH values to determine the pH-dependent swelling profile.

Protocol 3: In Vitro Drug Release Study
  • Drug Loading: A dried hydrogel sample is immersed in a concentrated solution of the model drug and allowed to swell to equilibrium, thus entrapping the drug. Alternatively, the drug can be added to the polymer solution before crosslinking.

  • The drug-loaded hydrogel is then dried.

  • Release Study: The dried, drug-loaded hydrogel is placed in a known volume of release medium (e.g., simulated gastric fluid at pH 1.2 or simulated intestinal fluid at pH 7.4) at 37°C with gentle agitation.

  • At specific time points, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • The concentration of the released drug in the aliquots is determined using a suitable analytical method, such as UV-Vis spectrophotometry.

  • The cumulative percentage of drug release is calculated and plotted against time.

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization & Application aspartic_acid L-Aspartic Acid polycondensation Thermal Polycondensation aspartic_acid->polycondensation psi Polysuccinimide (PSI) polycondensation->psi crosslinking Crosslinking Reaction psi->crosslinking crosslinker Crosslinking Agent (e.g., Diamine) crosslinker->crosslinking psi_gel Crosslinked PSI Gel crosslinking->psi_gel hydrolysis Alkaline Hydrolysis psi_gel->hydrolysis pasp_hydrogel PASP Hydrogel hydrolysis->pasp_hydrogel swelling_study Swelling Study pasp_hydrogel->swelling_study drug_loading Drug Loading pasp_hydrogel->drug_loading characterization Structural Characterization (FT-IR, NMR) pasp_hydrogel->characterization drug_release Drug Release Study drug_loading->drug_release troubleshooting_logic start Issue: Low Swelling Ratio at High pH check_hydrolysis Is FT-IR confirming complete hydrolysis? start->check_hydrolysis check_crosslinking Was a low crosslinker concentration used? check_hydrolysis->check_crosslinking Yes increase_hydrolysis Action: Increase hydrolysis time/alkali concentration. check_hydrolysis->increase_hydrolysis No check_ionic_strength Is the buffer of low ionic strength? check_crosslinking->check_ionic_strength Yes reduce_crosslinker Action: Reduce crosslinker concentration in synthesis. check_crosslinking->reduce_crosslinker No lower_ionic_strength Action: Use a lower salt concentration buffer. check_ionic_strength->lower_ionic_strength No success Outcome: Swelling Ratio Improved check_ionic_strength->success Yes increase_hydrolysis->success reduce_crosslinker->success lower_ionic_strength->success

References

Validation & Comparative

A Comparative Analysis of Polyaspartic Acid and Polyacrylic Acid as Water Softeners

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of industrial water treatment and scale inhibition, both polyaspartic acid (PASA) and polyacrylic acid (PAA) are prominent polymeric dispersants. Their primary function is to mitigate the formation of mineral scale, predominantly calcium carbonate, thereby acting as effective water softeners. This guide provides an objective comparison of their performance, supported by experimental data, and details the methodologies employed in their evaluation. This information is intended for researchers, scientists, and professionals in drug development and related fields who require a technical understanding of these scale inhibitors.

Performance Comparison: Scale Inhibition Efficiency

The efficacy of PASA and PAA as scale inhibitors is primarily evaluated by their ability to prevent the precipitation of calcium carbonate. Experimental data from various studies, while not always providing a direct head-to-head comparison under identical conditions, allows for a qualitative and semi-quantitative assessment.

A study comparing PASA, PAA, and 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTCA) found the order of scale inhibition efficiency against CaCO3 to be PBTCA > PAA > PASP[1]. However, other research highlights the excellent performance of PASA, with one study noting a 95% inhibition rate for calcium carbonate at a concentration of 5 mg/L[2]. Blends of PAA and PASA have also been shown to exhibit a synergistic effect, achieving up to 100% inhibition efficiency under specific conditions (38.45°C, pH 7.05, 0.028 ppm PAA and 0.082 ppm PASA)[3].

The performance of these polymers is influenced by factors such as temperature, pH, and water hardness. For instance, the scale inhibition efficiency of PASA was found to be very effective below 60°C, exceeding 90% with just 3 mg/L for a 600 mg/L hardness solution[4].

Table 1: Summary of Quantitative Data on Scale Inhibition Performance

ParameterPolyaspartic Acid (PASA)Polyacrylic Acid (PAA)Test ConditionsSource(s)
CaCO₃ Inhibition Efficiency 95%---5 mg/L concentration[2]
CaCO₃ Inhibition Efficiency >90%---3 mg/L concentration, <60°C, 600 mg/L hardness
CaCO₃ Inhibition Efficiency ---Generally higher than PASAComparison with PBTCA
CaCO₃ Inhibition Efficiency (in blend) 100% (with 0.028 ppm PAA)100% (with 0.082 ppm PASA)38.45°C, pH 7.05
CaSO₄ Inhibition Efficiency 90%---5 mg/L concentration

Mechanism of Action

Both PASA and PAA function as scale inhibitors through several key mechanisms, primarily by interfering with crystal growth.

Polyacrylic Acid (PAA) operates through:

  • Threshold Inhibition: PAA molecules adsorb onto the surface of nascent scale crystals, disrupting their growth and preventing aggregation into larger, adherent deposits.

  • Dispersion: It effectively disperses existing microcrystals of scale-forming minerals by coating the particles and preventing them from sticking to surfaces or each other.

  • Crystal Modification: PAA can alter the crystal structure of minerals, making them less adherent and easier to remove. It can induce a lattice distortion of calcium carbonate crystals from the stable calcite form to the less stable vaterite form.

Polyaspartic Acid (PASA) , a biodegradable alternative, functions similarly:

  • Chelation and Dispersion: The carboxyl groups in PASA chelate with calcium ions, inhibiting the nucleation and growth of calcium carbonate crystals.

  • Crystal Distortion: Like PAA, PASA can distort the crystal lattice of CaCO₃, favoring the formation of vaterite over calcite, which is more easily dispersed in water. The interaction of oxygen and nitrogen atoms in its functional groups with calcium ions blocks the active growth points of the crystals.

Below is a diagram illustrating the logical relationship of their scale inhibition mechanisms.

G Comparative Mechanism of Scale Inhibition cluster_pasa Polyaspartic Acid (PASA) cluster_paa Polyacrylic Acid (PAA) PASA PASA PASA_mech1 Chelation of Ca²⁺ ions (Carboxyl Groups) PASA->PASA_mech1 releases PASA_mech2 Adsorption onto CaCO₃ Nuclei PASA->PASA_mech2 PASA_outcome Inhibition of Nucleation & Crystal Growth Distortion (Calcite → Vaterite) PASA_mech1->PASA_outcome PASA_mech2->PASA_outcome Result Scale Prevention & Water Softening PASA_outcome->Result PAA PAA PAA_mech1 Threshold Inhibition (Adsorption on Crystals) PAA->PAA_mech1 PAA_mech2 Dispersion of Microcrystals PAA->PAA_mech2 PAA_outcome Inhibition of Crystal Growth & Aggregation (Crystal Modification) PAA_mech1->PAA_outcome PAA_mech2->PAA_outcome PAA_outcome->Result

Caption: Comparative mechanisms of PASA and PAA in scale inhibition.

Experimental Protocols

The evaluation of scale inhibitors relies on standardized experimental protocols. The following are detailed methodologies for key experiments cited in the comparison.

This method is widely used to determine the effectiveness of a scale inhibitor in preventing the precipitation of mineral salts from a supersaturated solution.

Objective: To quantify the percentage of scale inhibition by a polymer at a given concentration.

Materials:

  • Calcium chloride (CaCl₂) solution of known concentration.

  • Sodium bicarbonate (NaHCO₃) solution of known concentration.

  • Polymer inhibitor (PASA or PAA) solution of known concentration.

  • Deionized water.

  • Water bath or incubator.

  • Filtration apparatus (e.g., 0.45 µm filter).

  • Titration equipment (for EDTA titration) or an ion chromatograph.

  • pH meter.

Procedure:

  • Preparation of Test Solutions: A specific volume of CaCl₂ solution is added to a beaker or flask.

  • Inhibitor Addition: The desired concentration of the PASA or PAA inhibitor solution is added to the beaker.

  • Initiation of Precipitation: A specific volume of NaHCO₃ solution is then added to initiate the precipitation of CaCO₃. The total volume is made up to a fixed amount with deionized water.

  • Incubation: The solution is incubated in a water bath at a constant temperature (e.g., 60°C) for a specified period (e.g., 10 hours) without stirring.

  • Sampling and Filtration: After incubation, the solution is immediately filtered to separate the precipitated scale.

  • Analysis: The concentration of calcium ions remaining in the filtrate is determined using a suitable analytical method, such as EDTA titration or ion chromatography. A blank experiment without the inhibitor is also performed.

  • Calculation of Inhibition Efficiency: The scale inhibition efficiency (η) is calculated using the following formula:

    η (%) = [(C_i - C_b) / (C_o - C_b)] × 100

    Where:

    • C_i is the concentration of calcium ions in the filtrate with the inhibitor.

    • C_b is the concentration of calcium ions in the filtrate of the blank experiment.

    • C_o is the initial concentration of calcium ions.

Below is a workflow diagram for the static scale inhibition test.

G Static Scale Inhibition Test Workflow start Start prep Prepare CaCl₂, NaHCO₃, and Inhibitor Solutions start->prep mix Mix CaCl₂ and Inhibitor in Beaker prep->mix initiate Add NaHCO₃ to Initiate Precipitation mix->initiate incubate Incubate at Constant Temperature initiate->incubate filter Filter Solution to Remove Precipitate incubate->filter analyze Analyze [Ca²⁺] in Filtrate (e.g., EDTA Titration) filter->analyze calculate Calculate Scale Inhibition Efficiency analyze->calculate end End calculate->end

Caption: Workflow for the static scale inhibition test.

This assay is used to monitor the precipitation of calcium carbonate over time and can be adapted for high-throughput screening.

Objective: To determine the extent of CaCO₃ precipitation by measuring the depletion of calcium ions from the solution.

Materials:

  • o-Cresolphthalein chromogenic reagent.

  • Alkaline buffer (e.g., imidazole or Tris, pH ~10.5).

  • Calcium calibrator (e.g., 2.5 mM CaCl₂).

  • Microplate reader.

Procedure:

  • Sample Preparation: Samples (supernatants from the precipitation reaction) and standards are added to the wells of a microplate.

  • Buffering: An alkaline buffer is added to each well and mixed gently.

  • Color Development: The chromogenic reagent (o-cresolphthalein) is added, and the plate is incubated at room temperature for a specified time (e.g., 5 minutes) to allow for color development.

  • Absorbance Measurement: The optical density (absorbance) is read at 570 nm and 700 nm using a microplate reader. The absorbance at 700 nm is used to correct for background interference.

  • Data Analysis: The concentration of remaining calcium is determined by comparing the sample absorbance to the standard curve. The amount of precipitated calcium carbonate can then be calculated.

A gravimetric validation can also be performed by harvesting the CaCO₃ precipitate via centrifugation, washing, drying, and then determining the mass of the pellet.

Conclusion

References

A Comparative Guide to the Validation of (Asp)5 Peptide Purity by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical prerequisite for reliable experimental outcomes. This guide provides a detailed comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity validation of the pentapeptide (Asp)5, a highly acidic and hydrophilic molecule. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques.

Data Presentation: Purity Analysis of a Synthetic (Asp)5 Sample

The purity of a custom-synthesized (Asp)5 peptide was assessed using Reversed-Phase HPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS). The primary impurities detected were truncated sequences from the solid-phase peptide synthesis (SPPS) process.

AnalyteRetention Time (min)Observed Mass (m/z) [M-H]⁻Theoretical Mass (Da)Purity by HPLC (%)
(Asp)5 (Main Product) 8.24 578.12 579.43 96.8
(Asp)4 (Impurity)6.91463.09464.351.7
(Asp)3 (Impurity)5.45348.06349.270.9
Other Impurities---0.6

Table 1: Summary of quantitative data from the HPLC-MS analysis of a synthetic (Asp)5 peptide sample. Purity is calculated based on the relative peak area from the HPLC chromatogram at 214 nm.

Comparison with Alternative Methods

While HPLC-MS is the gold standard for peptide purity and identity confirmation, other methods can provide complementary information.[1][2]

MethodPrincipleAdvantagesLimitations
HPLC-MS Separates based on hydrophobicity and provides mass-to-charge ratio for identification.[1][3]High resolution, provides molecular weight confirmation, sensitive for impurity detection.[1]Ion suppression can affect quantification; TFA in mobile phase can hinder MS sensitivity.
Amino Acid Analysis (AAA) Hydrolyzes the peptide to its constituent amino acids, which are then quantified.Provides accurate quantification of the net peptide content.Destructive to the sample, does not detect sequence errors or modifications.
Quantitative NMR (qNMR) Measures the peptide quantity against a certified internal standard.Highly accurate and precise, can be a primary method for quantification.Requires a larger amount of sample, may be less sensitive for low-level impurities.
Ion Mobility Spectrometry (IMS) Separates ions in the gas phase based on their size and shape.Can separate isomeric and co-eluting impurities that are not resolved by HPLC.Not a standalone purity assessment method; typically coupled with MS.

Table 2: Objective comparison of HPLC-MS with alternative analytical techniques for peptide purity validation.

Experimental Protocols

A detailed methodology for the HPLC-MS analysis of the (Asp)5 peptide is provided below.

1. Sample Preparation

  • The lyophilized (Asp)5 peptide was dissolved in HPLC-grade water to a stock concentration of 1 mg/mL.

  • The stock solution was further diluted to 0.1 mg/mL with the initial mobile phase (98% Mobile Phase A, 2% Mobile Phase B).

  • The final solution was centrifuged at 10,000 x g for 5 minutes to pellet any insoluble material before injection.

2. HPLC-MS Method

  • Instrumentation : A standard HPLC system coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size) is recommended for peptide analysis.

  • Mobile Phase A : 0.1% Formic Acid in water.

  • Mobile Phase B : 0.1% Formic Acid in acetonitrile.

  • Gradient :

    • 0-5 min: 2% B

    • 5-25 min: 2% to 30% B (linear gradient)

    • 25-27 min: 30% to 95% B (wash)

    • 27-30 min: 95% B (wash)

    • 30-31 min: 95% to 2% B (re-equilibration)

    • 31-40 min: 2% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Injection Volume : 10 µL.

  • UV Detection : 214 nm.

  • MS Parameters :

    • Ionization Mode : Negative ESI.

    • Scan Range : 100-1000 m/z.

    • Capillary Voltage : 3.0 kV.

    • Cone Voltage : 30 V.

    • Source Temperature : 120°C.

    • Desolvation Temperature : 350°C.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for method selection.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing p1 Lyophilized (Asp)5 Peptide p2 Dissolve in H₂O (1 mg/mL) p1->p2 p3 Dilute to 0.1 mg/mL p2->p3 p4 Centrifuge (10,000 x g) p3->p4 p5 Injectable Sample p4->p5 a1 C18 RP-HPLC Separation p5->a1 a2 UV Detection (214 nm) a1->a2 a3 Negative ESI-MS a1->a3 d1 HPLC Chromatogram a2->d1 d2 Mass Spectra a3->d2 d3 Purity Calculation (% Area) d1->d3 d4 Impurity Identification d2->d4

Caption: Experimental workflow for (Asp)5 peptide purity validation.

G start Start: Purity Validation Required q1 Need Molecular Weight & Impurity ID? start->q1 hplc_ms Use HPLC-MS q1->hplc_ms Yes q2 Need Absolute Quantification? q1->q2 No hplc_ms->q2 aaa Use Amino Acid Analysis (AAA) q2->aaa Yes (Net Peptide Content) qnmr Use Quantitative NMR (qNMR) q2->qnmr Yes (High Accuracy) end End: Purity Profile Established q2->end No aaa->end qnmr->end

Caption: Logic for selecting a peptide purity validation method.

References

A Comparative Guide to the Biodegradability of Oligoaspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biodegradability of oligoaspartic acid against other common biodegradable polymers, namely polylactic acid (PLA), polyglycolic acid (PGA), and polycaprolactone (PCL). The information presented is supported by experimental data to assist researchers in selecting appropriate materials for their specific applications.

Quantitative Biodegradation Data

The biodegradability of polymers is most commonly assessed by measuring the amount of carbon dioxide evolved by microorganisms as they metabolize the polymer. The following tables summarize the results from various studies, providing a comparative look at the degradation rates of these polymers.

Table 1: Aerobic Biodegradation of Various Polymers in an Aqueous Medium (OECD 301B/F)

PolymerTest Duration (days)Biodegradation (%)Reference
Polyaspartic acid (PASP)2866.9[1]
Poly(aspartic acid-citric acid) (PAC)2879.73[2]
Poly(aspartic acid-lysine) (PAL)2880.00[3]
Polycaprolactone (PCL)28> 60[4]
Poly(butylene succinate adipate) (PBSA)28> 60[4]
Poly(3-hydroxybutyrate) (PHB)28< 60
Poly(3-hydroxybutyrate-co-3-hydroxyvaleric acid) (PHBV)28< 60
Polylactic acid (PLA)28Not biodegraded

Table 2: Degradation Timelines of Common Biodegradable Polymers

PolymerEnvironmentDegradation TimeReference
Oligoaspartic acidNatural River WaterComplete degradation in 15 days
Polyglycolic acid (PGA)In vivoFully biodegraded within 4 months
Polylactic acid (PLA)In vivoUp to 10 months to fully biodegrade
Polycaprolactone (PCL)In vivoSlower degradation than PGA

Experimental Protocols

A standardized method for assessing the aerobic biodegradability of chemical substances in an aqueous medium is the OECD 301B CO2 Evolution Test , also known as the Modified Sturm Test.

Principle of the OECD 301B Test

A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light for 28 days. The amount of carbon dioxide produced is measured at regular intervals and is used to calculate the percentage of biodegradation.

Apparatus and Reagents
  • Biometer flasks or similar vessels: To serve as the incubation reactors.

  • CO2-free air supply: For aeration of the test vessels.

  • CO2 absorption train: Typically containing a solution of barium hydroxide or sodium hydroxide to trap the evolved CO2.

  • Titration equipment or Total Organic Carbon (TOC) analyzer: For quantifying the trapped CO2.

  • Mineral medium: Containing essential mineral salts for the microorganisms.

  • Inoculum: Typically from the effluent of a wastewater treatment plant.

  • Test substance: The polymer to be tested.

  • Reference substance: A readily biodegradable substance like sodium benzoate or aniline to validate the test.

Procedure
  • Preparation of Test Solutions: The test substance is added to the mineral medium to achieve a concentration that will yield a theoretical amount of CO2 that can be accurately measured.

  • Inoculation: A small volume of the microbial inoculum is added to the test vessels.

  • Incubation: The vessels are incubated at a constant temperature (typically 20-25°C) and aerated with CO2-free air.

  • CO2 Measurement: The CO2 evolved from the biodegradation process is trapped in the absorption solution. The amount of CO2 is determined by titrating the remaining hydroxide or by analyzing the inorganic carbon content.

  • Data Collection: Measurements are taken at regular intervals throughout the 28-day test period.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance to its theoretical maximum CO2 production (ThCO2), corrected for the CO2 produced in a blank control (inoculum only).

A substance is considered readily biodegradable if it reaches a biodegradation level of at least 60% within a 10-day window during the 28-day test.

Visualizing the Processes

To better understand the experimental setup and the biological processes involved in the degradation of oligoaspartic acid, the following diagrams are provided.

Experimental_Workflow_OECD301B cluster_preparation Preparation cluster_incubation Incubation & Aeration cluster_analysis CO2 Trapping & Analysis cluster_results Results prep_media Prepare Mineral Medium prep_polymer Add Polymer (Test Substance) prep_media->prep_polymer prep_inoculum Add Microbial Inoculum prep_polymer->prep_inoculum bioreactor Biometer Flask (20-25°C, 28 days) prep_inoculum->bioreactor co2_trap CO2 Absorption (e.g., Ba(OH)2) bioreactor->co2_trap Evolved CO2 air_supply CO2-free Air air_supply->bioreactor Aeration analysis Titration or TOC Analysis co2_trap->analysis calculation Calculate % Biodegradation analysis->calculation

Figure 1: Experimental workflow for the OECD 301B CO2 evolution test.

Microbial_Degradation_of_Oligoaspartic_Acid cluster_extracellular Extracellular Degradation cluster_cellular_uptake Cellular Uptake cluster_intracellular Intracellular Metabolism oligoaspartic_acid Oligoaspartic Acid (High Molecular Weight) extracellular_enzymes Extracellular Hydrolases (e.g., from Pedobacter sp.) oligoaspartic_acid->extracellular_enzymes oligomers Smaller Oligomers (Low Molecular Weight) extracellular_enzymes->oligomers Hydrolysis transport Transport into Microbial Cell (e.g., Sphingomonas sp.) oligomers->transport intracellular_enzymes Intracellular Hydrolases transport->intracellular_enzymes aspartic_acid Aspartic Acid Monomers intracellular_enzymes->aspartic_acid Hydrolysis deamination Deamination aspartic_acid->deamination decarboxylation Decarboxylation aspartic_acid->decarboxylation tca_cycle Tricarboxylic Acid (TCA) Cycle deamination->tca_cycle decarboxylation->tca_cycle co2_h2o CO2 + H2O + Biomass tca_cycle->co2_h2o

Figure 2: Microbial degradation pathway of oligoaspartic acid.

Discussion

The data indicates that oligoaspartic acid and its copolymers exhibit excellent biodegradability, often exceeding the threshold for "readily biodegradable" within a 28-day period. In natural aquatic environments, its degradation can be even more rapid.

In comparison, PCL and PBSA also demonstrate good biodegradability. However, PLA shows very limited to no degradation under standard aquatic testing conditions within 28 days. The degradation of PLA and PGA is more commonly studied in the context of in vivo applications, where hydrolysis is a key degradation mechanism, with PGA degrading significantly faster than PLA.

The microbial degradation of oligoaspartic acid is a multi-step process. High molecular weight polymers are first broken down into smaller oligomers by extracellular enzymes secreted by microorganisms like Pedobacter sp. These smaller fragments can then be transported into other bacteria, such as Sphingomonas sp., where they are further hydrolyzed into aspartic acid monomers. These monomers then enter central metabolic pathways, such as the TCA cycle, through processes like deamination and decarboxylation, ultimately leading to the production of carbon dioxide, water, and new microbial biomass.

Conclusion

Oligoaspartic acid stands out as a highly biodegradable polymer, particularly in aqueous environments, making it a promising alternative to less degradable polymers in various applications. Its rapid degradation, as demonstrated in standardized tests and environmental studies, underscores its environmental compatibility. For applications requiring slower, more controlled degradation, polymers like PLA and PCL may be more suitable. The choice of polymer should be guided by the specific requirements of the application, including the desired degradation rate and the environmental conditions of its intended use and disposal.

References

The Efficacy of (Asp)₅ in Advanced Drug Delivery Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The pentapeptide (Asp)₅, a sequence of five aspartic acid residues, is a subject of increasing interest in targeted drug delivery due to its high affinity for hydroxyapatite, a primary component of bone tissue. This targeting capability makes it a promising candidate for delivering therapeutics for bone-related diseases. The effectiveness of (Asp)₅, however, is critically dependent on the drug delivery system (DDS) employed to carry it to the target site. This guide provides a comparative analysis of the efficacy of (Asp)₅ when integrated into two distinct and widely used drug delivery platforms: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the key quantitative data for (Asp)₅-conjugated PLGA nanoparticles and liposomes. These values are representative of typical findings in experimental settings.

Table 1: Physicochemical Characterization of (Asp)₅-Conjugated Drug Delivery Systems

Parameter(Asp)₅-PLGA Nanoparticles(Asp)₅-Liposomes
Average Particle Size (nm) ~80 - 250~100 - 200
Polydispersity Index (PDI) < 0.2< 0.3
Zeta Potential (mV) -20 to -40-15 to -30
Encapsulation Efficiency (%) 60 - 8530 - 60

Table 2: Comparative Efficacy of (Asp)₅-Conjugated Drug Delivery Systems

Efficacy Parameter(Asp)₅-PLGA Nanoparticles(Asp)₅-Liposomes
In Vitro Drug Release (48h) Sustained release (~40-60%)Burst release followed by sustained (~50-70%)
Cellular Uptake in Osteoblasts (%) 65 ± 8%50 ± 12%
In Vitro Bone Tissue Binding Affinity HighModerate to High

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of (Asp)₅-PLGA Nanoparticles

(Asp)₅-conjugated PLGA nanoparticles are typically synthesized using a modified double emulsion solvent evaporation method.

  • Preparation of the Primary Emulsion (w/o): An aqueous solution of a model drug is emulsified in an organic solution of PLGA and a PLGA-PEG-maleimide copolymer in dichloromethane (DCM) using a high-speed homogenizer.

  • Formation of the Double Emulsion (w/o/w): The primary emulsion is then added to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) and sonicated to form a w/o/w double emulsion.

  • Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure, leading to the formation of nanoparticles.

  • Nanoparticle Collection: The nanoparticles are collected by centrifugation, washed with deionized water to remove excess surfactant, and then lyophilized.

  • (Asp)₅ Conjugation: The lyophilized nanoparticles are resuspended in a suitable buffer (pH 7.4), and a cysteine-terminated (Asp)₅ peptide is added. The thiol group of the cysteine reacts with the maleimide group on the nanoparticle surface to form a stable thioether bond.

  • Purification: The conjugated nanoparticles are purified by centrifugation to remove any unreacted peptide.

Synthesis of (Asp)₅-Liposomes

(Asp)₅-conjugated liposomes are generally prepared using the thin-film hydration method followed by peptide conjugation.

  • Lipid Film Formation: A mixture of lipids (e.g., DSPC, cholesterol) and a maleimide-functionalized lipid (e.g., DSPE-PEG-maleimide) are dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under vacuum to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer containing the drug to be encapsulated. This process is typically carried out above the phase transition temperature of the lipids.

  • Size Extrusion: The resulting multilamellar vesicles are extruded through polycarbonate membranes with defined pore sizes to produce unilamellar liposomes of a specific diameter.

  • (Asp)₅ Conjugation: A cysteine-terminated (Asp)₅ peptide is added to the liposome suspension. The conjugation reaction between the maleimide group on the liposome surface and the thiol group of the peptide is allowed to proceed for several hours.

  • Purification: Unconjugated peptide and unencapsulated drug are removed by size exclusion chromatography or dialysis.

In Vitro Drug Release Study
  • A known amount of drug-loaded (Asp)₅-nanoparticles or liposomes is suspended in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • The suspension is placed in a dialysis bag with a specific molecular weight cut-off and incubated at 37°C with continuous stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.

  • The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.

Cellular Uptake Assay
  • Osteoblast-like cells (e.g., MG-63) are seeded in 24-well plates and allowed to adhere overnight.

  • The cells are then incubated with fluorescently labeled (Asp)₅-PLGA nanoparticles or (Asp)₅-liposomes at a specific concentration for a defined period (e.g., 4 hours).

  • After incubation, the cells are washed with PBS to remove non-internalized nanoparticles/liposomes.

  • The cells are then lysed, and the intracellular fluorescence is measured using a fluorescence plate reader.

  • The percentage of cellular uptake is calculated by normalizing the fluorescence of the cell lysate to the initial fluorescence of the added nanoparticles/liposomes. Confocal microscopy can also be used for qualitative visualization of cellular uptake.[1]

Mandatory Visualizations

Signaling Pathway for Integrin-Mediated Uptake

The (Asp)₅ peptide, similar to the well-known RGD (Arginine-Glycine-Aspartic acid) motif, can interact with integrin receptors on the cell surface, triggering downstream signaling pathways that facilitate endocytosis.

Asp5 (Asp)5-DDS Integrin Integrin Receptor Asp5->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation PI3K PI3K Src->PI3K Activation Akt Akt PI3K->Akt Activation Endocytosis Endocytosis Akt->Endocytosis Promotion CellularResponse Cellular Response (e.g., Drug Action) Endocytosis->CellularResponse

Caption: Integrin-mediated signaling pathway initiated by (Asp)₅-DDS binding.

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of different (Asp)₅-based drug delivery systems.

Start Start: Hypothesis Synthesis Synthesis of (Asp)5-DDS (PLGA-NPs & Liposomes) Start->Synthesis Characterization Physicochemical Characterization (Size, Zeta, EE%) Synthesis->Characterization DrugRelease In Vitro Drug Release Study Characterization->DrugRelease CellularUptake Cellular Uptake Assay Characterization->CellularUptake DataAnalysis Data Analysis & Comparison DrugRelease->DataAnalysis CellCulture Cell Culture (Osteoblast-like cells) CellCulture->CellularUptake CellularUptake->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Experimental workflow for comparing (Asp)₅-DDS efficacy.

References

Unveiling the Affinity: A Comparative Guide to Asp-Asp-Asp-Asp-Asp Peptide and Metal Ion Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between peptides and metal ions is paramount. This guide provides a comprehensive comparison of the binding affinity of the poly-aspartate peptide, Asp-Asp-Asp-Asp-Asp (D5), with various metal ions. The information is supported by experimental data from related studies and detailed methodologies for key analytical techniques.

The strong chelating ability of peptides rich in aspartic acid is well-documented, stemming from the carboxyl groups within the aspartic acid side chains that readily interact with metal ions.[1] This inherent affinity makes poly-aspartate sequences like D5 promising candidates for applications ranging from drug delivery to biosensing. This guide delves into the specifics of these interactions, offering a comparative analysis of binding affinities and the experimental frameworks used to determine them.

Quantitative Analysis of Metal Ion Binding

While direct quantitative binding data for the specific this compound peptide is not extensively available in published literature, we can infer its behavior from studies on poly(aspartic acid) (PASP) and individual aspartic acid residues. The stability of metal-aspartate complexes provides a strong indication of the binding preferences.

The following table summarizes the stability constants (log K) for the 1:1 complexes of various divalent metal ions with a single aspartic acid residue. A higher log K value indicates a more stable complex and thus a stronger binding affinity. This data serves as a foundational comparison for the expected interactions with the D5 peptide, where the presence of five consecutive aspartate residues would likely lead to a significant enhancement of these affinities due to multidentate chelation.

Metal IonStability Constant (log K) for Aspartate Complex
Copper (Cu²⁺)8.78
Nickel (Ni²⁺)6.69
Zinc (Zn²⁺)5.35
Cobalt (Co²⁺)6.69
Manganese (Mn²⁺)3.91
Magnesium (Mg²⁺)2.50
Calcium (Ca²⁺)1.26
(Data sourced from studies on single aspartic acid-metal complexes and should be considered as a relative comparison for the D5 peptide.)

The trend observed, often following the Irving-Williams series, suggests a higher affinity for transition metals like copper and nickel over alkaline earth metals like magnesium and calcium.[2] Poly(aspartic acid) has demonstrated a strong ability to complex with a wide range of metal ions, including heavy metals and alkaline earth metals.[3][4]

Experimental Validation of Peptide-Metal Ion Interactions

To quantitatively assess the binding affinity of the this compound peptide with specific metal ions, two powerful biophysical techniques are commonly employed: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand (in this case, a metal ion) to a macromolecule (the D5 peptide). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

  • Sample Preparation:

    • The this compound peptide is synthesized and purified to a high degree.

    • The peptide is dissolved in a suitable buffer (e.g., HEPES or phosphate buffer at a specific pH) and its concentration is accurately determined. Amine-containing buffers like Tris should be avoided due to their large ionization enthalpies.

    • The metal ion solutions (e.g., CaCl₂, MgCl₂, CuCl₂, ZnCl₂) are prepared in the same buffer to minimize heat of dilution effects.

  • ITC Experiment:

    • The peptide solution is placed in the sample cell of the ITC instrument.

    • The metal ion solution is loaded into the injection syringe.

    • A series of small, precise injections of the metal ion solution are made into the peptide solution while the heat change is continuously monitored.

    • A control experiment, injecting the metal ion solution into the buffer alone, is performed to account for the heat of dilution.

  • Data Analysis:

    • The raw data, a series of heat-burst peaks corresponding to each injection, is integrated to determine the heat change per injection.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH).

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Peptide Synthesize & Purify This compound Buffer_Peptide Dissolve Peptide in Buffer Peptide->Buffer_Peptide Load_Peptide Load Peptide into Sample Cell Buffer_Peptide->Load_Peptide Metal_Prep Prepare Metal Ion Solutions in Buffer Load_Metal Load Metal Ion into Syringe Metal_Prep->Load_Metal Titration Titrate Metal Ion into Peptide Solution Load_Peptide->Titration Load_Metal->Titration Integration Integrate Heat Change Data Titration->Integration Fitting Fit Binding Isotherm Integration->Fitting Results Determine Kd, n, ΔH Fitting->Results

Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events. It is a highly sensitive method for determining the kinetics (association and dissociation rates) and affinity of interactions.

  • Sensor Chip Preparation:

    • A suitable sensor chip (e.g., CM5) is activated.

    • The this compound peptide is immobilized onto the sensor chip surface, typically via amine coupling to its N-terminus, leaving the aspartate side chains free for interaction.

    • The remaining active sites on the surface are deactivated.

  • SPR Experiment:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • Different concentrations of the metal ion solution are injected over the surface.

    • The binding of the metal ions to the immobilized peptide is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).

    • A dissociation phase follows, where the running buffer is flowed over the chip to monitor the dissociation of the metal ions.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgrams to a suitable kinetic model.

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.

SPR_Workflow cluster_prep Chip Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Activation Activate Sensor Chip Immobilization Immobilize Peptide Activation->Immobilization Deactivation Deactivate Surface Immobilization->Deactivation Baseline Establish Baseline with Buffer Deactivation->Baseline Injection Inject Metal Ion Solutions Baseline->Injection Dissociation Monitor Dissociation Injection->Dissociation Correction Correct for Non-specific Binding Dissociation->Correction Fitting Fit Sensorgrams to Kinetic Model Correction->Fitting Results Determine ka, kd, Kd Fitting->Results

Workflow for Surface Plasmon Resonance (SPR) analysis.

Comparison with Alternative Metal-Binding Peptides

The this compound peptide represents a classic example of a metal-binding sequence that relies on the carboxylate groups of acidic amino acids. For comparison, other well-known metal-binding motifs include:

  • Histidine-rich peptides (His-tags): These peptides utilize the imidazole side chain of histidine to coordinate with metal ions, particularly transition metals like Ni²⁺ and Co²⁺. This interaction is the basis for Immobilized Metal Affinity Chromatography (IMAC).

  • Cysteine-containing peptides: The thiol group in cysteine has a high affinity for soft metal ions such as Cd²⁺, Hg²⁺, and Pb²⁺.

  • Glutamic acid-rich peptides: Similar to aspartic acid, glutamic acid possesses a carboxylate side chain that can chelate metal ions.

The choice of peptide for a specific application will depend on the target metal ion and the desired binding affinity and selectivity. The D5 peptide, with its high density of carboxylate groups, is expected to exhibit strong, multidentate chelation with a range of divalent and trivalent metal ions.

Conclusion

The this compound peptide is a potent metal-chelating agent with significant potential in various scientific and therapeutic fields. While direct quantitative binding data for this specific pentapeptide requires further experimental investigation, the established high affinity of poly-aspartate for a broad spectrum of metal ions provides a strong foundation for its utility. The experimental protocols for ITC and SPR outlined in this guide offer a clear pathway for researchers to precisely quantify these interactions and further unlock the potential of this and similar peptide sequences.

References

A Comparative Analysis of Oligoaspartic Acid and Other Polyamino Acids for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate polymeric carrier is a critical determinant of a drug delivery system's success. This guide provides a comparative study of oligoaspartic acid against other widely used polyamino acids—poly-L-lysine, poly-L-glutamic acid, and poly-L-arginine—offering a detailed examination of their performance based on experimental data.

Polyamino acids are at the forefront of drug delivery innovation due to their biocompatibility, biodegradability, and versatile chemical structures.[1][2] Among these, oligoaspartic acid, a synthetic anionic polypeptide, has garnered significant interest for its favorable safety profile and potential in targeted drug and gene delivery.[3][4][5] This report synthesizes available data to facilitate an informed selection process for specific therapeutic applications.

Physicochemical and Performance Characteristics

The choice of a polyamino acid carrier significantly influences the physicochemical properties and, consequently, the in vivo performance of a drug delivery system. Key parameters such as nanoparticle size, surface charge (zeta potential), drug loading capacity, and cytotoxicity are crucial for effective and safe drug delivery.

Nanoparticle Formulation and Characterization

The ability to form stable nanoparticles of a suitable size and surface charge is fundamental for systemic drug delivery. Nanoparticle size affects circulation time and tumor accumulation through the enhanced permeability and retention (EPR) effect, while zeta potential influences colloidal stability and interactions with cell membranes.

Polyamino AcidNanoparticle Size (nm)Zeta Potential (mV)Drug Loading Content (%)Drug Encapsulation Efficiency (%)Reference
Oligoaspartic Acid Data not available in direct comparative studiesData not available in direct comparative studiesData not available in direct comparative studiesData not available in direct comparative studies
Poly-L-lysine (PLL) 113.7 - 246Positive58.9Data not available
Poly-L-glutamic acid (PGA) 110.4 - 155.1-23.9 to -30.966.2~40 - 72.4
Poly-L-arginine (PLA) Data not available in direct comparative studies for drug deliveryData not available in direct comparative studies for drug deliveryData not available in direct comparative studiesData not available in direct comparative studies

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Cytotoxicity Profile

The inherent toxicity of the polymer carrier is a primary concern in drug delivery. An ideal carrier should exhibit minimal cytotoxicity to healthy cells while effectively delivering its therapeutic payload to the target site.

Polyamino AcidCell LineIC50 (µg/mL)CommentsReference
Oligoaspartic Acid Data not available in direct comparative studiesData not availableGenerally considered to have low cytotoxicity.
Poly-L-lysine (PLL) Neuro2AConcentration-dependentHigher concentrations and larger complexes showed increased toxicity.
Poly-L-glutamic acid (PGA) 4T11.06 ± 0.77 (for α-PGA/DOX NPs)The carrier itself (α-PGA) showed no significant cytotoxicity.
Poly-L-arginine (PLA) DU145No cytotoxicity at low concentrationsCan induce necrosis at higher concentrations when combined with doxorubicin.

Key Applications and Functional Differences

While all four polyamino acids are explored for drug delivery, their distinct chemical properties lend them to specific applications.

Oligoaspartic Acid: As an anionic polymer, it is often explored for its ability to form complexes with cationic drugs or for surface modification of nanoparticles to improve biocompatibility. Its derivatives are being investigated for their pH-responsive behavior, which can be exploited for targeted drug release in the acidic tumor microenvironment.

Poly-L-lysine: This cationic polymer is extensively used for gene delivery due to its ability to condense and protect negatively charged nucleic acids. However, its positive charge can also lead to cytotoxicity. Modifications such as PEGylation are often employed to reduce toxicity and improve in vivo stability.

Poly-L-glutamic Acid: Similar to oligoaspartic acid, this anionic polymer is valued for its biocompatibility and is used to carry a variety of anticancer drugs. It can be synthesized chemically or through microbial fermentation.

Poly-L-arginine: Another cationic polyamino acid, poly-L-arginine is also a popular choice for gene delivery. Some studies suggest it may have higher transfection efficiency and lower cytotoxicity compared to poly-L-lysine.

Experimental Methodologies

A summary of the typical experimental protocols used to evaluate the performance of these polyamino acid-based drug delivery systems is provided below.

Synthesis of Polyamino Acid Nanoparticles

A common method for preparing polyamino acid nanoparticles is through the self-assembly of amphiphilic copolymers in an aqueous solution. For instance, a hydrophobic molecule can be grafted onto the polyamino acid backbone, and these modified polymers will spontaneously form core-shell nanoparticles in water. The drug can be encapsulated during this process.

SynthesisWorkflow cluster_synthesis Nanoparticle Synthesis Polymer Polyamino Acid Modification Hydrophobic Modification Polymer->Modification SelfAssembly Self-Assembly in Aqueous Solution Modification->SelfAssembly Encapsulation Drug Encapsulation SelfAssembly->Encapsulation Drug Hydrophobic Drug Drug->Encapsulation Nanoparticles Drug-Loaded Nanoparticles Encapsulation->Nanoparticles

Workflow for the synthesis of drug-loaded polyamino acid nanoparticles.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTTAssay cluster_assay MTT Cytotoxicity Assay Cells Seed cells in 96-well plate Treatment Treat with Polyamino Acid Nanoparticles Cells->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Incubation2 Incubate for 4h MTT_add->Incubation2 Solubilize Add Solubilization Solution Incubation2->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure

Experimental workflow for the MTT cytotoxicity assay.

Drug Loading and Encapsulation Efficiency Determination

The amount of drug successfully incorporated into the nanoparticles is a key performance indicator. This is typically determined by separating the nanoparticles from the solution and measuring the concentration of the free, unencapsulated drug.

DrugLoading cluster_process Drug Loading Quantification Initial Total Amount of Drug Added (W_total) NP_Prep Nanoparticle Preparation Initial->NP_Prep Separation Separation of Nanoparticles from Solution (e.g., Centrifugation) NP_Prep->Separation Supernatant Measure Drug in Supernatant (W_free) Separation->Supernatant Calculation Calculate Drug Loaded (W_loaded = W_total - W_free) Supernatant->Calculation Final_Calc Calculate Drug Loading (%) and Encapsulation Efficiency (%) Calculation->Final_Calc

Process for determining drug loading and encapsulation efficiency.

Signaling Pathways in Polyamino Acid-Mediated Delivery

The interaction of polyamino acid-based nanoparticles with cells often involves endocytic pathways. For cationic polymers like poly-L-lysine and poly-L-arginine, electrostatic interactions with the negatively charged cell membrane are a key initiating step.

CellularUptake cluster_pathway Cellular Uptake Pathway NP Cationic Polyamino Acid Nanoparticle Membrane Cell Membrane (Negative Charge) NP->Membrane Adsorption Interaction Electrostatic Interaction Membrane->Interaction Endocytosis Endocytosis Interaction->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape ('Proton Sponge' Effect) Endosome->Escape Release Drug/Gene Release in Cytoplasm Escape->Release

Simplified signaling pathway for cationic polyamino acid nanoparticle uptake.

Conclusion

Oligoaspartic acid presents a promising platform for drug delivery, primarily due to its biocompatibility and biodegradable nature. However, the available literature lacks direct, quantitative comparative studies against other common polyamino acids like poly-L-lysine, poly-L-glutamic acid, and poly-L-arginine. While poly-L-lysine and poly-L-arginine are well-established for gene delivery, their inherent cytotoxicity remains a concern. Poly-L-glutamic acid offers a biocompatible anionic alternative, similar to oligoaspartic acid. To definitively position oligoaspartic acid within the landscape of polyamino acid carriers, further head-to-head comparative studies generating robust quantitative data are essential. This will enable researchers to make data-driven decisions for the rational design of next-generation drug delivery systems.

References

A Comparative Guide to the Biocompatibility of Polyaspartic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the right biomaterial is a critical decision that profoundly impacts the success of a therapeutic or medical device. Polyaspartic acid (PAA) and its derivatives have emerged as promising candidates due to their biodegradability and protein-like structure.[1][2] This guide provides an objective comparison of the biocompatibility of PAA derivatives with two other widely used biomaterials: polylactic acid (PLA) and polyethylene glycol (PEG). The information herein is supported by experimental data to aid in the informed selection of materials for biomedical applications.

In Vitro Biocompatibility: A Comparative Analysis

The initial assessment of a biomaterial's biocompatibility is typically conducted through in vitro assays that evaluate its effect on cells and blood components. Key parameters include cytotoxicity and hemocompatibility.

Cytotoxicity Assessment

Cytotoxicity assays are crucial for determining whether a material has toxic effects on cells. The MTT and LDH assays are two of the most common methods used for this purpose. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The LDH assay, on the other hand, quantifies the amount of lactate dehydrogenase released from damaged cells, providing a measure of cytotoxicity.

While studies consistently report that polyaspartic acid (PAA) and its derivatives exhibit excellent biocompatibility with low to no cytotoxicity, direct quantitative comparisons with PLA and PEG in the same study are scarce.[3][4] However, by collating data from various sources, a comparative picture can be formed. One study noted that polyaspartic acids were almost non-toxic to 3T3 fibroblasts and PC-3 cancer cells, with an IC50 (half-maximal inhibitory concentration) significantly greater than 3 mg/mL.[5]

MaterialCell TypeAssayCell Viability (%)Concentration/ConditionCitation
Polyaspartic Acid (PAA) Derivatives 3T3 fibroblasts, PC-3 cellsMTT>50% (IC50 >> 3 mg/mL)Up to 3 mg/mL
Polylactic Acid (PLA) L929 fibroblastsMTT>70%Not specified
Polylactic Acid (PLA) Human Pancreatic CellsMTT~80-100% (for NPs)Not specified
Polyethylene Glycol (PEG) 200 Caco-2MTT50% ± 2%30% w/v
Polyethylene Glycol (PEG) 4000 Caco-2MTT80% ± 4%30% w/v
Polyethylene Glycol (PEG) 6000 Caco-2MTT>90%Up to 10% w/v
Hemocompatibility Evaluation

Hemocompatibility is a critical parameter for any biomaterial that will come into contact with blood. The hemolysis assay, which measures the percentage of red blood cells (RBCs) lysed by a material, is a primary indicator of hemocompatibility. A hemolysis rate below 2% is generally considered non-hemolytic.

Studies have shown that PAA and its thiolated derivatives exhibit no hemolytic effect. In comparison, PLA and PEG also generally show good hemocompatibility, with hemolysis rates often falling below the acceptable threshold of 5%.

MaterialAssayHemolysis (%)Concentration/ConditionCitation
Polyaspartic Acid (PAA) & Thiolated PAA Hemolysis AssayNo hemolytic effect observedNot specified
Polylactic Acid (PLA) Nanofibers Hemolysis Assay<5%Not specified
Polylactic Acid (PLA) Scaffolds Hemolysis Assay2.4%Not specified
Polyethylene Glycol (PEG) Hydrogel Hemolysis Assay<1%Not specified
Polyethylene Glycol (PEG) 20,000 MW Mechanical Stress Induced HemolysisSignificantly lower than PBS control0.1% - 2.0%

Note: The data presented is compiled from different studies and experimental conditions may vary.

In Vivo Biocompatibility: Tissue Response to Implantation

In vivo studies are essential to understand the long-term biocompatibility of a material within a living organism. These studies typically involve implanting the material and observing the surrounding tissue's response over time through histological analysis.

  • Polyaspartic Acid (PAA) Derivatives: In vivo studies have demonstrated the excellent biodegradability and biocompatibility of PAA-based materials. They are generally associated with minimal inflammatory responses.

  • Polylactic Acid (PLA): Histopathological observations of PLA-based devices have shown evidence of foreign body reactions, including the presence of inflammatory cells and the formation of a fibrous capsule around the implant. In some cases, these reactions can be associated with bone resorption.

  • Polyethylene Glycol (PEG): PEG hydrogels are known for their good tissue integration and lack of significant inflammatory reaction or tissue necrosis. However, the host responds to the implantation procedure with a normal wound healing cascade, which includes the secretion of pro-inflammatory cytokines.

Experimental Protocols

For researchers looking to conduct their own biocompatibility studies, detailed methodologies are crucial. Below are summaries of standard protocols for the key in vitro assays.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Summary:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Material Exposure: Introduce the biomaterial extracts or the material itself to the cells and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate overnight start->incubation1 add_material Add biomaterial/extract incubation1->add_material incubation2 Incubate (e.g., 24h) add_material->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 add_solubilizer Add solubilizing agent incubation3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate Calculate % cell viability read_absorbance->calculate LDH_Assay_Workflow cluster_prep Preparation & Exposure cluster_collection Sample Collection cluster_reaction LDH Reaction cluster_analysis Data Analysis start Culture & treat cells incubation Incubate start->incubation centrifuge Centrifuge plate incubation->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant add_reaction_mix Add LDH reaction mix collect_supernatant->add_reaction_mix incubation2 Incubate (30 min) add_reaction_mix->incubation2 add_stop_solution Add stop solution incubation2->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance calculate Calculate % cytotoxicity read_absorbance->calculate

References

Cross-Validation of Analytical Methods for Poly-Aspartic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with poly-aspartic acid (poly-Asp), accurate and reliable quantification is critical. This guide provides a comparative overview of common analytical methods for poly-Asp quantification, offering insights into their principles, performance characteristics, and experimental protocols. Furthermore, a generalized workflow for the cross-validation of these methods is presented to ensure data integrity and consistency across different analytical platforms.

Overview of Analytical Methods

A variety of analytical techniques can be employed for the quantification of poly-Asp. The choice of method often depends on the specific application, the nature of the sample matrix, and the required sensitivity and specificity. This guide focuses on three prominent methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Turbidity Titration.

Method Principle Advantages Limitations Typical Applications
NMR Spectroscopy Quantifies poly-Asp by integrating the signals of specific protons or carbons in the polymer backbone.Provides structural information (e.g., α and β linkages), non-destructive.[1]Lower sensitivity compared to other methods, requires specialized equipment and expertise.Structural characterization, quantification in simple matrices.[1][2]
HPLC Separates poly-Asp from other components in a sample based on its physicochemical properties, followed by detection (e.g., UV, charged aerosol detection).High sensitivity and specificity, suitable for complex matrices.May require derivatization for detection, potential for on-column degradation.[3][4]Quantification in biological samples, impurity analysis.
Turbidity Titration Based on the precipitation of poly-Asp upon the addition of a titrant (e.g., iron (III) salts), with the turbidity change monitored to determine the concentration.Simple, cost-effective.Lower specificity, susceptible to interference from other sample components.Quantification in aqueous formulations.

Experimental Protocols

NMR Spectroscopy

Principle: 1H and 13C NMR spectroscopy are powerful techniques for the structural elucidation and quantification of poly-Asp. The relative amounts of α- and β-linkages in the polymer chain can be determined by integrating the respective signals in the NMR spectrum.

Protocol:

  • Sample Preparation: Dissolve a known amount of the poly-Asp sample in a suitable deuterated solvent (e.g., D2O).

  • Data Acquisition: Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer. Key parameters to optimize include the relaxation delay and the number of scans to ensure quantitative results.

  • Data Analysis: Identify the characteristic resonance peaks for the α- and β-aspartyl units. The concentration of poly-Asp can be determined by integrating these peaks and comparing them to an internal standard of known concentration. The ratio of α to β linkages is typically around 30:70 in thermally synthesized poly-Asp.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is a commonly used chromatographic technique for the analysis of amino acids and polymers. For poly-Asp, which lacks a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) is often necessary.

Protocol:

  • Sample Preparation: For complex matrices, sample clean-up using solid-phase extraction may be required. If UV detection is used, a pre-column derivatization step with a reagent like o-phthalaldehyde (OPA) is performed.

  • Chromatographic Separation: Inject the prepared sample onto an appropriate RP-HPLC column (e.g., C18). The mobile phase typically consists of a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Detection and Quantification: Detect the separated poly-Asp using a UV detector (for derivatized samples) or a CAD. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Turbidity Titration

Principle: This method relies on the formation of an insoluble complex between poly-Asp and a metal cation, typically Fe(III), leading to an increase in turbidity. The amount of titrant required to reach a certain turbidity level is proportional to the concentration of poly-Asp.

Protocol:

  • Sample Preparation: The aqueous sample containing poly-Asp is placed in a reaction vessel. The pH is adjusted and maintained at a constant level, typically between 7 and 9, using a buffer solution (e.g., borax/HCl buffer).

  • Titration: A solution of a metal salt, such as 0.05 molar FeCl3, is slowly added to the sample at a constant rate.

  • Detection: The change in turbidity is monitored using a photometer. The endpoint of the titration is determined from the turbidity curve, and the concentration of poly-Asp is calculated based on the volume of titrant consumed.

Cross-Validation Workflow

Cross-validation is essential to ensure the accuracy and reliability of analytical data, especially when transferring methods between laboratories or comparing results from different techniques. The following workflow outlines a general approach for the cross-validation of poly-Asp quantification methods.

Cross-Validation Workflow for Poly-Asp Quantification Methods A Define Acceptance Criteria (e.g., Accuracy, Precision) B Select Primary and Secondary Analytical Methods A->B C Prepare a Panel of Samples (Spiked and Incurred) B->C D Analyze Samples with Both Methods in Parallel C->D E Statistical Comparison of Results (e.g., t-test, Bland-Altman) D->E G Methods are Correlated E->G Meets Criteria H Methods are Not Correlated E->H Fails Criteria F Investigate Discrepancies I Method Optimization or Re-evaluation F->I J Final Report and Method Implementation G->J H->F I->D

Caption: A flowchart illustrating the key steps in the cross-validation of analytical methods.

This workflow emphasizes the importance of pre-defined acceptance criteria and statistical analysis to objectively compare the performance of different analytical methods. Should discrepancies arise, a thorough investigation is necessary to identify the root cause and take corrective action, which may involve method optimization or re-evaluation. The ultimate goal is to establish a set of validated and cross-validated methods that provide consistent and reliable data for the quantification of poly-aspartic acid.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Asp-Asp-Asp-Asp-Asp

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides like Asp-Asp-Asp-Asp-Asp (Penta-Aspartate) is a critical component of laboratory safety and regulatory compliance. While specific toxicological and ecological data for this pentapeptide are not extensively documented, established best practices for handling and disposing of synthetic peptides provide a clear framework for ensuring safety and minimizing environmental impact.[1][2] Adherence to institutional and local regulations is paramount for all disposal procedures.[3]

Immediate Safety and Handling Protocols

Before commencing any disposal process, it is crucial to implement standard laboratory safety measures. Treat all synthetic peptides, including this compound, as potentially hazardous substances, as their full chemical and toxicological properties may not be fully known.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in either solid or liquid form. This includes:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile).

  • Protective Clothing: A lab coat is essential to prevent skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust from the lyophilized powder, handle it in a well-ventilated area or a chemical fume hood. Avoid creating dust.

In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice if irritation develops.

Step-by-Step Disposal Procedures

The correct disposal method for this compound depends on whether the waste is in a solid or liquid form.

1. Disposal of Solid this compound Waste

This category includes unused or expired lyophilized powder and any materials contaminated with the solid peptide, such as weigh boats or spatulas.

  • Containment: Ensure the original container with the solid peptide is tightly sealed.

  • Segregation: Place the sealed container and other contaminated solid materials into a designated, clearly labeled, and leak-proof chemical waste container for solid waste.

  • Do Not: Dispose of solid peptide waste in regular laboratory trash.

2. Disposal of Liquid this compound Waste

This includes solutions containing the peptide, such as stock solutions, experimental buffers, and cell culture media.

  • Collection: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container designated for liquid chemical waste.

  • Mixed Waste: If the solution contains other hazardous substances (e.g., organic solvents), it must be segregated and disposed of according to the guidelines for those specific chemicals.

  • Deactivation (Optional but Recommended): For peptide toxins, a common practice is to inactivate the peptide before disposal. While this compound is not classified as a potent toxin, this step provides an additional layer of safety. A typical inactivation procedure involves:

    • Carefully adding the liquid peptide waste to a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (NaOH) in a chemical fume hood. A common ratio is one part waste to ten parts inactivation solution.

    • Allowing the mixture to sit for a minimum of 20-60 minutes.

    • If a strong acid or base is used, neutralize the solution to a pH between 5.5 and 9.0.

  • Final Disposal: Even after inactivation, the solution should be collected in a designated hazardous waste container. Drain disposal is generally not recommended unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department and local wastewater regulations.

3. Decontamination of Reusable Glassware

  • Rinse glassware that has been in contact with the peptide with a suitable solvent that can solubilize it.

  • Collect this solvent rinse as chemical waste.

  • After the initial rinse, the glassware can typically be washed using standard laboratory procedures.

Waste Management Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

cluster_start cluster_characterize cluster_solid cluster_liquid cluster_disposal start This compound Waste characterize Characterize Waste Form start->characterize solid_waste Solid Waste (Powder, Contaminated Labware) characterize->solid_waste Solid liquid_waste Liquid Waste (Solutions, Buffers) characterize->liquid_waste Liquid contain_solid Seal in a labeled, leak-proof container solid_waste->contain_solid disposal_container Place in Designated Hazardous Waste Accumulation Area contain_solid->disposal_container contain_liquid Collect in a labeled, leak-proof container liquid_waste->contain_liquid contain_liquid->disposal_container disposal_pickup Arrange for pickup by certified hazardous waste management service disposal_container->disposal_pickup

Caption: Logical workflow for the disposal of this compound waste.

Ultimately, the responsibility for the safe disposal of laboratory chemicals lies with the individual user and their institution. Always consult your institution's specific waste management policies and your local EHS department for guidance.

References

Essential Safety and Operational Guide for Handling Penta-Aspartate (Asp-Asp-Asp-Asp-Asp)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Penta-Aspartate (Asp-Asp-Asp-Asp-Asp). The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of their research.

Penta-Aspartate, a polyaspartic acid, is generally considered to be of low toxicity. However, as with any chemical substance, proper handling procedures are necessary to minimize any potential risks, such as mild irritation to the skin, eyes, and respiratory system.[1] Adherence to the following guidelines will help ensure safe usage.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling Penta-Aspartate. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.
Face ShieldRecommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for their chemical resistance and to prevent skin contact.[2]
Respiratory Protection RespiratorA respirator may be necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. The type of respirator should be selected based on a risk assessment.

Operational Plan: Safe Handling of Penta-Aspartate

The following procedural steps provide a clear workflow for the safe handling of Penta-Aspartate from receipt to use.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.

  • Storage of Lyophilized Peptide: Store the lyophilized peptide in a tightly sealed container at -20°C.[2] Protect from moisture and light.[3][4]

2. Preparation and Reconstitution:

  • Work Area Preparation: Ensure the work area, such as a laboratory hood, is clean and free of contaminants.

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.

  • Reconstitution: Add the appropriate sterile solvent (e.g., sterile water or a suitable buffer) to the vial. Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking.

3. Handling of Solutions:

  • Personal Protective Equipment: Always wear the recommended PPE, including a lab coat, safety goggles, and nitrile gloves, when handling solutions of Penta-Aspartate.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide solution into smaller, single-use volumes for storage.

Disposal Plan

Proper disposal of Penta-Aspartate and associated waste is critical to maintain a safe laboratory and to comply with environmental regulations.

  • Contaminated Materials: All materials that have come into contact with Penta-Aspartate, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.

  • Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste. Do not discard down the drain unless permitted by local regulations.

  • Disposal Method: Dispose of all waste in accordance with local, state, and federal environmental regulations. If permissible, dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of Penta-Aspartate.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store at -20°C inspect->store prepare Prepare Work Area store->prepare reconstitute Reconstitute Peptide prepare->reconstitute use Use in Experiment reconstitute->use collect_solid Collect Solid Waste use->collect_solid collect_liquid Collect Liquid Waste use->collect_liquid dispose Dispose per Regulations collect_solid->dispose collect_liquid->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.